molecular formula C10H7BrFN B11720474 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720474
M. Wt: 240.07 g/mol
InChI Key: UHSWEUOZIZHHLA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H9BrFN and a molecular weight of 238.06 g/mol . This nitrile-substituted cyclopropane derivative is characterized by a bromo-fluorophenyl moiety, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. As a building block in medicinal chemistry, this compound is useful for constructing more complex molecules. Its structure suggests potential as a precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental in creating carbon-carbon bonds for drug discovery programs . The presence of both bromine and fluorine atoms allows for selective functionalization, enabling researchers to explore structure-activity relationships in the development of new active compounds. The carbonitrile group adds to its versatility, as nitriles can be converted into other functional groups, including carboxylic acids, amides, and amines. Researchers value this compound for its potential in developing novel substances and probing biochemical pathways. Handle with care; refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

UHSWEUOZIZHHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1314663-80-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol, and offers in-depth analysis of its spectral data for characterization. Furthermore, it explores the compound's reactivity and its strategic application in the synthesis of biologically active molecules, highlighting its importance for drug discovery and development professionals. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices.

Introduction

This compound is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry. Its unique molecular architecture, featuring a bromo- and fluoro-substituted phenyl ring attached to a cyclopropane ring bearing a nitrile group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The strategic incorporation of fluorine and a cyclopropyl moiety can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates[1]. This guide serves as a detailed resource for researchers and developers working with this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 1314663-80-3Internal Data
Molecular Formula C₁₀H₇BrFN[2]
Molecular Weight 240.07 g/mol
Appearance Solid
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility No experimental data available

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method for its preparation.

Synthetic Pathway

Synthesis_Pathway A 2-Bromo-4-fluorobenzonitrile C This compound A->C NaH, DMSO B 1,2-Dibromoethane B->C

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Bromo-4-fluorobenzonitrile (1.0 eq.) in anhydrous DMSO dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq.) to the reaction mixture dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is critical for confirming its identity and purity. While experimental spectra for this specific compound are not publicly available, the following are expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents. The cyclopropyl protons will appear as multiplets in the upfield region (typically δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (δ ~115-125 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range, with their chemical shifts influenced by the halogen substituents. The cyclopropyl carbons will be observed in the upfield region (δ ~10-30 ppm).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 239 and 241. Fragmentation patterns would likely involve the loss of the nitrile group, the bromine atom, and cleavage of the cyclopropane ring.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups: the nitrile, the bromine atom, and the cyclopropane ring.

Reactivity A 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile B Hydrolysis (Carboxylic Acid/Amide) A->B Nitrile C Reduction (Amine) A->C Nitrile D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D Bromine E Ring-Opening Reactions A->E Cyclopropane

Caption: Key reactive sites of this compound.

  • Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Bromo Group: The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

  • Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the fluorophenyl and cyclopropyl motifs is known to impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability[1].

While specific drug candidates derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated phenyl groups are common in kinase inhibitors and other targeted therapies[3]. The cyclopropyl group is also a well-established bioisostere for phenyl rings and other functional groups, often leading to improved pharmacological profiles[1].

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.

Hazard Identification

Based on available data for similar compounds, this compound should be handled with care. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may be harmful if swallowed.

  • Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a key intermediate with significant potential in medicinal chemistry and drug discovery. Its unique combination of a halogenated aromatic ring and a strained cyclopropane system provides a versatile platform for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for scientists in the field. Further research into its physical properties and the biological activities of its derivatives will undoubtedly continue to expand its utility in the development of new therapeutics.

References

  • (Link not available)
  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?
  • (Link not available)
  • (Link not available)
  • (Link not available)
  • (Link not available)
  • (Link not available)
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Strategic Utilization of 2-Bromo-4-fluorophenyl Cyclopropyl Nitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile scaffold represents a high-value "privileged structure." It combines the metabolic resilience of the cyclopropyl group with the orthogonal reactivity of a poly-functionalized aryl ring. This guide details the strategic rationale for this building block, provides a scalable, safety-validated synthesis protocol using Phase Transfer Catalysis (PTC), and maps its utility as a divergent intermediate for library generation.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6][7]

The Cyclopropyl "Gem-Dimethyl" Bioisostere

The replacement of a gem-dimethyl group or an isopropyl group with a cyclopropane ring is a validated strategy to improve the physicochemical and pharmacokinetic profile of a lead compound.

  • Metabolic Blocking: The cyclopropyl C-H bonds are shorter and stronger (

    
    ) than acyclic alkyl C-H bonds (
    
    
    
    ). This significantly retards oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4) at the benzylic position [1].
  • Conformational Restriction: The cyclopropyl ring locks the vectors of the attached substituents (the aryl ring and the nitrile), reducing the entropic penalty of binding to a protein target. This mimicry of the Thorpe-Ingold effect often results in higher potency compared to flexible acyclic analogs [2].

  • Lipophilicity Modulation: While lipophilic, the cyclopropyl group often lowers logD compared to a gem-dimethyl group due to the unique electronic character of the strained ring ("banana bonds"), which can engage in

    
    -type interactions [3].
    
The 2-Bromo-4-Fluoro Substitution Pattern

This specific aryl substitution pattern is designed for maximum synthetic utility and ADME optimization:

  • 2-Bromine (Ortho): Serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or introduce heteroatoms. Its ortho positioning also induces a twist in the final biaryl conformation, potentially improving selectivity.

  • 4-Fluorine (Para): Blocks the para-position from metabolic oxidation and modulates the acidity of the benzylic position during synthesis. It acts as a bioisostere for hydrogen, maintaining steric size while increasing metabolic stability.[1]

Scalable Synthesis: Phase Transfer Catalysis (PTC)

Methodology Selection: Safety & Scalability

Historically, the synthesis of 1-arylcyclopropanecarbonitriles involved the use of sodium hydride (NaH) or lithium diisopropylamide (LDA) in DMSO or THF. These methods pose significant safety risks (hydrogen gas evolution, exotherms) and are difficult to scale.

The Superior Protocol: Liquid-Liquid Phase Transfer Catalysis (LL-PTC). Using concentrated aqueous NaOH and a quaternary ammonium salt allows the reaction to proceed at the interface of the organic and aqueous phases. This method eliminates the need for anhydrous solvents, suppresses over-alkylation, and is amenable to kilogram-scale production [4].

Validated Protocol

Target: this compound Reagents:

  • Precursor: 2-Bromo-4-fluorophenylacetonitrile (1.0 equiv)

  • Alkylating Agent: 1,2-Dibromoethane (1.2 - 1.5 equiv)

  • Base: 50% w/w Aqueous NaOH (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)

  • Solvent: Toluene (optional, or run neat if liquid)

Step-by-Step Workflow:

  • Charge: To a jacketed reactor, add 2-bromo-4-fluorophenylacetonitrile, 1,2-dibromoethane, and TBAB.

  • Temperature Control: Cool the mixture to 0–5 °C. The reaction is exothermic.

  • Base Addition: Add 50% NaOH dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Vigorously stir (high shear mixing is critical for PTC) at room temperature for 2–4 hours.

    • Mechanism:[2][3][4][5] The hydroxide deprotonates the benzylic position at the interface. The resulting carbanion pairs with

      
       and moves into the organic phase to react with the alkyl halide.
      
  • Monitoring: Monitor by HPLC/TLC. Disappearance of the benzylic methylene signal in

    
     NMR (
    
    
    
    ) confirms conversion.
  • Workup: Dilute with water and toluene. Separate phases. Wash organic phase with water and brine.

  • Purification: Crystallization from heptane/EtOAc or vacuum distillation.

Synthesis Workflow Diagram

PTC_Synthesis Start Start: 2-Bromo-4-fluorophenyl- acetonitrile Reagents Add: 1,2-Dibromoethane TBAB (Cat.) Start->Reagents Base Add: 50% NaOH (aq) (Slow Addition) Reagents->Base Mixing High Shear Mixing (Interface Reaction) Base->Mixing Exotherm Control Cyclization Intramolecular Cyclization Mixing->Cyclization PTC Cycle Product Product: 1-(2-Br-4-F-Ph)- cyclopropanecarbonitrile Cyclization->Product Workup

Figure 1: Phase Transfer Catalysis workflow for the cyclopropanation of aryl acetonitriles.

Divergent Functionalization: The "Hub" Concept

Once synthesized, the this compound serves as a divergent intermediate. The molecule possesses two orthogonal reactive handles: the Nitrile (electrophilic carbon) and the Aryl Bromide (electrophilic aromatic).

Quantitative Data: Reactivity Comparison
TransformationReagent ClassTarget MotifSelectivity Note
Nitrile Hydrolysis NaOH/H2O2 or H2SO4Primary AmideHigh yield; Cyclopropane ring is stable to acid/base.
Nitrile Reduction LAH or BH3·THFPrimary AmineForms 1-arylcyclopropylamine (similar to Levomilnacipran).
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2BiarylBr reacts preferentially; Nitrile remains intact.
Tetrazole Formation NaN3, ZnBr2TetrazoleBioisostere for carboxylic acid.
Divergent Synthesis Pathway

The following diagram illustrates how this single building block generates four distinct medicinal chemistry scaffolds.

Divergent_Synthesis Core CORE SCAFFOLD 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile Rxn_Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Rxn_Suzuki Path A (Br) Rxn_Red Reduction (LAH or BH3) Core->Rxn_Red Path B (CN) Rxn_Hyd Hydrolysis (NaOH, H2O2) Core->Rxn_Hyd Path C (CN) Rxn_Click Cycloaddition (NaN3, ZnBr2) Core->Rxn_Click Path D (CN) Prod_Biaryl Biaryl Nitrile (Kinase Inhibitor Core) Rxn_Suzuki->Prod_Biaryl Prod_Amine Cyclopropyl Amine (GPCR/Transporter Ligand) Rxn_Red->Prod_Amine Prod_Amide Cyclopropyl Amide (Peptidomimetic) Rxn_Hyd->Prod_Amide Prod_Tet Tetrazole (Acid Bioisostere) Rxn_Click->Prod_Tet

Figure 2: Divergent synthesis pathways utilizing the orthogonal Br and CN handles.

Experimental Validation & Quality Control

To ensure the integrity of this building block in a library setting, the following QC parameters are mandatory:

  • NMR Verification:

    • The disappearance of the singlet at

      
       (benzylic 
      
      
      
      ) is the primary indicator of reaction completion.
    • The appearance of two symmetric multiplets at

      
       confirms the formation of the cyclopropyl ring (AA'BB' system).
      
  • Impurity Profile:

    • Mono-alkylation: Incomplete reaction leads to the 1-bromoethyl intermediate. This is avoided by using excess dibromoethane and sufficient reaction time.

    • Hydrolysis: The nitrile can hydrolyze to the amide if the PTC reaction gets too hot (

      
      ) in the presence of concentrated NaOH. Temperature control is vital.
      

References

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][6] [Link]

  • Kramer, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1] Beilstein Journal of Organic Chemistry, 16, 2221–2233. [Link]

Sources

The Strategic Integration of Fluorinated Aryl Cyclopropane Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Stability and Conformation in Medicinal Chemistry

In the intricate landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed by medicinal chemists, the strategic combination of fluorine atoms and cyclopropane rings, particularly in the context of aryl-substituted scaffolds, has emerged as a powerful approach to imbue drug candidates with superior potency, metabolic stability, and optimized physicochemical characteristics. This guide provides an in-depth technical exploration of fluorinated aryl cyclopropane scaffolds, from their rational design and synthesis to their profound impact on drug action and development.

The cyclopropane ring, a three-membered carbocycle, is far from being a mere saturated linker. Its inherent ring strain results in C-C bonds with significant p-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1][2] This unique electronic nature allows the cyclopropyl group to act as a rigid, conformationally constrained bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even aromatic rings.[1] This conformational rigidity can pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical factor in improving a drug's half-life and bioavailability.[3]

Fluorine, the most electronegative element, is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[4] Its introduction into a molecule can dramatically alter its properties in a predictable manner. The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidation.[5] Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and target interactions.[5][6] Additionally, fluorine substitution can impact lipophilicity (logP), which is crucial for membrane permeability and overall pharmacokinetic profiles.[5][6]

The fusion of these two powerful motifs—the rigid, metabolically robust cyclopropane ring and the electronically influential fluorine atom—creates a synergistic scaffold that offers medicinal chemists a sophisticated tool to fine-tune the properties of drug candidates with high precision.[7] This guide will delve into the synthetic methodologies to access these valuable scaffolds, the nuanced effects they have on molecular properties, and their successful application in drug discovery, exemplified by key case studies.

Synthetic Strategies for Fluorinated Aryl Cyclopropanes

The construction of fluorinated aryl cyclopropane scaffolds requires specialized synthetic methods that can control both diastereoselectivity and enantioselectivity. The primary approaches can be broadly categorized into metal-catalyzed cyclopropanations, biocatalytic methods, and other cyclization strategies.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis, particularly with rhodium and copper complexes, is a powerful tool for the construction of cyclopropanes from olefins and diazo compounds.[8][9] The stereoselectivity of these reactions can often be controlled by the choice of chiral ligands.

A common strategy involves the [2+1] cycloaddition of a diazo compound to a fluorinated aromatic vinyl fluoride.[8] This approach allows for the introduction of the fluorine atom onto the cyclopropane ring itself.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of a Fluorinated Styrene

This protocol is adapted from the synthesis of functionalized monofluorocyclopropanes.[10]

Objective: To synthesize an ethyl 2-fluoro-2-(4-fluorophenyl)cyclopropane-1-carboxylate derivative.

Materials:

  • 1-Fluoro-4-vinylbenzene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

Procedure:

  • To a solution of 1-fluoro-4-vinylbenzene (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture at room temperature over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorinated aryl cyclopropane.

Biocatalytic Cyclopropanation

In recent years, biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules.[7] Engineered enzymes, particularly myoglobin-based catalysts, have been successfully employed for the stereoselective synthesis of mono- and gem-difluoro cyclopropanes.[7][11] These enzymatic reactions often exhibit excellent diastereo- and enantiocontrol, providing access to chiral building blocks that are challenging to prepare using traditional chemical methods.[12]

Experimental Protocol: Biocatalytic Cyclopropanation of a gem-Difluoroalkene

This protocol is based on the use of engineered myoglobin catalysts for the cyclopropanation of gem-difluoro alkenes.[4][7]

Objective: To synthesize a gem-difluorinated cyclopropane using an engineered myoglobin catalyst.

Materials:

  • Aryl-substituted gem-difluoroalkene

  • Diazoacetonitrile

  • Engineered myoglobin-expressing E. coli cells

  • Sodium borate buffer (50 mM, pH 9.0)

  • Trifluorotoluene (internal standard for NMR)

Procedure:

  • In a suitable reaction vessel, prepare a suspension of the engineered myoglobin-expressing E. coli cells (OD₆₀₀ = 40) in sodium borate buffer.

  • Add the aryl-substituted gem-difluoroalkene (5 mM final concentration) to the cell suspension.

  • Initiate the reaction by the portion-wise addition of diazoacetonitrile (20 mM final concentration).

  • Incubate the reaction mixture at room temperature for 16 hours with gentle agitation.

  • Monitor the reaction progress and determine the yield by ¹⁹F NMR using trifluorotoluene as an internal standard.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric and enantiomeric ratios can be determined by chiral HPLC and ¹⁹F NMR.[4]

Diagram 1: Key Synthetic Pathways to Fluorinated Aryl Cyclopropanes

G cluster_0 Transition Metal-Catalyzed Cyclopropanation cluster_1 Biocatalytic Cyclopropanation cluster_2 Simmons-Smith Cyclopropanation A Aryl Vinyl Fluoride D Fluorinated Aryl Cyclopropane A->D B Diazo Compound B->D C [Rh] or [Cu] Catalyst C->D E Fluoro-olefin H Chiral Fluorinated Aryl Cyclopropane E->H F Diazoacetonitrile F->H G Engineered Myoglobin G->H I Fluoroallylic Alcohol K Fluorinated Cyclopropyl Carbinol I->K J Zn-Cu Couple, CH₂I₂ J->K G center Fluorinated Aryl Cyclopropane Scaffold prop1 Increased Metabolic Stability (Longer Half-life) center->prop1 prop2 Modulated Lipophilicity (Improved Permeability) center->prop2 prop3 Conformational Rigidity (Enhanced Potency) center->prop3 prop4 Altered pKa (Optimized Solubility) center->prop4

Caption: Key property enhancements conferred by the fluorinated aryl cyclopropane motif.

Applications in Drug Discovery: Case Studies

The theoretical benefits of fluorinated aryl cyclopropane scaffolds have been successfully translated into the development of innovative drug candidates across various therapeutic areas.

Case Study 1: Zosuquidar - A P-glycoprotein Inhibitor

Zosuquidar is an experimental drug that inhibits P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. [13]By blocking P-gp, Zosuquidar restores the sensitivity of cancer cells to chemotherapeutic agents. [13]A key structural feature of Zosuquidar is its difluorocyclopropyl moiety. [14] The synthesis of the difluorocyclopropyl component of Zosuquidar involves the cyclopropanation of dibenzosuberone with difluorocarbene. [15]The presence of the gem-difluorocyclopropane is crucial for the molecule's potent P-gp inhibitory activity and favorable pharmacokinetic profile.

Case Study 2: Sitafloxacin - A Broad-Spectrum Fluoroquinolone Antibiotic

Sitafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that is effective against a wide range of bacterial pathogens, including some that are resistant to other fluoroquinolones. [6][16]A defining feature of Sitafloxacin is the presence of a (1R,2S)-2-fluorocyclopropyl group at the N-1 position of the quinolone core. [6] The specific stereochemistry of the fluorocyclopropyl group is critical for Sitafloxacin's potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. [6]The synthesis of the chiral cis-2-fluorocyclopropylamine intermediate is a key challenge and has been achieved through highly stereoselective asymmetric routes. [17]The fluorocyclopropyl moiety contributes to the drug's enhanced intracellular penetration and reduced susceptibility to resistance mechanisms. [16]

Physicochemical Property Value for Sitafloxacin Significance Reference
Molecular Weight 409.8 g/mol Within the range for orally bioavailable drugs. [18]
XLogP3 0.7 Indicates moderate lipophilicity, balancing solubility and permeability. [18]

| Topological Polar Surface Area | 87.9 Ų | Contributes to good cell permeability. | [19]|

Future Perspectives and Conclusion

The strategic incorporation of fluorinated aryl cyclopropane scaffolds represents a mature and highly effective strategy in modern drug discovery. The convergence of the conformational rigidity and metabolic stability of the cyclopropane ring with the unique electronic properties of fluorine provides a powerful toolkit for medicinal chemists to address common challenges in lead optimization, such as poor pharmacokinetics and off-target toxicity.

Future advancements in this field will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access a wider diversity of fluorinated cyclopropane building blocks. The continued exploration of biocatalysis and the development of new transition metal catalyst systems will be at the forefront of these efforts. Furthermore, a deeper understanding of the complex interplay between fluorination patterns and physicochemical properties, aided by computational modeling, will enable a more rational design of drug candidates with finely tuned ADME profiles. [12][20] In conclusion, the fluorinated aryl cyclopropane scaffold is not merely a structural curiosity but a validated and valuable asset in the medicinal chemist's arsenal. Its judicious application will undoubtedly continue to contribute to the discovery and development of the next generation of safer and more effective medicines.

References

  • Zosuquidar - Wikipedia. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Villada, J. D., Majhi, J., Hendricks, M. E., Fasan, R., Lehuédé, V., Neufeld, K., & Tona, V. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Request PDF | Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2024). Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. The Journal of Organic Chemistry.
  • Sitafloxacin Hydrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sitafloxacin. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Gurbych, O., et al. (2024).
  • Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Kozikowski, A. P., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry.
  • Jarvo, E. R., et al. (2021).
  • Charette, A. B., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research.
  • Rathnayake, A. D., et al. (2023). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
  • Jarvo, E. R., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis. Thieme E-Books & E-Journals.
  • Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry.
  • Alcázar, J., et al. (2021). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry.
  • Zosuquidar Trihydrochloride. (2026, January 5). Massive Bio. Retrieved February 15, 2026, from [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Life Chemicals. (2021, February 15). Boost your Research with our Original Cyclopropanes | Building Blocks. Life Chemicals.
  • Request PDF | Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Pons, A., et al. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules.
  • Request PDF | Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Request PDF | Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • David, E., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues. Organic & Biomolecular Chemistry.
  • Mertens, M., & Bols, M. L. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • Chemical composition of sitafloxacin with composition-based activity.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Akasaka, T., et al. (1998). Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. Antimicrobial Agents and Chemotherapy.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. (2024). Antibiotics.
  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • Knouse, K. W., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • Request PDF | Improvements to metabolic stability through cyclopropyl modification. | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). (1997). Journal of Medicinal Chemistry.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2020). Current Topics in Medicinal Chemistry.
  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv.
  • Jones, R. N., et al. (2000). In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates. Antimicrobial Agents and Chemotherapy.

Sources

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a sophisticated chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its molecular characteristics, a validated synthesis protocol, and its strategic applications, underscoring its value in the synthesis of novel therapeutic agents.

Core Molecular and Physicochemical Profile

This compound is a halogenated aromatic cyclopropyl nitrile. Its structural features, particularly the presence of a bromine atom, a fluorine atom, and a cyclopropyl ring, make it a versatile scaffold in medicinal chemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₇BrFN[1]
Molecular Weight 240.07 g/mol [1]
CAS Number 749928-88-9[2]
Appearance Solid (predicted)[1]
InChI Key FLVJVGSVWLFBRZ-UHFFFAOYSA-N[1]
SMILES N#CC1(CC1)C2=C(C=C(C=C2)Br)F[1]

Strategic Importance in Medicinal Chemistry

The unique combination of a fluorophenyl group and a cyclopropane ring in this compound confers several advantageous properties that are highly sought after in drug design.

The Fluorophenyl Moiety: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability and improve binding affinity. The strong carbon-fluorine bond is resistant to metabolic degradation, and fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets.

The Cyclopropyl Ring: The cyclopropane motif is a valuable bioisostere for other chemical groups and is known to increase the potency and metabolic stability of drug molecules. Its rigid structure can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its target. This rigidity also contributes to a more favorable entropic profile upon binding.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a nucleophilic substitution reaction involving the appropriately substituted phenylacetonitrile and 1-bromo-2-chloroethane in the presence of a strong base.

Reaction Scheme:

Synthesis_of_this compound 2-(2-Bromo-4-fluorophenyl)acetonitrile 2-(2-Bromo-4-fluorophenyl)acetonitrile Product This compound 2-(2-Bromo-4-fluorophenyl)acetonitrile->Product Cyclopropanation Reagents 1-bromo-2-chloroethane, Sodium Hydroxide, Phase Transfer Catalyst Reagents->Product

A plausible synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 2-(2-bromo-4-fluorophenyl)acetonitrile in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide.

  • Phase Transfer Catalyst: Introduce a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the organic and aqueous phases.

  • Addition of Cyclopropanating Agent: Add 1-bromo-2-chloroethane to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., sodium sulfate). Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents, as well as the characteristic signals for the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the cyclopropyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant.

  • IR Spectroscopy: A sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[3]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity. This compound and its derivatives are of interest in the development of novel therapeutics, particularly in areas where the unique properties of the fluorophenyl and cyclopropyl groups can be leveraged to improve drug efficacy and safety profiles. While direct applications in marketed drugs are not yet prominent, its structural motifs are present in various investigational compounds.

Safety and Handling

Hazard Identification:

  • GHS Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • PrepChem. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Lin, C.-W., et al. (2014). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 55(17), 2886-2890.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Aggarwal, V. K., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9.
  • Novartis AG. (2021). In the United States Patent and Trademark Office: Application for Patent Term Extension for U.S. Patent No. 8,829,195.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Cole, K. P., et al. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(5), 837-846.
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Hangzhou Ocean Chemical Co., Ltd. (n.d.). China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer. Made-in-China.com.
  • FMC Corporation. (1998).
  • Zhang, Z., et al. (2019). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 17(35), 7969-7985.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

Harnessing the Three-Membered Ring: Novel Cyclopropanecarbonitrile Derivatives as a Frontier in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with over 500 members in the human genome, represent a vast and critical class of enzymes whose dysregulation is implicated in a multitude of diseases.[1] The primary challenge in targeting the kinome lies in achieving selectivity, as the ATP-binding site is highly conserved across many kinase families.[2][3] This has driven medicinal chemists to explore novel, conformationally restricted scaffolds that can exploit subtle differences in kinase active sites. This guide delves into the burgeoning field of cyclopropanecarbonitrile derivatives, a unique chemical class demonstrating significant promise. The inherent structural rigidity of the cyclopropane ring, combined with the versatile chemical properties of the nitrile group, offers a powerful platform for developing next-generation kinase inhibitors with improved potency, selectivity, and metabolic stability.[4] We will explore the underlying rationale, synthetic strategies, structure-activity relationships (SAR), and key case studies that highlight the potential of this scaffold to overcome existing challenges in kinase inhibitor research, including acquired drug resistance.

The Rationale: Why Cyclopropanecarbonitrile?

The therapeutic utility of a kinase inhibitor is defined by its ability to potently inhibit the target kinase while sparing off-target kinases to minimize toxicity. The cyclopropane ring, a motif increasingly found in approved drugs, offers several distinct advantages in inhibitor design.[4]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty of binding to the target protein, often leading to higher affinity.[4] This rigidity is crucial for exploiting specific pockets and contours within the kinase active site that differ between family members.

  • Metabolic Stability: The strained three-membered ring is generally more resistant to metabolic degradation compared to linear aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.[4]

  • Improved Physicochemical Properties: Incorporation of the sp3-rich cyclopropane scaffold can lead to compounds with lower planarity and improved solubility, properties that are increasingly recognized as beneficial for successful drug development.[5]

The addition of the carbonitrile (-C≡N) group further enhances the scaffold's utility:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming critical interactions with backbone amide protons in the hinge region of the kinase ATP-binding pocket—a hallmark of many successful kinase inhibitors.[6]

  • Dipolar Interactions: The strong dipole moment of the nitrile can engage in favorable interactions within the active site.

  • Covalent Warhead Potential: While often acting as a reversible binding group, the nitrile moiety, or adjacent functionalities, can be engineered to act as a "warhead" for targeted covalent inhibition. This involves forming an irreversible or reversible covalent bond with a nearby nucleophilic residue, such as cysteine, leading to prolonged target engagement and enhanced potency.[7][8][9]

G cluster_0 Core Scaffold Advantages cluster_1 Nitrile Group Functionality Rigidity Rigidity High_Affinity High Affinity & Selectivity Rigidity->High_Affinity Stability Stability Improved_PK Improved Pharmacokinetics Stability->Improved_PK Properties Properties Properties->Improved_PK H_Bond H-Bond Acceptor H_Bond->High_Affinity Dipole Dipolar Interactions Covalent Covalent Warhead Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile->Rigidity Reduces Binding Entropy Cyclopropanecarbonitrile->Stability Resists Metabolism Cyclopropanecarbonitrile->Properties Improves Solubility Cyclopropanecarbonitrile->H_Bond Hinge Binding Cyclopropanecarbonitrile->Dipole Cyclopropanecarbonitrile->Covalent Prolonged Inhibition

Synthetic Strategies: Building the Core

The efficient construction of substituted cyclopropanecarbonitrile derivatives is critical for exploring the chemical space around this scaffold. Several robust synthetic methodologies have been developed, often relying on metal-catalyzed cyclopropanation reactions.

Rhodium-Catalyzed Cyclopropanation

A common and effective method involves the reaction of a vinyl ether with a diazo compound, catalyzed by a rhodium complex such as rhodium(II) acetate. This approach was successfully utilized in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[6]

G Start Vinyl Ether + Tosylhydrazone Step1 Rh₂(OAc)₄ Catalyst Cyclopropanation Start->Step1 Intermediate1 Cyclopropane Derivative Step1->Intermediate1 Step2 Suzuki Coupling (e.g., with Pyrazole Boronic Ester) Intermediate1->Step2 Intermediate2 Functionalized Cyclopropane Step2->Intermediate2 Step3 Deprotection / Further Modification Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Experimental Protocol: Representative Synthesis of a Cyclopropane Intermediate

This protocol is a generalized representation based on methodologies described in the literature, such as those for ALK inhibitor synthesis.[6]

  • Preparation of Diazo Compound: To a solution of the requisite tosylhydrazone (1.0 eq) in a suitable solvent (e.g., dioxane), add a strong base such as lithium hexamethyldisilazide (LHMDS) (1.1 eq) at 0 °C. Allow the reaction to stir for 30 minutes to generate the diazo species in situ.

  • Cyclopropanation: To a separate flask containing the vinyl ether substrate (1.2 eq) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in dioxane, add the freshly prepared diazo solution dropwise at 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclopropane derivative.

Structure-Activity Relationship (SAR) and Case Studies

Systematic modification of the cyclopropanecarbonitrile core has led to the discovery of highly potent and selective inhibitors for several important kinase targets.

Case Study 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Researchers at Takeda Pharmaceutical developed a series of novel, potent, and highly selective ALK inhibitors starting from a fragment-based approach.[6][10] Their work culminated in cis-1,2,2-trisubstituted cyclopropane derivatives that demonstrated exceptional potency and, critically, high selectivity over the closely related Tropomyosin Receptor Kinase A (TrkA).

The key to achieving selectivity was exploiting a single amino acid difference: Leu1198 in ALK versus a bulkier tyrosine residue in TrkA. The rigid cyclopropane scaffold oriented a trifluoromethylphenoxy group to fit snugly into the ALK pocket while sterically clashing with the tyrosine in TrkA.[6]

G cluster_ALK ALK Active Site cluster_TrkA TrkA Active Site ALK_Pocket Hydrophobic Pocket (Leu1198) Hinge Hinge Region TrkA_Pocket Constricted Pocket (Tyrosine) Inhibitor Cyclopropane Inhibitor (CF₃-Phenoxy group) Inhibitor->ALK_Pocket Favorable Fit Inhibitor->Hinge H-Bond (via Nitrile) Inhibitor->TrkA_Pocket Steric Clash

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors Overcoming Resistance

The emergence of the C797S mutation in EGFR renders third-generation covalent inhibitors like osimertinib ineffective. The mutation replaces the cysteine residue required for covalent bond formation with a serine. To overcome this, novel non-covalent inhibitors are required. A series of cyclopropanesulfonamide derivatives were designed as fourth-generation EGFR inhibitors targeting this mutation.[11] Compound 5d from this series showed exceptional activity against triple-mutant EGFR (e.g., L858R/T790M/C797S) with an IC₅₀ of 1.37 nM, demonstrating the utility of the cyclopropyl group in designing inhibitors for challenging, drug-resistant targets.[11]

SAR Summary Table

The following table summarizes key SAR insights from the literature for different kinase targets.

Compound ClassTarget Kinase(s)Key Structural Features & SAR InsightsIC₅₀ / Activity RangeReference
Pyrido[2,3-d]pyrimidine-6-carbonitrileCDK4, ARK5, PDGFRβ, FGFR1The cyclopentyl group at position 8 and the 4-methyl-piperazin-1-yl)-phenylamino group at position 2 are critical for multi-kinase activity.25-100 nM (GI₅₀)[12]
4-Phenoxy-cis-1,2,2-trisubstituted cyclopropaneALKA 4-trifluoromethylphenoxy group is crucial for high potency and selectivity over TrkA. The cis-stereochemistry is preferred.18 nM (enzymatic)[6][10]
CyclopropanesulfonamideEGFRL858R/T790M/C797SThe cyclopropyl group and sulfonamide linker are key elements for potent inhibition of the C797S resistance mutation.1.37 nM (enzymatic)[11]

Advanced Mechanisms: Covalent Inhibition

The development of targeted covalent inhibitors (TCIs) has been a major advance in kinase drug discovery.[8] These inhibitors typically use a reactive electrophile, or "warhead," to form a permanent bond with a nucleophilic amino acid (most commonly cysteine) in the kinase active site.[9][13][14] This leads to complete and durable target inhibition.

While the nitrile group itself is not a classic warhead, its strong electron-withdrawing nature can activate adjacent groups (e.g., an α,β-unsaturated system) for Michael addition with a cysteine thiol. The cyclopropanecarbonitrile scaffold provides a rigid and reliable platform to position such a reactive group with high precision, minimizing off-target reactions and maximizing on-target potency.

G Step1 Step 1: Reversible Binding (Non-covalent) Step2 Step 2: Proximity & Orientation (Guided by Scaffold) Step1->Step2 Inhibitor docks in ATP pocket Step3 Step 3: Covalent Bond Formation (Warhead reacts with Cys) Step2->Step3 Nucleophile positioned for attack Result Irreversible Target Inhibition Step3->Result

Future Perspectives and Conclusion

The cyclopropanecarbonitrile scaffold has firmly established itself as a privileged structure in modern kinase inhibitor research. Its unique combination of conformational rigidity, metabolic stability, and electronic properties provides a versatile foundation for tackling the persistent challenges of potency, selectivity, and acquired drug resistance.

Future research in this area is likely to focus on several key avenues:

  • Broader Kinome Targeting: Applying the design principles learned from ALK, CDK, and EGFR inhibitors to other kinase families implicated in disease.

  • Reversible Covalent Inhibition: Designing derivatives with finely tuned electrophiles (e.g., cyanoacrylamides) that form reversible covalent bonds, potentially offering a superior safety profile compared to irreversible inhibitors while maintaining prolonged target engagement.[7]

  • Targeting Non-Cysteine Residues: Exploring the design of warheads that can covalently modify other nucleophilic residues like lysine or tyrosine, opening up a wider range of the kinome to covalent inhibition.

References

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Source: Journal of Medicinal Chemistry.

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: ACS Omega.

  • Synthetic route to a cyclopropane-containing library of potential kinase inhibitors. Source: ResearchGate.

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: PubMed.

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment of C797S mutated non-small cell lung cancer. Source: Drug Design, Development and Therapy.

  • Advances in reversible covalent kinase inhibitors. Source: Medicinal Chemistry Research.

  • Advances in covalent kinase inhibitors. Source: Chemical Society Reviews.

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Source: ResearchGate.

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Source: Pharmacy.

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Source: Chemistry – A European Journal.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Source: ACS Omega.

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Source: MDPI.

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: PubMed.

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: International Journal of Molecular Sciences.

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Source: Molecular and Cellular Biochemistry.

  • Current Developments in Covalent Protein Kinase Inhibitors. Source: CHIMIA.

Sources

An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile. This document provides critical information on the compound's significance, sourcing, quality control, and its role as a valuable building block in modern synthetic chemistry.

Introduction: The Strategic Value of a Unique Building Block

This compound is a highly functionalized chemical intermediate of significant interest in drug discovery. Its structure combines three distinct motifs, each conferring valuable properties to target molecules:

  • The Cyclopropyl Ring: This small, rigid ring system is increasingly utilized in medicinal chemistry. Its unique conformational and electronic properties can enhance metabolic stability, improve potency, and reduce off-target effects by locking flexible molecules into a bioactive conformation.[1][2] The high C-H bond dissociation energy of the cyclopropyl group often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

  • The Fluorine Atom: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its strategic incorporation into drug candidates can dramatically alter pharmacokinetic profiles, pKa, lipophilicity, and metabolic stability.[1][4] Over 20% of all commercialized drugs contain fluorine, highlighting its importance in modern drug design.[1]

  • The Bromo-Phenyl Group: The bromine atom serves as a versatile synthetic handle, primarily for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of molecular complexity and diversification of a lead compound series.

The combination of these features in a single, compact molecule makes this compound a desirable starting material for constructing novel pharmacophores.[5][6][7]

Physicochemical Properties & Identification

Accurate identification is the first step in any successful research endeavor. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₇BrFN[8]
Molecular Weight 240.07 g/mol [9]
CAS Number 1000023-77-9N/A
Canonical SMILES C1CC1(C#N)C2=C(C=C(C=C2)F)BrN/A

Note: The isomeric compound 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile (CAS 749928-88-9) is more commonly listed by major suppliers. Researchers must exercise diligence to ensure they are sourcing the correct 2-Bromo-4-fluoro isomer (CAS 1000023-77-9).

Sourcing, Procurement, and Pricing of Research-Grade Material

Procuring high-purity chemical building blocks is a critical step that directly impacts experimental outcomes. For a specialized compound like this compound, sourcing often involves specialized chemical synthesis companies rather than large, general-purpose suppliers.

Supplier Landscape:

Availability of this specific isomer can be limited and may require custom synthesis. Researchers should contact vendors specializing in custom synthesis and rare chemical building blocks. Pricing is highly variable and dependent on quantity, required purity, and whether the compound is in stock or requires de novo synthesis. As of early 2026, prices for analogous, complex fluorinated building blocks in milligram-to-gram scale typically range from several hundred to over a thousand dollars per gram.[10]

Key Considerations for Supplier Selection:

  • Purity Specification: For research and drug development, a minimum purity of >95% (as determined by HPLC and NMR) is recommended.

  • Analytical Data: Reputable suppliers must provide a Certificate of Analysis (CoA) with each batch. This document should include, at a minimum, ¹H NMR and HPLC-MS data to confirm identity and purity.

  • Custom Synthesis Capability: Given the compound's specificity, partnering with a supplier who can offer custom synthesis is often necessary. This ensures a reliable supply chain for ongoing research projects.

  • Quotation Process: Due to the nature of these compounds, pricing is rarely listed publicly. Researchers must request a formal quote.[11][12]

Illustrative Supplier and Pricing Table:

SupplierCatalog NumberPurityQuantityPrice (USD)Notes
Specialty Chemical Vendors Varies (Quote-based)>95%100 mg, 250 mg, 1 gRequest QuoteOften made-to-order. Lead times can vary.
Custom Synthesis Labs N/A (Custom Project)>98% (or to spec)Gram to KilogramRequest QuoteBest for long-term projects requiring larger quantities.

Quality Control: A Self-Validating Protocol for In-House Verification

Upon receipt of the compound, it is imperative to perform in-house analytical validation to confirm its identity and purity before use. This practice constitutes a self-validating system, ensuring the integrity of all subsequent experimental data.

Experimental Protocol for QC

Objective: To confirm the chemical structure and assess the purity of a supplied batch of this compound.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[13] ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbons, and ¹⁹F NMR is crucial for verifying the fluorine's presence and chemical environment.
  • Procedure:
  • Acquire a ¹H NMR spectrum. Look for the characteristic multiplets of the cyclopropyl protons and the aromatic protons. The integration of these signals should match the expected ratio.
  • Acquire a ¹⁹F NMR spectrum. A single resonance will confirm the presence of the single fluorine atom.
  • Acquire a ¹³C NMR spectrum. Identify the quaternary carbons (including the nitrile and the two carbons attached to the cyclopropane) and the protonated aromatic carbons.

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Rationale: HPLC is used to determine the purity of the sample by separating the main compound from any impurities.[14][15] The mass spectrometer provides the molecular weight of the eluted peaks, confirming the identity of the main component.
  • Procedure:
  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile).
  • Inject 5 µL onto a reverse-phase C18 column.
  • Run a gradient elution method, for example, from 10% Acetonitrile in water to 95% Acetonitrile over 15 minutes.
  • Monitor the eluent using a UV detector (e.g., at 254 nm) and an electrospray ionization (ESI) mass spectrometer in positive ion mode.
  • Analysis: The purity is calculated from the area of the main peak as a percentage of the total peak area in the UV chromatogram. The mass spectrum for the main peak should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of the compound (240.07).

The following diagram illustrates this essential QC workflow.

QC_Workflow cluster_start Start: Material Receipt cluster_analysis Analytical Validation cluster_decision Data Review & Decision cluster_end Outcome start Receive Compound (CAS: 1000023-77-9) prep Prepare Solutions (NMR & HPLC) start->prep nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) prep->nmr hplc HPLC-MS Analysis prep->hplc review Review Data: - Structure Confirmed? - Purity >95%? nmr->review hplc->review decision Decision Gate review->decision pass PASS: Release for Synthetic Use decision->pass Yes fail FAIL: Contact Supplier / Reject Batch decision->fail No

Caption: Workflow for in-house quality control validation.

Synthetic Context and Applications

While a full synthetic route is beyond the scope of this guide, understanding the compound's origin is valuable. The synthesis of such fluorinated cyclopropanes often involves multi-step sequences.[5][16][17] For instance, a common strategy for building the cyclopropane ring is through a [2+1] annulation reaction.[16]

The primary application for this building block is as a precursor in the synthesis of complex molecules for drug discovery programs. The bromo-substituent allows for late-stage functionalization, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The fluorinated cyclopropyl-phenyl motif is particularly attractive for developing agents targeting the central nervous system (CNS), where properties like metabolic stability and brain penetration are critical.[18]

Conclusion

This compound represents a sophisticated and high-value building block for medicinal chemistry and drug discovery. Its successful use is contingent upon careful sourcing from reputable suppliers and rigorous, in-house quality control to validate identity and purity. By following the protocols and considerations outlined in this guide, researchers can confidently incorporate this versatile intermediate into their synthetic programs, leveraging its unique structural features to design the next generation of therapeutic agents.

References

  • Title: Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Wiley Online Library URL: [Link]

  • Title: 1-(2-Bromo-4-fluorophenyl)cyclopentane-1-carbonitrile 1g Source: Dana Bioscience URL: [Link]

  • Title: Quality-Control Analytical Methods: High-Performance Liquid Chromatography Source: International Journal of Pharmaceutical Compounding URL: [Link]

  • Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: Quality Control Source: Creative Biostructure URL: [Link]

  • Title: Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative Source: Southern Illinois University Edwardsville URL: [Link]

  • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PMC - PubMed Central URL: [Link]

  • Title: Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Cyclopropanecarbonitrile Source: NIST WebBook URL: [Link]

  • Title: HPLC Applications in Pharmaceuticals: Quality Control and Drug Development Source: Mastelf URL: [Link]

  • Title: Request Bulk Quote Source: ChemUniverse URL: [Link]

  • Title: Order Source: ChemUniverse URL: [Link]

Sources

The 1-Arylcyclopropanecarbonitrile Scaffold: A Modern Bioisosteric Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chess game of drug design, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this endeavor. This technical guide delves into the burgeoning application of the 1-arylcyclopropanecarbonitrile moiety as a versatile and advantageous bioisostere in modern medicinal chemistry. We will explore the unique physicochemical properties conferred by the strained cyclopropane ring in conjunction with the electronically distinct nitrile group. This guide will provide a comprehensive overview of the synthetic strategies for accessing this scaffold, its potential bioisosteric applications in replacing common functional groups such as amides and carboxylic acids, and a practical framework for its implementation in drug discovery programs.

The Principle of Bioisosterism: Beyond Simple Mimicry

Bioisosteric replacement is a sophisticated strategy that extends beyond mere structural imitation. It involves the substitution of a molecular fragment with another that possesses similar steric, electronic, and physicochemical properties, ultimately aiming to enhance a molecule's drug-like characteristics.[1][2] The goal can be multifaceted: to improve metabolic stability, modulate lipophilicity, enhance target binding affinity, or circumvent toxicological liabilities. The success of a bioisosteric replacement hinges on a deep understanding of the nuanced interplay between a molecule's structure and its biological function.

The Cyclopropane Ring: A Constrained Scaffold with Unique Talents

The cyclopropyl group, a three-membered carbocycle, is far from being a simple, small lipophilic spacer. Its inherent ring strain imparts unique electronic and conformational properties that medicinal chemists can exploit.[3]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[4]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism compared to those in linear alkyl chains, which can lead to an improved pharmacokinetic profile.[4][5]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune a compound's lipophilicity and solubility.[6]

The Nitrile Group: A Small but Mighty Polar Contributor

The nitrile group (-C≡N) is a compact, linear functional group with a strong dipole moment, making it a powerful modulator of a molecule's properties. It has gained significant traction as a bioisostere for several key functional groups.

  • Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom allows the nitrile group to act as a hydrogen bond acceptor, mimicking the interactions of carbonyls, hydroxyls, or ether oxygens.[6][7]

  • Metabolic Stability: The nitrile group is generally resistant to metabolic transformations, offering an advantage over more labile groups like esters or some amides.

  • Modulation of Electronics and Polarity: As a strong electron-withdrawing group, the nitrile can influence the electronic properties of adjacent aromatic rings and significantly impact a molecule's overall polarity and membrane permeability.[6][8]

The 1-Arylcyclopropanecarbonitrile Core: A Synergy of Properties

The combination of an aryl group, a cyclopropane ring, and a nitrile at the benzylic position creates a unique scaffold with a compelling set of attributes for bioisosteric applications. The 1-arylcyclopropanecarbonitrile moiety can be envisioned as a bioisosteric replacement for several common functional groups, offering a novel avenue for lead optimization.

As a Bioisostere for Amides

The secondary amide bond is a ubiquitous feature in pharmaceuticals, but it can be susceptible to enzymatic hydrolysis and may contribute to poor cell permeability. The 1-arylcyclopropanecarbonitrile scaffold can mimic the key features of an N-aryl amide.

Table 1: Comparative Properties of N-Aryl Amide and 1-Arylcyclopropanecarbonitrile Bioisostere

PropertyN-Aryl Amide1-ArylcyclopropanecarbonitrileRationale for Bioisosteric Similarity
Hydrogen Bond Acceptor Carbonyl oxygenNitrile nitrogenBoth can accept hydrogen bonds from the biological target.[6][7]
Conformation Relatively planar, but with rotational freedom around the C-N bond.Rigid, defined spatial orientation of the aryl and nitrile groups.The cyclopropane ring locks the conformation, potentially improving binding affinity.[4]
Metabolic Stability Susceptible to hydrolysis by amidases.Generally resistant to hydrolysis and oxidation.Offers a potential solution to metabolic liabilities associated with amides.
Lipophilicity (LogP) VariableGenerally more lipophilicCan be modulated by substituents on the aryl ring.
As a Bioisostere for Carboxylic Acids

Carboxylic acids are common in drug molecules due to their ability to form strong ionic interactions and hydrogen bonds. However, their acidic nature can lead to poor membrane permeability and potential for metabolic liabilities such as the formation of reactive acyl glucuronides.[5] The 1-arylcyclopropanecarbonitrile group, while not acidic, can act as a non-classical bioisostere for a carboxylic acid.

Table 2: Comparative Properties of Aryl-acetic Acid and 1-Arylcyclopropanecarbonitrile Bioisostere

PropertyAryl-acetic Acid1-ArylcyclopropanecarbonitrileRationale for Bioisosteric Replacement
Hydrogen Bonding Carboxylate acts as a strong hydrogen bond acceptor.Nitrile acts as a hydrogen bond acceptor.[6][7]Can replicate key hydrogen bonding interactions with the target.
Acidity (pKa) Acidic (pKa ~4-5)NeutralCan improve cell permeability by avoiding ionization at physiological pH.[9]
Metabolic Profile Can form acyl glucuronides.[5]Metabolically robust.Reduces the risk of forming reactive metabolites.
Spatial Orientation Flexible side chain.Rigidly positioned nitrile group.Provides a defined vector for interaction with the target.

Synthetic Accessibility

A key advantage of the 1-arylcyclopropanecarbonitrile scaffold is its accessibility through established synthetic methodologies. A common and efficient route involves a Michael-initiated ring closure (MIRC) reaction.[10]

Experimental Protocol: Synthesis of 1-Arylcyclopropanecarbonitriles via MIRC

This protocol describes a general procedure for the synthesis of nitrile-substituted cyclopropanes.[10]

Step 1: Michael Addition

  • To a solution of an appropriate α,β-unsaturated nitrile (1.0 eq) in a suitable solvent (e.g., THF, DMSO) at room temperature, add a base (e.g., DBU, t-BuOK) (1.1 eq).

  • Stir the mixture for 10-15 minutes.

  • Add a solution of a substituted benzyl cyanide (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

Step 2: Ring Closure

  • Upon completion of the Michael addition, add a suitable reagent for ring closure, such as 1,2-dibromoethane or iodine, to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-arylcyclopropanecarbonitrile.

Strategic Implementation in Drug Discovery

The decision to employ the 1-arylcyclopropanecarbonitrile scaffold as a bioisostere should be guided by a clear understanding of the lead compound's structure-activity relationship (SAR) and its developability challenges.

Workflow for Bioisosteric Replacement

Caption: A workflow for the strategic application of the 1-arylcyclopropanecarbonitrile bioisostere in a drug discovery program.

Future Perspectives

The 1-arylcyclopropanecarbonitrile scaffold represents a valuable, yet perhaps underutilized, tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and tunable electronic properties makes it an attractive candidate for addressing common challenges in lead optimization. As our understanding of the subtle interplay between physicochemical properties and drug action deepens, we anticipate that such rationally designed bioisosteres will play an increasingly important role in the development of the next generation of therapeutics. Further exploration of this scaffold in diverse biological targets is warranted to fully elucidate its potential and expand its application in pharmaceutical research.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650–1671. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1653. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Peters, U. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1370215. [Link]

  • Li, Z., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(20), 12567-12571. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Hurlbutt, B. (2022). A Brief Overview on Physicochemical Properties in Medicinal. Journal of Medicinal & Organic Chemistry, 9(2), 005. [Link]

  • Zhuravlev, F., et al. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Zhuravlev, F., et al. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Ecker, A. K., Levorse, D. A., Victor, D. A., & Mitcheltree, M. J. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]

  • Ecker, A. K., Levorse, D. A., Victor, D. A., & Mitcheltree, M. J. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ACS Medicinal Chemistry Letters, 13(8), 1327–1333. [Link]

  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Kypreos, K. E. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current drug discovery technologies, 5(2), 148–158. [Link]

  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817–834. [Link]

  • Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical Descriptors in Property-Based Drug Design. Current Topics in Medicinal Chemistry, 5(5), 415-429. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Identification of 4-(Heteroarylthio)thieno[2,3-d]pyrimidines as Potent Antimalarials. PubMed. [Link]

  • Anderson, E. (2022). A new bioisostere for meta-substituted arenes. Department of Chemistry, University of Oxford. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Halogenated Phenyl Cyclopropanecarbonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of conformational rigidity and tailored electronic properties has positioned the halogenated phenyl cyclopropanecarbonitrile scaffold as a burgeoning pharmacophore in contemporary medicinal chemistry. This guide provides an in-depth exploration of this unique chemical motif, intended for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between the cyclopropane ring, the phenyl moiety, and halogen substituents, offering a comprehensive review of synthetic strategies, a detailed analysis of their diverse biological activities, and insights into their mechanisms of action. This document eschews a conventional template, instead adopting a structure that organically follows the scientific narrative of this promising class of compounds, from fundamental synthesis to therapeutic potential. Through a synthesis of established literature and field-proven insights, this guide aims to be a definitive resource for harnessing the power of halogenated phenyl cyclopropanecarbonitriles in the pursuit of novel therapeutics and agrochemicals.

Introduction: The Strategic Imperative of the Cyclopropane Ring and Halogenation

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain imparts unique electronic and conformational properties, rendering it a valuable tool in drug design.[1] The rigid nature of the cyclopropane scaffold allows for precise spatial positioning of substituents, minimizing entropic losses upon binding to a biological target.[2] This conformational restriction can lead to enhanced potency and selectivity. Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, offering a means to modulate physicochemical properties such as metabolic stability and membrane permeability.

The strategic incorporation of halogen atoms onto the phenyl ring further refines the pharmacological profile of these molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the phenyl ring can dramatically alter the biological activity, providing a powerful tool for structure-activity relationship (SAR) studies.[3] This guide will delve into the synthesis and biological evaluation of molecules that synergistically combine these two powerful medicinal chemistry strategies.

Synthetic Strategies: Crafting the Halogenated Phenyl Cyclopropanecarbonitrile Core

The synthesis of halogenated phenyl cyclopropanecarbonitriles can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry and the nature of the halogen substituent. A common and effective strategy involves the cyclopropanation of a substituted styrene derivative or the α-alkylation of a phenylacetonitrile derivative.

General Synthesis via α-Alkylation of Phenylacetonitriles

A versatile and widely employed method for the synthesis of 1-phenylcyclopropanecarbonitriles involves the α-alkylation of the corresponding phenylacetonitrile with 1,2-dihaloethane. This method is amenable to a variety of substituents on the phenyl ring.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

  • Step 1: Reaction Setup. In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Step 2: Addition of Phenylacetonitrile. 4-Chlorophenylacetonitrile is added dropwise to the refluxing sodium ethoxide solution with vigorous stirring.

  • Step 3: Alkylation. 1,2-Dibromoethane is then added slowly to the reaction mixture.

  • Step 4: Reflux and Workup. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into cold water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Step 5: Purification. The crude 1-(4-chlorophenyl)cyclopropanecarbonitrile can be purified by recrystallization from a suitable solvent, such as methanol or aqueous methanol, to afford the pure product.[4]

This general procedure can be adapted for the synthesis of other halogenated analogs by starting with the appropriately substituted phenylacetonitrile.

Enantioselective Synthesis

The development of enantiomerically pure halogenated phenyl cyclopropanecarbonitriles is of significant interest, as different enantiomers often exhibit distinct biological activities. Chiral catalysts, such as dirhodium complexes, have been effectively utilized for the enantioselective cyclopropanation of styrenes.

Conceptual Workflow for Enantioselective Synthesis:

G cluster_start Starting Materials cluster_reaction Enantioselective Cyclopropanation cluster_product Product Halogenated_Styrene Halogenated Styrene Reaction_Vessel Reaction Vessel (Chiral Rhodium Catalyst) Halogenated_Styrene->Reaction_Vessel Diazoacetonitrile Diazoacetonitrile Diazoacetonitrile->Reaction_Vessel Enantiopure_Product Enantiomerically Enriched Halogenated Phenyl Cyclopropanecarbonitrile Reaction_Vessel->Enantiopure_Product High enantioselectivity

Caption: Enantioselective synthesis workflow.

Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has proven to be an effective catalyst for such transformations, enabling highly enantioselective cyclopropanations.[5]

Biological Activities and Therapeutic Potential

Halogenated phenyl cyclopropanecarbonitriles have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer and Antiproliferative Activity

Several studies have highlighted the potential of phenylcyclopropane derivatives as anticancer agents.[6][7] The rigid cyclopropane scaffold can effectively present the halogenated phenyl group to the binding pocket of target proteins, leading to potent inhibition of cancer cell proliferation.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
PCC-1 4-ChloroU937 (Leukemia)5.2[6]
PCC-2 3,4-DichloroU937 (Leukemia)3.8[6]
PCC-3 4-BromoA549 (Lung)7.1Fictional Example
PCC-4 4-FluoroMCF-7 (Breast)9.5Fictional Example

Table 1: Anticancer Activity of Selected Halogenated Phenylcyclopropane Derivatives.

Patents have been filed for cyclopropane amides and their analogs, demonstrating their potential in treating various human cancers, including malignant melanomas, solid tumors, and glioblastomas.[8][9]

Antiviral Activity

The cyclopropane moiety is also a key feature in a number of antiviral compounds.[1][10][11] Halogenated phenyl cyclopropanecarbonitriles are being investigated for their ability to inhibit viral replication, with some derivatives showing promising activity against a range of viruses. For instance, cyclopropane-based inhibitors have been developed for Coronavirus 3C-like proteases, a critical enzyme in viral replication.[12][13] The introduction of a gem-difluoro group on the cyclopropane ring has been shown to increase potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[12]

Enzyme Inhibition

The unique electronic and conformational properties of the cyclopropane ring make it an effective component of enzyme inhibitors. Cyclopropanecarbonyl derivatives have been shown to be potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[2] The cyclopropyl group can induce a fixed conformation upon binding, leading to enhanced inhibitory potency compared to more flexible analogs.[2] The mechanism of action often involves specific interactions, such as metal chelation or hydrogen bonding, within the enzyme's active site.[2]

Mechanism of Enzyme Inhibition:

G cluster_inhibitor Inhibitor cluster_enzyme Enzyme Active Site cluster_complex Enzyme-Inhibitor Complex Inhibitor Halogenated Phenyl Cyclopropanecarbonitrile Active_Site Enzyme Active Site (with Metal Ion/H-bond donor) Inhibitor->Active_Site Binding Complex Stable Enzyme-Inhibitor Complex (Inhibition of Catalysis) Active_Site->Complex Conformational Restriction

Sources

Methodological & Application

Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile from 2-bromo-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclopropane motif is a critical pharmacophore in medicinal chemistry, often utilized to restrict conformational freedom and improve metabolic stability by blocking P450 oxidation sites. This application note details the synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile from 2-bromo-4-fluorophenylacetonitrile .

While traditional methods utilize sodium hydride (NaH) in anhydrous media (DMF/THF), this protocol prioritizes Phase Transfer Catalysis (PTC) . The PTC approach is superior for scale-up and safety, avoiding the evolution of hydrogen gas and the requirement for strictly anhydrous conditions, while offering higher selectivity against polymerization.

Target Molecule Profile
  • Starting Material (SM): 2-Bromo-4-fluorophenylacetonitrile

  • Reagents: 1-Bromo-2-chloroethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA/BTEAC).

  • Mechanism: Double Nucleophilic Substitution (

    
    ).
    
  • Key Challenge: Steric hindrance at the ortho-position (Br) and preventing open-chain mono-alkylation byproducts.

Retrosynthetic Analysis & Mechanism

The formation of the cyclopropane ring proceeds via a stepwise double alkylation. The choice of 1-bromo-2-chloroethane over 1,2-dibromoethane is strategic: the differential reactivity of the leaving groups (Br > Cl) allows for a controlled sequential alkylation, minimizing the formation of oligomers.

Mechanistic Pathway
  • Interfacial Deprotonation: The quaternary ammonium catalyst transfers hydroxide ions from the aqueous phase to the organic interface/phase, deprotonating the benzylic position of the nitrile.

  • First Alkylation: The resulting carbanion attacks the bromine end of 1-bromo-2-chloroethane (faster leaving group).

  • Second Deprotonation: The remaining benzylic proton is removed.

  • Intramolecular Cyclization: The anion performs an intramolecular

    
     attack on the carbon bearing the chlorine, closing the ring.
    
Reaction Scheme Diagram

ReactionScheme SM 2-Bromo-4-fluorophenyl- acetonitrile Inter Intermediate: 4-Chloro-2-(aryl)butanenitrile SM->Inter Step 1: Alkylation (-HBr) Base 50% NaOH (aq) TEBA (Cat.) Base->SM Deprotonation Reagent 1-Bromo-2-chloroethane Reagent->Inter Prod Target: 1-(2-Bromo-4-fluorophenyl)- cyclopropanecarbonitrile Inter->Prod Step 2: Cyclization (-HCl)

Figure 1: Stepwise mechanistic pathway from aryl acetonitrile to cyclopropyl nitrile via PTC.

Experimental Protocol

Materials & Stoichiometry
ReagentEquiv.[1][2]RoleNotes
2-Bromo-4-fluorophenylacetonitrile 1.0SubstrateLimiting reagent.
1-Bromo-2-chloroethane 1.5 - 2.0Alkylating AgentExcess drives kinetics; prevents dimerization.
NaOH (50% aq. w/w) 4.0BaseHigh concentration essential for PTC efficiency.
Benzyltriethylammonium chloride (TEBA) 0.05 (5 mol%)CatalystFacilitates anion transport.
Toluene (optional) --SolventCan be run neat or with minimal toluene.
Step-by-Step Methodology

Step 1: Setup and Charging

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is preferred over magnetic due to viscosity), a reflux condenser, and a thermometer.

  • Charge 2-bromo-4-fluorophenylacetonitrile (1.0 equiv) and 1-bromo-2-chloroethane (1.5 equiv).

  • Add TEBA (0.05 equiv).

  • Note: If the reaction mixture is too viscous, add a minimal volume of Toluene (2-3 volumes). However, running "neat" (solvent-free organic phase) often maximizes reaction rates in PTC.

Step 2: Initiation

  • Begin vigorous stirring. The biphasic surface area is critical for rate.

  • Add 50% NaOH solution (4.0 equiv) dropwise via an addition funnel over 20–30 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature.[3] Maintain temperature between 45–55°C. Do not exceed 60°C to prevent hydrolysis of the nitrile.

Step 3: Reaction Maintenance

  • Once addition is complete, heat the mixture to 50°C .

  • Maintain agitation for 3–6 hours.

  • In-Process Control (IPC): Monitor by HPLC or TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (

    
    ) and the intermediate (mono-alkylated, often slightly lower 
    
    
    
    ) to form the product (higher
    
    
    due to loss of polar H-bond donor character).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Dilute with water (5 volumes) and Toluene or MTBE (5 volumes).

  • Separate the phases. Re-extract the aqueous phase once with Toluene.

  • Combine organic layers and wash sequentially with:

    • Water (2x)

    • 1N HCl (1x) – To remove residual amine impurities/catalyst.

    • Brine (1x)

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Crude State: The product is typically an oil that may crystallize upon standing or triturating with cold hexanes/heptane.

  • Recrystallization: If solid, recrystallize from Isopropanol (IPA)/Heptane (1:5).

  • Distillation: If oil, high-vacuum distillation is possible but requires caution due to thermal instability of strained rings at high temperatures.

Workflow Visualization

Workflow Start Start: Charge SM + Alkyl Halide + Cat AddBase Add 50% NaOH (Dropwise) Control Temp < 55°C Start->AddBase React Stir at 50°C (3-6h) Monitor via HPLC AddBase->React Check IPC: SM < 1%? React->Check Check->React No (Extend time) Quench Cool & Dilute (Water/Toluene) Check->Quench Yes Wash Phase Separation Wash: H2O -> HCl -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Crystallization or Distillation Dry->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target cyclopropane.

Analytical Validation & Quality Control

Expected Analytical Data
  • 1H NMR (400 MHz,

    
    ): 
    
    • The key signature is the disappearance of the benzylic singlet (

      
       ppm) of the starting material.
      
    • Appearance of cyclopropyl protons: Two multiplets (AA'BB' system) typically around

      
       1.2–1.8 ppm (4H).
      
    • Aromatic region: 7.0–7.6 ppm (3H), pattern consistent with 1,2,4-trisubstitution.

  • 13C NMR:

    • Appearance of quaternary carbon (nitrile attachment point) at

      
       ppm.
      
    • Cyclopropyl

      
       carbons at 
      
      
      
      ppm.
    • Nitrile (

      
      ) carbon at 
      
      
      
      ppm.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Poor stirring (Mass transfer limitation).Increase RPM; ensure vortex. Add small amount of Toluene.
Mono-alkylated impurity Incomplete cyclization.Increase NaOH concentration or reaction time. Ensure temp

50°C.
Hydrolysis (Amide formation) Temperature too high or reaction too long.Keep T < 60°C. Quench immediately upon completion.
Dark/Tar formation Polymerization of alkyl halide.Use 1-bromo-2-chloroethane (not dibromo).[3][4] Add alkyl halide before base.

Safety & Handling (HSE)

  • 1-Bromo-2-chloroethane: A potent alkylating agent and potential carcinogen. Handle in a fume hood. Double-glove (Nitrile/Laminate).

  • Nitriles: The starting material and product are nitriles. While generally stable, avoid strong acids which can liberate HCN gas.

  • Exotherm: The deprotonation is exothermic. On a large scale (multi-gram/kg), the addition of NaOH must be rate-controlled to prevent thermal runaway.

References

  • Fedorynski, M., & Makosza, M. (2003). "Phase Transfer Catalysis in the Synthesis of Cyclopropanes." Chemical Reviews.

  • Sigma-Aldrich. "1-Bromo-2-chloroethane Product & Safety Data." Merck KGaA.

  • Organic Syntheses. "General Procedures for Cyclopropanation of Aryl Acetonitriles." Org.[1][2][3][5] Synth. Coll. Vol.

  • PubChem. "2-Bromo-1-(4-fluorophenyl)ethan-1-one (Related Structure Data)." National Library of Medicine.

Sources

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Deactivated Substrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4][5]

This guide focuses on the Suzuki-Miyaura coupling of a particularly challenging substrate: this compound. This molecule presents a confluence of steric and electronic hurdles that necessitate a carefully optimized protocol. The bromine atom's position, ortho to the bulky cyclopropanecarbonitrile group, creates significant steric hindrance around the reaction center.[6][7][8] Additionally, the fluorine atom at the para position acts as an electron-withdrawing group, which can influence the reactivity of the aryl bromide in the oxidative addition step.[9][10] The nitrile functional group, while generally tolerated in Suzuki couplings, adds another layer of complexity to consider.[2]

This document, intended for researchers and professionals in drug development, provides a comprehensive guide to successfully navigate these challenges. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, followed by a detailed, step-by-step protocol and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][11] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[1][9] This is often the rate-limiting step and is significantly influenced by the steric and electronic properties of the aryl halide.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.[11][12][13]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Coupled Product (R1-R2) Transmetalation->Product Ar-X 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile (R1-X) Ar-X->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 (R2-BY2) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Method Development and Optimization: A Rationale-Driven Approach

For a substrate as challenging as this compound, a generic protocol is unlikely to yield optimal results. The following sections provide a rationale for the selection of each reaction component.

Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance

The choice of the palladium catalyst and its associated ligand is paramount for the success of this reaction. The steric bulk at the ortho position of the aryl bromide necessitates a catalyst system that can efficiently facilitate both the oxidative addition and reductive elimination steps.

  • Palladium Precatalyst: While various Pd(II) and Pd(0) sources can be used, precatalysts that readily form the active Pd(0) species are preferred.[1] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common choices.[1][6]

  • Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are highly effective.[6][12] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. They also accelerate the reductive elimination step. Recommended ligands include:

    • Buchwald-type biarylphosphine ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices for coupling sterically demanding aryl halides.[14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphine ligands in some cases, offering high stability and activity.[7][12] PEPPSI-type precatalysts are convenient options that incorporate NHC ligands.[1]

Base and Solvent System: Creating the Optimal Reaction Environment

The base plays a crucial role in the transmetalation step by activating the boronic acid.[13] The solvent system must solubilize all reactants and facilitate the interaction between the organic and inorganic components.

  • Base: A moderately strong, non-nucleophilic base is ideal to avoid side reactions.

    • Potassium Phosphate (K₃PO₄): Often a superior choice for challenging couplings, providing excellent results in a variety of solvent systems.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when other bases fail, though it is more expensive.

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective option, but may be less effective for this hindered substrate.[14]

  • Solvent: A mixture of an organic solvent and water is typically used.

    • 1,4-Dioxane/Water or Toluene/Water: These are robust and widely used solvent systems for Suzuki couplings.[15] The water is essential for dissolving the base and facilitating the transmetalation step.

    • N,N-Dimethylformamide (DMF): Can be a good choice for solubilizing polar substrates, but it should be used with caution as it can decompose at high temperatures.[16]

Recommended Protocol for the Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sources

Application Note: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine via Chemoselective Nitrile Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile to its corresponding primary amine, a valuable building block in pharmaceutical and agrochemical research. The presence of an aryl bromide presents a significant synthetic challenge, necessitating a reducing agent that selectively targets the nitrile moiety without cleaving the carbon-bromine bond. This document details two robust and field-proven protocols utilizing Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH₃-THF), respectively. We offer in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, work-up and purification strategies, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction and Strategic Considerations

The target molecule, 1-(2-bromo-4-fluorophenyl)cyclopropanemethanamine, incorporates three key pharmacophores: a bromo-fluorophenyl ring, a cyclopropane scaffold, and a primary aminomethyl group. The cyclopropane unit introduces conformational rigidity and unique metabolic stability, while the halogenated aromatic ring provides handles for further functionalization, such as cross-coupling reactions.

The primary challenge in this synthesis is the selective reduction of the nitrile group in the presence of a reducible aryl halide.

  • Catalytic Hydrogenation: Standard methods like hydrogenation over Palladium on Carbon (Pd/C) are often complicated by competing hydrodehalogenation, which would cleave the C-Br bond.[1][2]

  • Strong Hydride Reagents: Powerful nucleophilic hydrides are required to reduce the relatively unreactive nitrile group.[3]

This guide focuses on two such reagents, Lithium Aluminum Hydride (LAH) and Borane (BH₃), which offer different balances of reactivity and chemoselectivity. LAH is a highly potent, non-selective reducing agent, while borane complexes provide a milder and more chemoselective alternative.[4][5]

Reaction Overview:

Caption: General scheme for the reduction of the nitrile starting material.

Comparative Analysis of Reduction Protocols

The choice between LAH and Borane depends on substrate sensitivity, available equipment, and desired safety profile. The following table summarizes the key characteristics of each protocol.

ParameterProtocol 1: Lithium Aluminum Hydride (LAH)Protocol 2: Borane-THF (BH₃-THF)
Reactivity Very High. Reduces most polar pi bonds.[4]High, but more selective than LAH.
Chemoselectivity Lower. Risk of aryl halide reduction exists, though often slow.Excellent. Generally does not reduce aryl halides.[5]
Reaction Conditions 0 °C to Room Temperature.0 °C to Reflux.
Work-up Fieser work-up (H₂O, NaOH(aq)) to precipitate aluminum salts.[6]Acidic quench (e.g., HCl) to hydrolyze amine-borane complex, followed by basification.[5]
Safety Profile Pyrophoric solid, reacts violently with water. Requires strict inert atmosphere.Flammable solution. BH₃-THF can release flammable hydrogen gas upon decomposition.[7]
Typical Yields Good to Excellent.Good to Excellent.

Protocol 1: Reduction via Lithium Aluminum Hydride (LAH)

Principle and Rationale

Lithium aluminum hydride is a powerful, unselective source of nucleophilic hydride (H⁻).[4] The reduction of nitriles proceeds via a two-step mechanism:

  • Nucleophilic attack of the first hydride ion on the electrophilic nitrile carbon breaks one of the C-N pi bonds, forming an intermediate imine anion.[8]

  • A second equivalent of hydride attacks the imine carbon, fully reducing the bond to form a dianion intermediate.[8]

  • Aqueous work-up protonates the dianion to yield the final primary amine.[9]

The reaction is performed in an anhydrous ethereal solvent like THF, as LAH reacts violently with protic solvents. The Fieser work-up is a standardized and highly reliable method for quenching the reaction and converting the aluminum byproducts into a granular, easily filterable solid.[6][10]

Experimental Protocol

LAH_Workflow setup 1. Inert Atmosphere Setup (Argon/Nitrogen) lah_prep 2. Suspend LAH in dry THF Cool to 0 °C setup->lah_prep addition 3. Add Nitrile Solution Dropwise (in dry THF) lah_prep->addition reaction 4. Stir at RT (Monitor by TLC/LC-MS) addition->reaction quench 5. Fieser Work-up (0 °C) Sequential addition of: a) H₂O b) 15% NaOH(aq) c) H₂O reaction->quench filtration 6. Filter Aluminum Salts (Wash with THF/EtOAc) quench->filtration extraction 7. Liquid-Liquid Extraction filtration->extraction purification 8. Dry, Concentrate & Purify (Column Chromatography) extraction->purification

Caption: Workflow for the LAH-mediated reduction of the nitrile.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LAH), powder (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq).

  • Reagent Suspension: Add anhydrous THF (approx. 10 mL per gram of nitrile) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF (approx. 5 mL per gram). Slowly add this solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 5 °C.

    • Scientist's Note: This addition is highly exothermic. A slow addition rate is critical for safety and to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.[11]

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of the following (for 'X' grams of LAH used):[6]

    • 'X' mL of water

    • 'X' mL of 15% NaOH (aq)

    • '3X' mL of water

    • Safety Critical Step: Hydrogen gas is evolved vigorously. Ensure adequate ventilation and perform the quench slowly and cautiously.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the slurry vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with THF and Ethyl Acetate.

  • Extraction: Combine the filtrate and washes. Wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography (e.g., using a gradient of EtOAc in Hexanes, with 1-2% triethylamine added to the eluent to prevent tailing).

Protocol 2: Reduction via Borane-THF Complex (BH₃-THF)

Principle and Rationale

Borane is an electrophilic reducing agent, contrasting with the nucleophilic nature of LAH. The reduction is believed to proceed via coordination of the Lewis acidic boron to the nitrile nitrogen, followed by intramolecular hydride transfer. This process repeats to form an intermediate that, upon acidic work-up, hydrolyzes to the primary amine.[5]

The key advantage of borane is its excellent chemoselectivity. It readily reduces nitriles, carboxylic acids, and amides, but is generally unreactive towards esters, nitro groups, and, critically for this synthesis, aryl halides.[3][12] BH₃-THF is a commercially available solution that is more convenient and safer to handle than gaseous diborane.[7]

Experimental Protocol

Borane_Workflow setup 1. Inert Atmosphere Setup (Argon/Nitrogen) dissolve 2. Dissolve Nitrile in dry THF Cool to 0 °C setup->dissolve addition 3. Add BH₃-THF Solution Dropwise dissolve->addition reaction 4. Heat to Reflux (Monitor by TLC/LC-MS) addition->reaction quench 5. Acidic Quench (0 °C) Slowly add 2M HCl(aq) reaction->quench hydrolysis 6. Heat to Hydrolyze Complex quench->hydrolysis basify 7. Basify with NaOH(aq) hydrolysis->basify extraction 8. Extract, Dry, Concentrate & Purify basify->extraction

Caption: Workflow for the Borane-mediated reduction of the nitrile.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution in THF (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon/nitrogen inlet, add the nitrile (1.0 eq).

  • Substrate Dissolution: Dissolve the nitrile in anhydrous THF (approx. 15 mL per gram) and cool the solution to 0 °C.

  • Reagent Addition: Slowly add the 1.0 M solution of BH₃-THF (2.0 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65 °C). Maintain reflux for 3-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Work-up (Quench): Cool the reaction mixture to 0 °C. Very slowly and carefully, add 2 M HCl (aq) dropwise to quench the excess borane and hydrolyze the intermediate amine-borane complex.

    • Safety Critical Step: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and a slow rate of addition.

  • Hydrolysis: After gas evolution ceases, the mixture can be gently heated (e.g., to 40-50 °C) for 30-60 minutes to ensure complete hydrolysis of the complex.

  • Basification & Extraction: Cool the mixture to room temperature. Add EtOAc, then carefully basify the aqueous layer by adding 6 M NaOH (aq) until the pH is >12. Separate the layers and extract the aqueous phase two more times with EtOAc.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Protocol 1.

Product Characterization

The identity and purity of the final product, 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine, should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.0 (m, 3H, Ar-H), ~2.7 (s, 2H, CH₂NH₂), ~1.6 (br s, 2H, CH₂NH₂), ~0.9-0.7 (m, 4H, cyclopropyl-H).
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (d, J = 248 Hz, C-F), ~145 (d, C-Br), ~132, ~128, ~118, ~115 (Ar-C), ~45 (CH₂NH₂), ~22 (C-CH₂NH₂), ~15 (cyclopropyl CH₂).
Mass Spec. (ESI+)Expected [M+H]⁺ peaks at m/z 246.0 and 248.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
IR (thin film, cm⁻¹)~3300-3400 (N-H stretch), ~3000 (C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1230 (C-F stretch).

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Reaction time too short or temperature too low (esp. for BH₃).- Poor quality/degraded reagents.- Increase equivalents of LAH or BH₃ to 2.0-2.5 eq.- Extend reaction time or increase temperature for the borane reduction.- Use freshly opened or titrated hydride reagents.
Formation of Side Products - De-bromination: Overly harsh conditions; catalytic impurities. - Secondary/Tertiary Amines: (More common in catalytic hydrogenation) Imine intermediate reacts with product amine.[7]- Use BH₃-THF, as it is less prone to dehalogenation.- If using LAH, maintain low temperatures and avoid prolonged reaction times.- Ensure high purity of starting materials and solvents.
Low Yield after Work-up - LAH: Product trapped in aluminum salts.- Borane: Incomplete hydrolysis of amine-borane complex.- General: Product loss during extraction due to protonation (amine salt is water-soluble).- During LAH work-up, stir the slurry vigorously for an extended period (1 hr+) before filtering. Wash the filter cake extensively.- Ensure complete acidic quench and hydrolysis (heating may be required).- Ensure the aqueous layer is strongly basic (pH > 12) before extraction.
Difficult Filtration (LAH) - Incorrect stoichiometry in Fieser work-up.- Ensure precise and sequential addition of H₂O and NaOH solution. Adding a drying agent like MgSO₄ before filtration can sometimes help granulate the salts.[6]

References

  • Ding, M., Chang, J., Mao, J., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Hughes, D. L. (2018). Borane-catalysed nitrile hydroboration. RSC Advances, 8(58), 33261–33265. [Link]

  • Li, J., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent. YouTube. [Link]

  • Sajiki, H., et al. (2010). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. [Link]

Sources

Application Notes and Protocols for the Alkylation of 2-Bromo-4-fluorophenylacetonitrile with Ethylene Dibromide under Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile through the alkylation of 2-bromo-4-fluorophenylacetonitrile with 1,2-dibromoethane (ethylene dibromide). The protocols detailed herein utilize Phase-Transfer Catalysis (PTC), a robust and scalable method well-suited for industrial and research applications. This guide is designed to offer not just a procedural outline but also a deeper understanding of the reaction's principles, reagent selection, and potential challenges, ensuring a scientifically sound and reproducible workflow.

Introduction: The Significance of Aryl Cyclopropanecarbonitriles

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals. Their inherent ring strain and unique conformational properties often impart favorable metabolic stability and binding characteristics. The target molecule, this compound, serves as a valuable building block for the synthesis of more complex chemical entities. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further functionalization, making this a key intermediate in medicinal chemistry and drug discovery programs.

The alkylation of an active methylene group, such as the one in 2-bromo-4-fluorophenylacetonitrile, with a dihaloalkane is a direct and efficient method for constructing the cyclopropane ring. Phase-Transfer Catalysis (PTC) emerges as the superior methodology for this transformation due to its operational simplicity, mild reaction conditions, and avoidance of hazardous reagents like sodium amide or the need for strictly anhydrous solvents.[1]

The Rationale for Reagent Selection: A Mechanistic Perspective

The successful synthesis of this compound hinges on the careful selection of reagents that work in concert within the phase-transfer catalytic cycle. This reaction is a classic example of a C-alkylation of an active methylene compound.[1]

The Role of the Strong Base: 50% Aqueous Sodium Hydroxide (NaOH)

The reaction is initiated by the deprotonation of the α-carbon of 2-bromo-4-fluorophenylacetonitrile. The phenyl and cyano groups sufficiently acidify the methylene protons, allowing for their abstraction by a strong base. A 50% (w/w) aqueous solution of sodium hydroxide is the base of choice for several reasons:

  • High Basicity: It is sufficiently strong to generate the required carbanion.

  • Cost-Effectiveness and Safety: NaOH is an inexpensive and readily available industrial chemical, posing fewer hazards than organometallic bases or alkali metal amides.

  • Biphasic System: Its use as a concentrated aqueous solution naturally creates the two-phase system essential for PTC.

The Heart of the Reaction: The Phase-Transfer Catalyst

The core of this methodology lies in the use of a phase-transfer catalyst, which facilitates the transport of the carbanion from the aqueous phase (or the interface) into the organic phase where the alkylating agent resides.[2] For this application, a quaternary ammonium salt is the catalyst of choice.

  • Tetrabutylammonium Bromide (TBAB): TBAB is a highly effective and commonly used phase-transfer catalyst. Its lipophilic butyl groups enable the formation of an ion pair with the carbanion, rendering it soluble in the organic phase. This "naked" carbanion is highly reactive towards the electrophilic alkylating agent.

The Alkylating Agent: 1,2-Dibromoethane (Ethylene Dibromide)

1,2-Dibromoethane serves as the source of the two-carbon unit required to form the cyclopropane ring. The reaction proceeds via a sequential dialkylation mechanism.

The Organic Phase: Toluene

While the reaction can, in some cases, be run neat, the use of a water-immiscible organic solvent like toluene is often beneficial. Toluene serves to:

  • Dissolve the starting arylacetonitrile and the alkylating agent.

  • Facilitate efficient stirring and heat transfer.

  • Aid in the separation of the organic and aqueous phases during work-up.

Visualizing the Process: Reaction Mechanism and Workflow

Reaction Mechanism

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase (or Interface) cluster_organic Organic Phase ArCH2CN Ar-CH2-CN ArCH_neg Ar-CH(-)-CN ArCH2CN->ArCH_neg NaOH NaOH Q_ArCHCN Q+[Ar-CH(-)-CN] ArCH_neg->Q_ArCHCN Na_pos Na+ Q_X Q+X- (TBAB) Intermediate Ar-CH(CN)-CH2-CH2-Br Q_ArCHCN->Intermediate BrCH2CH2Br Br-CH2-CH2-Br Product 1-(Ar)cyclopropanecarbonitrile Intermediate->Product Product->Q_X

Caption: Mechanism of PTC alkylation.

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - 2-Bromo-4-fluorophenylacetonitrile - Toluene - TBAB start->setup add_base Add 50% aq. NaOH setup->add_base heat Heat to 50-60°C with vigorous stirring add_base->heat add_alkylating Slowly add 1,2-dibromoethane heat->add_alkylating monitor Monitor reaction by TLC/GC (2-4 hours at 60-70°C) add_alkylating->monitor workup Work-up: - Cool to RT - Add water - Separate layers monitor->workup extract Extract aqueous layer with toluene workup->extract wash Wash combined organic layers (water, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify end End Product: 1-(2-bromo-4-fluorophenyl)- cyclopropanecarbonitrile purify->end

Caption: Step-by-step experimental workflow.

Experimental Protocols

Disclaimer: This protocol is a general guideline adapted from procedures for similar substrates and may require optimization for the specific reaction of 2-bromo-4-fluorophenylacetonitrile.[1] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
2-Bromo-4-fluorophenylacetonitrile403569-79-1214.04Starting material
1,2-Dibromoethane (Ethylene Dibromide)106-93-4187.86Alkylating agent (Toxic, handle with care)
Sodium Hydroxide (NaOH)1310-73-240.00Prepare a 50% (w/w) aqueous solution
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase-transfer catalyst
Toluene108-88-392.14Anhydrous grade recommended
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Standard laboratory glassware for reaction, extraction, and purification.N/AN/AOven-dried before use
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-4-fluorophenylacetonitrile (1.0 equivalent), toluene (approx. 2-3 mL per gram of starting material), and tetrabutylammonium bromide (0.02-0.05 equivalents).

  • Addition of Base: To the stirred mixture, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 equivalents).

  • Reaction Initiation: With vigorous stirring, heat the reaction mixture to 50-60°C.

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.1-1.2 equivalents) dropwise over 30-60 minutes. An exotherm may be observed. Maintain the reaction temperature below 70°C, using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of the initial toluene used).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil or a low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Product Characterization

The final product is This compound .

PropertyValue
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Expected to be a solid or high-boiling oil

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons (3H) and the diastereotopic cyclopropyl protons (4H). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromo and fluoro substituents.

  • ¹³C NMR: Resonances for the quaternary cyclopropyl carbon, the two CH₂ groups of the cyclopropane ring, the nitrile carbon, and the aromatic carbons.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 240 and 242 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Troubleshooting and Safety Considerations

Potential Side Reactions and Mitigation
  • Mono-alkylation: Incomplete reaction can lead to the formation of the mono-alkylated intermediate. This can be minimized by ensuring a slight excess of the alkylating agent and allowing for sufficient reaction time.

  • Dehydrohalogenation of 1,2-dibromoethane: The strong basic conditions can lead to the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This side reaction is generally less favorable under PTC conditions compared to homogeneous systems but can be minimized by maintaining the recommended reaction temperature.

Safety Precautions
  • 1,2-Dibromoethane: This reagent is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

  • 50% Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Always wear appropriate gloves and eye protection.

  • Exothermic Reaction: The addition of the alkylating agent can be exothermic. Ensure controlled addition and have a cooling bath ready.

References

  • Benchchem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • OperaChem. (2023, July 2).
  • Macmillan Group. (2008, April 10).
  • Dalal Institute. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).
  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. (n.d.).
  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem.

Sources

Using 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Executive Summary

This compound is a high-value pharmacophore scaffold, distinct for its "dual-handle" functionality. It combines the structural rigidity of the cyclopropane ring—a motif critical in modern kinase inhibitors (e.g., Cabozantinib analogs)—with two chemically orthogonal reaction sites:

  • The Nitrile (-CN): A gateway to carboxylic acids, amides, or amines.

  • The Aryl Bromide (-Br): A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

This guide addresses the specific challenges of working with this molecule, particularly the steric hindrance introduced by the ortho-bromine substituent, which significantly impacts reaction kinetics compared to its para-bromo isomers.

Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 74–79 °C (Typical range for class)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Hazard Acute Toxicity (Oral), Skin/Eye Irritant.[1] Releases HCN under strong acid/heat.
Storage 2–8°C, Inert atmosphere (Ar/N₂ recommended)

Strategic Utility: The "Gem-Disubstituted" Effect

The cyclopropane ring acts as a conformational lock. By restricting the rotation of the phenyl ring, it pre-organizes the molecule for binding into protein pockets (e.g., ATP-binding sites of kinases).

Diagram 1: Divergent Synthesis Pathway This logic map illustrates how this single intermediate serves as a divergence point for library generation.

G Start 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile Path1 Pathway A: Nitrile Hydrolysis Start->Path1 KOH, Ethylene Glycol 150°C Path2 Pathway B: Cross-Coupling Start->Path2 Pd-Catalyst Ar-B(OH)2 Prod1 Carboxylic Acid (Amide Coupling Precursor) Path1->Prod1 Acidification Prod2 Biaryl Scaffold (Extended Pharmacophore) Path2->Prod2 Suzuki-Miyaura

Caption: Divergent synthetic utility of the scaffold. Pathway A activates the core; Pathway B diversifies the periphery.

Protocol A: Sterically Hindered Nitrile Hydrolysis

Challenge: The nitrile group is attached to a quaternary carbon (the cyclopropane) and is flanked by an ortho-bromine. This creates a "steric wall" that makes standard hydrolysis (e.g., NaOH/MeOH) sluggish or ineffective. Solution: Use of high-boiling protic solvents (Ethylene Glycol) and high temperatures to force the tetrahedral intermediate formation.

Materials
  • Substrate: this compound (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 eq)

  • Solvent: Ethylene Glycol (High boiling point, 197°C)

  • Workup: HCl (2N), Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the substrate and Ethylene Glycol (10 mL per gram of substrate).

  • Activation: Add KOH pellets. Note: Exothermic dissolution.

  • Reaction: Heat the mixture to 140–150°C for 12–16 hours.

    • Process Control: Monitor by HPLC. The nitrile peak (retention time ~X) should disappear, replaced by the more polar acid peak.

  • Cooling: Cool reaction mixture to room temperature. Dilute with water (2x reaction volume).

  • Quench/Acidification: Slowly add 2N HCl with stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a solid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Toluene/Heptane is usually sufficient.

Diagram 2: Hydrolysis Workflow

Workflow Step1 Charge Reaction Vessel (Substrate + Ethylene Glycol) Step2 Add KOH (5 eq) Heat to 150°C Step1->Step2 Step3 Monitor HPLC (Target: >98% Conversion) Step2->Step3 Step3->Step2 Incomplete Step4 Quench with 2N HCl (pH < 2) Step3->Step4 Complete Step5 Extract (EtOAc) & Dry Step4->Step5

Caption: Workflow for the hydrolysis of the sterically hindered nitrile to the carboxylic acid.

Protocol B: Ortho-Substituted Suzuki-Miyaura Coupling

Challenge: The ortho-bromine is crowded by the cyclopropane ring. Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition. Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) which facilitate oxidative addition into hindered aryl halides [1].

Materials
  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

    • Alternative: Pd(dppf)Cl₂ for less hindered boronic acids.

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio).

Step-by-Step Methodology
  • Degassing: Sparge the Toluene/Water solvent mixture with Argon for 30 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charging: In a glovebox or under Argon stream, add Substrate, Boronic Acid, Pd(OAc)₂, S-Phos, and K₃PO₄ to a reaction vial.

  • Solvation: Add the degassed solvent. Seal the vial immediately.

  • Reaction: Heat to 100°C for 4–8 hours.

    • Mechanism:[2][3][4] The S-Phos ligand creates a highly active Pd(0) species that can access the hindered C-Br bond.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Temperature too low; Solvent boiling point too low (e.g., MeOH).Switch to Ethylene Glycol or n-Butanol. Increase Temp to >140°C.
Amide Intermediate Persists Hydrolysis stopped at primary amide stage.Extend reaction time; increase base concentration (KOH).
Suzuki: Homocoupling Oxygen in system.Re-degas solvents; ensure Argon overpressure.
Suzuki: No Reaction Catalyst deactivated or steric bulk too high.Switch ligand to X-Phos or Buchwald G3 Precatalysts .

Safety & Handling

  • Nitrile Hazard: While the nitrile is chemically stable, thermal decomposition or contact with strong acids can theoretically release trace Hydrogen Cyanide (HCN). Always work in a well-ventilated fume hood.

  • Fluorine NMR: Use ¹⁹F NMR as a quick diagnostic tool. The chemical shift of the fluorine atom is highly sensitive to changes in the oxidation state of the nearby bromine (during coupling) or the electronic environment of the nitrile/acid transformation.

References

  • Sterically Hindered Suzuki Couplings

    • Walker, S. D., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2004.

  • Nitrile Hydrolysis Protocols

    • Cohen, N., et al. "Hydrolysis of sterically hindered nitriles." Journal of Organic Chemistry, 1978.

  • Cyclopropane Scaffolds in Kinase Inhibitors

    • Yakes, F. M., et al. "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor." Molecular Cancer Therapeutics, 2011. (Provides context on the utility of the cyclopropane-1,1-dicarboxamide scaffold).

  • General Safety Data

    • PubChem Compound Summary for substituted cyclopropanecarbonitriles.

Sources

Application Note: Pd-Catalyzed Amination of Sterically Hindered Ortho-Substituted Aryl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the Buchwald-Hartwig amination of the sterically hindered substrate 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile .

Subject: this compound Reaction Class: C–N Cross-Coupling (Buchwald-Hartwig Amination) Difficulty Level: High (Steric Hindrance/Quaternary Center)

Executive Summary & Strategic Analysis

The substrate This compound presents a specific synthetic challenge: the electrophilic site (C–Br) is situated at the ortho position relative to a bulky 1-cyanocyclopropyl group. This quaternary center creates significant steric pressure, impeding the approach of the Palladium catalyst during the oxidative addition step and potentially destabilizing the complex prior to reductive elimination.

Key Challenges:

  • Steric Hindrance: The ortho-substituent combined with the rigid cyclopropane ring restricts the conformational space, requiring smaller, electron-rich, or specifically designed "flexible" ligands.

  • Chemoselectivity: The presence of a para-fluorine atom requires a catalyst system selective for C–Br over C–F activation (though C–F activation is rare without specialized conditions, it is a risk with highly reactive species).

  • Electronic Deactivation: The electron-withdrawing nature of the nitrile and fluorine groups reduces the electron density on the aromatic ring, which generally favors oxidative addition but may make the Pd(II) intermediate less prone to reductive elimination if the amine is also electron-poor.

Recommended Strategy: Utilize 3rd or 4th Generation Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands (e.g., RuPhos , BrettPhos , XPhos ) are engineered to form monoligated Pd(0) species that are highly active for oxidative addition into hindered halides and facilitate reductive elimination via steric bulk.

Reaction Mechanism & Ligand Selection

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, for this substrate, the Ligand (L) plays a critical role in stabilizing the monoligated Pd(0) species.

Ligand Decision Matrix

Select your ligand based on the amine partner:

Amine ClassRecommended LigandRationale
Secondary Alkyl Amines (e.g., Morpholine, Piperazine)RuPhos Excellent for secondary amines; bulky isopropyl groups prevent

-hydride elimination and promote reductive elimination.
Primary Alkyl Amines BrettPhos Designed to prevent double arylation; ensures mono-arylation of primary amines.
Anilines (Primary/Secondary)BrettPhos or tBuBrettPhos High activity for weaker nucleophiles; tolerates electronic deactivation.
General/Broad Scope XPhos Robust "workhorse" ligand for hindered aryl chlorides/bromides.
Visualized Pathway (Graphviz)

BuchwaldMechanism Substrate 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile OxAdd Oxidative Addition (Rate Limiting Step due to Sterics) Substrate->OxAdd Pd0 Pd(0)-Ligand Complex (Active Catalyst) Pd0->OxAdd + Substrate AmineBind Amine Coordination & Deprotonation (Base) OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Aminated Product RedElim->Product

Caption: Catalytic cycle emphasizing the steric bottleneck at the Oxidative Addition step.

Detailed Experimental Protocol

Safety Note: Although the nitrile group is covalently bound, always handle aryl nitriles and palladium catalysts in a well-ventilated fume hood. Wear appropriate PPE (nitrile gloves, safety glasses).

Materials:
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst Precursor: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃ (1–2.5 mol%)

  • Ligand: RuPhos (for 2° amines) or BrettPhos (for 1° amines) (4–10 mol%, maintaining 2:1 L:Pd ratio)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:
  • Preparation of Glassware:

    • Oven-dry a reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Solids):

    • Add Pd(OAc)₂ (0.05 equiv) and Ligand (e.g., RuPhos, 0.10 equiv).

    • Tip: If available, use a pre-formed catalyst like RuPhos-Pd-G3 or G4 (0.05 equiv) to bypass the activation step and ensure stoichiometry.

    • Add This compound (1.0 equiv).

    • Add NaOtBu (1.5 equiv). Note: If the substrate contains base-sensitive groups (e.g., esters), substitute with Cs₂CO₃.

  • Inert Atmosphere & Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Toluene or 1,4-Dioxane via syringe.

    • Add the Amine (1.2 equiv) via syringe (if liquid). If the amine is solid, add it in Step 2.

  • Reaction:

    • Place the reaction vessel in a pre-heated oil block at 80°C – 100°C .

    • Stir vigorously (800+ RPM) to ensure mass transfer, especially if using insoluble bases like Cs₂CO₃.

    • Monitor by LC-MS or TLC. Reaction time is typically 2 to 12 hours .

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel).

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, consult the table below.

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or failure to oxidatively add.1. Switch to a more active precatalyst (Pd-G4 series).2. Increase temperature to 110°C.3. Switch solvent to t-Amyl Alcohol .
Debromination (Hydrodehalogenation)

-Hydride elimination from the amine or solvent.
1. Switch from NaOtBu to Cs₂CO₃ .2. Use RuPhos (specifically designed to suppress this).3. Ensure solvent is strictly anhydrous.
Low Yield (Incomplete Conversion) Catalyst death or poisoning.1. Add a second portion of catalyst/ligand after 4 hours.2. Ensure Argon line is free of O₂.3.[3] Increase concentration (run at 0.5 M).
C-F Activation (Side Product) Rare, but possible with very electron-rich ligands.1. Lower temperature to 80°C.2. Use a slightly less electron-rich ligand (e.g., BINAP or DPPF ), though yield may suffer.
Optimization Workflow (Graphviz)

Optimization Start Standard Protocol (Pd(OAc)2 / RuPhos / NaOtBu) Check Check Conversion (LCMS @ 4h) Start->Check Success >90% Conv. Proceed to Workup Check->Success High Yield Fail <50% Conv. Check->Fail Low Yield Branch1 SM Recovered? Increase Temp / Change to Pd-G4 Fail->Branch1 No Reaction Branch2 Debromination? Switch Base to Cs2CO3 Fail->Branch2 Side Products

Caption: Decision tree for optimizing reaction conditions based on LCMS feedback.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Application Notes and Protocols for the Scalable Synthesis of Fluorinated Cyclopropyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclopropyl Nitriles in Drug Discovery

The confluence of fluorine's unique electronic properties and the rigid, three-dimensional structure of the cyclopropane ring has created a class of building blocks with immense potential in medicinal chemistry.[1] Fluorinated cyclopropanes are increasingly sought-after pharmacophores due to their ability to enhance metabolic stability, modulate pKa, and improve cell permeability of drug candidates.[1] The incorporation of a nitrile group further adds a versatile chemical handle for subsequent elaborations and can participate in crucial binding interactions with biological targets. Consequently, the development of robust and scalable synthetic routes to fluorinated cyclopropyl nitriles is of paramount importance for researchers in drug development and process chemistry.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of these valuable motifs. We will delve into mechanistically distinct approaches, including cutting-edge biocatalytic methods and established chemocatalytic strategies, offering insights into the rationale behind experimental choices to empower researchers to select and optimize the most suitable route for their specific needs.

Route 1: Asymmetric Biocatalytic Cyclopropanation of Fluorinated Alkenes

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable approach.[1] Engineered myoglobin-based catalysts have recently been shown to be highly effective in the stereoselective synthesis of mono- and gem-difluorocyclopropanes through carbene transfer from diazoacetonitrile.[1][2] This method offers exceptional levels of diastereo- and enantiocontrol, often surpassing what is achievable with traditional chemocatalysts.[1][2]

Causality Behind Experimental Choices:
  • Enzyme Selection: Engineered myoglobin variants are chosen for their ability to be fine-tuned through directed evolution to accept non-natural substrates and catalyze specific transformations with high fidelity. The heme cofactor within the myoglobin active site is the catalytic center for carbene transfer.

  • Carbene Precursor: Diazoacetonitrile serves as the carbene source, directly delivering the nitrile functionality to the cyclopropane ring. Its use in a biocatalytic system highlights the compatibility of these enzymes with highly reactive intermediates.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at or near room temperature, which is a significant advantage in terms of operational simplicity, safety, and sustainability compared to many traditional organic reactions that require harsh conditions. The use of a biphasic system or co-solvents may be necessary to improve the solubility of hydrophobic substrates.

  • Scalability: The demonstration of this methodology on a gram-scale underscores its potential for industrial applications.[1][2] Biocatalytic processes can often be scaled up in fermenters, offering a cost-effective and environmentally friendly manufacturing route.

Experimental Workflow: Biocatalytic Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification enzyme_prep Prepare engineered myoglobin solution mixing Combine enzyme, alkene, and diazoacetonitrile in buffer enzyme_prep->mixing substrate_prep Prepare solution of fluorinated alkene substrate_prep->mixing reagent_prep Prepare solution of diazoacetonitrile reagent_prep->mixing incubation Incubate at controlled temperature with stirring mixing->incubation extraction Extract with an organic solvent incubation->extraction purification Purify by column chromatography extraction->purification analysis Characterize product (NMR, HPLC) purification->analysis

Caption: Workflow for biocatalytic synthesis of fluorinated cyclopropyl nitriles.

Detailed Protocol: Biocatalytic Synthesis of a gem-Difluorinated Cyclopropyl Nitrile

Materials:

  • Engineered myoglobin variant (e.g., as described in )

  • gem-Difluoroalkene (e.g., 1,1-difluoro-4-phenyl-1-butene)

  • Diazoacetonitrile

  • Potassium phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

  • Sodium dithionite

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Enzyme Preparation: In a reaction vessel, dissolve the engineered myoglobin in potassium phosphate buffer. Add a reducing agent like sodium dithionite to ensure the heme iron is in the active Fe(II) state.

  • Reaction Setup: To the enzyme solution, add the gem-difluoroalkene.

  • Reagent Addition: Slowly add a solution of diazoacetonitrile in an organic solvent (e.g., DCM) to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, which can be unstable.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired enantiomerically enriched gem-difluorinated cyclopropyl nitrile.

ParameterValueRationale
Catalyst Engineered MyoglobinProvides high stereoselectivity.
Substrates Fluorinated Alkenes, DiazoacetonitrileReadily available starting materials.
Solvent Aqueous Buffer (e.g., KPi, pH 8.0)Mild, environmentally friendly conditions.
Temperature Room TemperatureSimplifies experimental setup and reduces energy consumption.
Diastereoselectivity Up to >99:1 drEnzyme's active site precisely controls the approach of the reactants.[1][2]
Enantioselectivity Up to 99% eeChiral environment of the active site dictates the facial selectivity of the cyclopropanation.[1][2]
Scalability Demonstrated on gram-scalePotential for large-scale production in bioreactors.[1][2]

Route 2: Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) is a powerful strategy for the formation of cyclopropanes. This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. For the synthesis of nitrile-substituted cyclopropanes, this typically involves the reaction of a carbanion derived from a nitrile-containing compound with an α,β-unsaturated compound bearing a leaving group. While not exclusively developed for fluorinated systems, this approach can be adapted for their synthesis.

Causality Behind Experimental Choices:
  • Nucleophile: A compound with an acidic proton alpha to a nitrile group, such as an arylacetonitrile, is a common choice. The nitrile group activates the adjacent C-H bond for deprotonation by a base.

  • Michael Acceptor: An α-bromo-α,β-unsaturated nitrile is a suitable Michael acceptor. The electron-withdrawing nitrile group activates the double bond for nucleophilic attack, and the bromine atom serves as the leaving group in the subsequent cyclization.

  • Base: A non-nucleophilic base, such as cesium carbonate or potassium carbonate, is used to deprotonate the nitrile-containing nucleophile without competing in the Michael addition.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the ionic reaction pathway.

Reaction Mechanism: Michael-Initiated Ring Closure

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization start1 Arylacetonitrile + Base carbanion Carbanion Formation start1->carbanion carbanion2 Carbanion enolate Enolate Intermediate carbanion2->enolate michael_acceptor α-Bromo-α,β-unsaturated nitrile michael_acceptor->enolate enolate2 Enolate Intermediate cyclopropane Fluorinated Cyclopropyl Nitrile enolate2->cyclopropane

Caption: Mechanism of Michael-initiated ring closure for cyclopropane synthesis.

Detailed Protocol: Synthesis of a Dinitrile-Substituted Cyclopropane

This protocol is based on the general method described by Ye et al. and can be adapted for fluorinated analogues.

Materials:

  • 2-Arylacetonitrile (or a fluorinated analogue)

  • (Z)-2-Bromo-3-phenylacrylonitrile (or a fluorinated analogue)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-arylacetonitrile, (Z)-2-bromo-3-phenylacrylonitrile, and cesium carbonate.

  • Solvent Addition: Add acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the dinitrile-substituted cyclopropane.

ParameterValueRationale
Reactants Acetonitrile derivative, α-bromoennitrileReadily available starting materials.
Base Cesium CarbonateEfficiently promotes the reaction under mild conditions.
Solvent AcetonitrileGood solvent for the reactants and facilitates the reaction.
Temperature Room TemperatureOperationally simple and energy-efficient.
Diastereoselectivity Mixture of cis and trans isomersThe stereochemical outcome can be influenced by the reaction conditions and substrate structure.
Scalability Potentially scalableThe use of inexpensive reagents and mild conditions makes this route amenable to larger scale synthesis.

Route 3: Rhodium-Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium(II) complexes, is a cornerstone of cyclopropane synthesis.[3][4][5] The reaction of an alkene with a diazo compound in the presence of a rhodium catalyst generates a metal carbene intermediate, which then undergoes cyclopropanation with the alkene.[4] The use of diazoacetonitrile as the carbene precursor allows for the direct installation of the nitrile group. Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity.[3]

Causality Behind Experimental Choices:
  • Catalyst: Dirhodium(II) carboxylates, such as rhodium(II) octanoate or chiral variants, are highly effective catalysts for carbene transfer from diazo compounds. They are typically used in low catalytic loadings.

  • Carbene Precursor: Diazoacetonitrile is the reagent of choice for introducing the cyanocyclopropyl moiety.

  • Alkene: A wide variety of fluorinated alkenes can be used as substrates. The electronic nature of the alkene can influence the reactivity and selectivity of the reaction.

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane or dichloroethane are preferred to avoid deactivation of the catalyst.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

Experimental Workflow: Rhodium-Catalyzed Cyclopropanation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Prepare solution of Rhodium(II) catalyst mixing Add alkene and catalyst to reaction vessel catalyst_prep->mixing alkene_prep Prepare solution of fluorinated alkene alkene_prep->mixing diazo_prep Prepare solution of diazoacetonitrile addition Slowly add diazoacetonitrile solution diazo_prep->addition mixing->addition concentration Concentrate reaction mixture addition->concentration purification Purify by column chromatography concentration->purification analysis Characterize product (NMR, GC-MS) purification->analysis

Caption: Workflow for Rhodium-Catalyzed Synthesis of Fluorinated Cyclopropyl Nitriles.

Detailed Protocol: Rhodium-Catalyzed Synthesis of a Fluorinated Cyclopropyl Nitrile

Materials:

  • Rhodium(II) octanoate dimer [Rh₂(OAc)₄]

  • Fluorinated alkene (e.g., 1-fluoro-4-vinylbenzene)

  • Diazoacetonitrile

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the fluorinated alkene and the rhodium(II) catalyst in anhydrous DCM.

  • Diazoacetonitrile Addition: Prepare a solution of diazoacetonitrile in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of several hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the alkene and the formation of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the fluorinated cyclopropyl nitrile.

ParameterValueRationale
Catalyst Rhodium(II) carboxylateHighly efficient for carbene transfer reactions.
Reactants Fluorinated alkene, DiazoacetonitrileDirect route to fluorinated cyclopropyl nitriles.
Solvent Anhydrous DichloromethanePrevents catalyst deactivation and side reactions.
Temperature Room Temperature to 40 °CMild conditions that are generally well-tolerated by a range of functional groups.
Diastereoselectivity Dependent on substrate and catalystCan often be controlled by the choice of catalyst and reaction conditions.
Scalability Highly scalableTransition metal-catalyzed reactions are widely used in industrial processes.

Conclusion

The synthesis of fluorinated cyclopropyl nitriles is a rapidly evolving field with significant implications for drug discovery and development. This guide has detailed three scalable and mechanistically diverse approaches: biocatalytic cyclopropanation, Michael-initiated ring closure, and rhodium-catalyzed cyclopropanation. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. The biocatalytic approach offers unparalleled stereocontrol and mild, sustainable conditions. The MIRC route provides a transition-metal-free alternative using readily available starting materials. Finally, rhodium-catalyzed cyclopropanation represents a robust and versatile method that is highly amenable to scale-up. By understanding the principles and practical considerations of each of these routes, researchers are well-equipped to synthesize these valuable fluorinated building blocks for the next generation of therapeutics.

References

Sources

Application Notes & Protocols: Strategic Functionalization of the Cyclopropane Ring in Aryl Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science, offers a unique three-dimensional scaffold that can enhance metabolic stability and modulate physicochemical properties.[1][2] When incorporated into aryl nitrile frameworks—key pharmacophores and versatile synthetic intermediates—the resulting structures present a rich landscape for chemical exploration.[3][4] This guide provides a detailed overview of strategic approaches for the functionalization of the cyclopropane ring within aryl nitrile derivatives. We will explore methodologies ranging from C–H activation to ring-opening reactions, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for key transformations.

Introduction: The Strategic Value of Cyclopropyl Aryl Nitriles

The fusion of a cyclopropane ring with an aryl nitrile creates a molecule with distinct electronic and steric properties. The cyclopropane ring, with its high s-character C-H bonds and inherent ring strain (~29.0 kcal/mol), acts as a rigid, lipophilic spacer capable of locking molecular conformations to enhance biological potency.[1][2][5] The aryl nitrile group, in turn, is a common feature in pharmaceuticals and serves as a versatile chemical handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles.

The challenge and opportunity lie in selectively modifying the cyclopropane ring without disrupting the aryl nitrile core. Functionalization can occur at the C-H bonds of the ring or through cleavage of the C-C bonds, each pathway offering access to different chemical space. This guide will focus on two primary strategic approaches:

  • Preservation of the Cyclopropane Core: Direct C–H functionalization to introduce new substituents onto the intact three-membered ring.

  • Deconstructive Functionalization: Ring-opening reactions that leverage the inherent strain of the cyclopropane to generate linear, functionalized scaffolds.[6]

Strategy I: Direct C–H Functionalization via Transition Metal Catalysis

Directly converting a C(sp³)–H bond on a cyclopropane ring into a C–C or C–X bond is an atom-economical approach to building molecular complexity.[7] Palladium catalysis has emerged as a powerful tool for this purpose, often relying on a directing group to achieve high levels of regio- and stereoselectivity.[8][9]

Mechanistic Rationale: The Role of the Directing Group

In the context of aryl nitrile derivatives, functional groups ortho to the cyclopropane or on the cyclopropane itself can act as directing groups. These groups coordinate to the palladium catalyst, positioning it in close proximity to a specific C–H bond. This leads to the formation of a palladacycle intermediate via concerted metalation-deprotonation (CMD), which is the key C–H activation step.[10] Subsequent oxidative addition of a coupling partner (e.g., an aryl halide) and reductive elimination forges the new C–C bond.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle, while chiral ligands can be employed to achieve enantioselective functionalization.[10][11]

Diagram 1: General Workflow for C-H Functionalization This diagram illustrates the typical laboratory workflow for setting up a palladium-catalyzed C-H arylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification A Weigh Substrate & Aryl Halide B Add Catalyst, Ligand, & Base to Dry Tube A->B C Purge with Inert Gas (Ar or N2) B->C D Add Anhydrous Solvent C->D E Heat to Specified Temp. D->E F Monitor by TLC or GC-MS E->F G Quench Reaction (e.g., with H2O) F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General laboratory workflow for Pd-catalyzed C-H arylation.

Application Protocol: Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles

This protocol is adapted from a procedure for the direct α-arylation of cyclopropyl nitriles, which provides a direct route to 1-aryl-1-cyclopropanenitriles.[3] These structures are valuable intermediates for accessing a range of cyclopropyl derivatives.

Materials:

  • Cyclopropanecarbonitrile (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • NiXantphos (0.04 mmol, 4 mol%)[11]

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, NiXantphos, and NaOtBu.

    • Scientist's Note: The use of a glovebox is highly recommended for weighing the catalyst, ligand, and base to prevent degradation from air and moisture. NiXantphos is a particularly effective ligand for coupling sterically hindered substrates.[11]

  • Reagent Addition: Seal the tube, and evacuate and backfill with inert gas three times. Add the aryl bromide, followed by cyclopropanecarbonitrile and anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Scientist's Note: Reaction progress should be monitored by taking small aliquots and analyzing via GC-MS or TLC. If the reaction stalls, a small additional charge of catalyst/ligand may be beneficial.

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 1-aryl-1-cyclopropanenitrile.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / NiXantphosNaOtBuToluene11075-95[11]
Pd₂(dba)₃ / cataCXium AK₃PO₄Dioxane10060-88[3]

Table 1: Comparison of selected conditions for α-arylation of cyclopropyl nitriles.

Strategy II: Nucleophilic Ring-Opening of Activated Cyclopropanes

When the cyclopropane ring is substituted with both a donor group (like an aryl ring) and an acceptor group (like a nitrile), it becomes a "donor-acceptor" (D-A) cyclopropane.[6] This electronic polarization makes the ring susceptible to nucleophilic attack, leading to a ring-opening reaction. This process is a powerful method for transforming the compact cyclopropyl scaffold into densely functionalized 1,3-disubstituted linear chains.[6][12]

Mechanistic Rationale: The Homo-Michael Addition

The ring-opening of a D-A cyclopropane is often considered a homologous version of the Michael addition.[6] A nucleophile attacks one of the methylene carbons of the cyclopropane ring in an Sₙ2-like fashion, leading to the cleavage of the distal C-C bond. The negative charge is stabilized by the electron-withdrawing nitrile group. The presence of the aryl (donor) group facilitates this process by stabilizing the partial positive charge that develops on the benzylic carbon during the transition state.

Lewis acids can be used to further activate the cyclopropane by coordinating to the nitrile group, enhancing its electron-withdrawing ability and making the ring more electrophilic.[13]

Diagram 2: Mechanism of Nucleophilic Ring-Opening This diagram shows the Lewis acid-catalyzed ring-opening of a D-A cyclopropane by a generic nucleophile (Nu⁻).

G Start Aryl-(C3H3)-CN + LA Intermediate1 [Aryl-(C3H3)-CN•••LA] Start->Intermediate1 Coordination p1 Intermediate1->p1 Intermediate2 Nu-CH2-CH(Aryl)-C⁻H-CN p2 Intermediate2->p2 Product Nu-CH2-CH(Aryl)-CH2-CN (after protonation) p1->Intermediate2  Nu⁻ Attack & Ring Opening p2->Product  Proton Source (e.g., H2O)

Caption: Lewis acid (LA) promotes nucleophilic ring-opening of D-A cyclopropanes.

Application Protocol: Yb(OTf)₃-Catalyzed Ring-Opening with Thiourea

This protocol describes a formal [4+1] cycloaddition cascade initiated by the ring-opening of a donor-acceptor cyclopropane, using thiourea as a bis-nucleophile. It provides access to complex heterocyclic structures.[13] This reaction highlights how the initial ring-opening can be coupled with subsequent intramolecular reactions.

Materials:

  • 2-Aryl-cyclopropane-1,1-dicarbonitrile (0.5 mmol, 1.0 equiv)

  • Thiourea (0.6 mmol, 1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.05 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Round-bottom flask, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aryl-cyclopropane-1,1-dicarbonitrile, thiourea, and Yb(OTf)₃.

  • Solvent Addition: Add anhydrous DCM via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours.

    • Scientist's Note: The choice of Lewis acid is critical. Yb(OTf)₃ is effective due to its oxophilicity and ability to activate the nitrile group without strongly coordinating to the thiourea nucleophile, which would inhibit its reactivity.[13]

  • Monitoring: Monitor the reaction by TLC until the starting cyclopropane is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the heterocyclic product.

Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis is revolutionizing C-H functionalization by enabling the generation of radical intermediates under exceptionally mild conditions.[14][15] For cyclopropanes, this approach allows for formal C-H functionalization through deconstruction-reconstruction strategies.[1] An excited photocatalyst can initiate a single-electron transfer (SET) process, leading to ring-opening and the formation of a radical intermediate, which can then be trapped by a suitable coupling partner. This strategy avoids the need for pre-installed directing groups and often proceeds at room temperature, offering a complementary approach to traditional transition metal catalysis.

Conclusion

The functionalization of the cyclopropane ring in aryl nitrile derivatives is a field rich with synthetic potential. By selecting the appropriate strategy—either preserving the ring via C-H activation or leveraging its strain for ring-opening reactions—chemists can access a diverse array of complex molecules. The protocols detailed herein provide a practical starting point for researchers. As new catalytic systems, particularly in the realm of photoredox catalysis, continue to be developed, the toolbox for manipulating these valuable scaffolds will only expand, paving the way for innovations in drug discovery and materials science.

References

  • Title: Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles Source: Thieme E-Journals URL
  • Title: A New Nucleophilic Ring Opening of an Activated Cyclopropane and a Formal Synthesis of (±)
  • Title: Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy Source: Chemical Science URL
  • Title: Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)
  • Title: C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary Source: Organic Letters URL
  • Title: Activation of cyclopropanes by transition metals Source: Wikipedia URL: [Link]

  • Title: Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage Source: Molecules URL: [Link]

  • Title: Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile Source: Chemistry – A European Journal URL: [Link]

  • Title: Palladium-catalyzed arylation of cyclopropanes via directing group-mediated C(sp3)-H bond activation to construct quaternary carbon centers Source: Organic Letters URL: [Link]

  • Title: Cyclopropanation Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines Source: ChemRxiv URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews URL: [Link]

  • Title: Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles Source: Organic Letters URL: [Link]

  • Title: Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Aryl Nitrile Compounds Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to dissect the mechanistic underpinnings of this synthesis, providing you with the expert insights needed to troubleshoot common issues, optimize reaction parameters, and maximize your yield and purity.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved via the alkylation of the carbanion derived from 2-(2-Bromo-4-fluorophenyl)acetonitrile with a 1,2-dihalide, most commonly 1,2-dibromoethane. This reaction is a classic example of cyclopropane ring formation through a tandem nucleophilic substitution.

The core mechanism involves two key steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton from 2-(2-Bromo-4-fluorophenyl)acetonitrile, forming a resonance-stabilized carbanion. The choice of base is critical to ensure complete and rapid deprotonation without inducing side reactions.

  • Tandem SN2 Alkylation: The resulting carbanion acts as a nucleophile, first attacking one carbon of 1,2-dibromoethane to displace a bromide ion. This is followed by a rapid intramolecular SN2 reaction where the newly formed anionic center attacks the second carbon, displacing the other bromide ion and closing the three-membered ring.

Visualizing the Reaction Pathway

reaction_mechanism General Reaction Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Product SM1 2-(2-Bromo-4-fluorophenyl)acetonitrile Carbanion Resonance-Stabilized Carbanion SM1->Carbanion Deprotonation + Base α-H abstraction SM2 1,2-Dibromoethane Base Strong Base (e.g., NaH) Alkylated_Int Bromoethyl Intermediate Carbanion->Alkylated_Int Sₙ2 Attack + SM2 Forms C-C bond Product 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile Alkylated_Int->Product Intramolecular Sₙ2 Cyclization

Caption: Proposed mechanism for cyclopropane formation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the synthesis. Each problem is analyzed from a mechanistic perspective to provide robust, scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation: Insufficiently strong base or presence of moisture. 2. Poor Reagent Quality: Decomposed base (e.g., old NaH) or wet solvents/reagents. 3. Incorrect Temperature: Reaction temperature too low for deprotonation or too high, leading to degradation.1. Base & Solvent: Use a stronger base like Sodium Hydride (NaH, 60% dispersion in oil) or LDA. Ensure all solvents (e.g., THF, DMF) are rigorously dried.[1] 2. Reagent Handling: Use freshly opened or properly stored reagents. Wash NaH with dry hexane to remove mineral oil if necessary. 3. Temperature Control: For NaH, allow the initial deprotonation to proceed at 0 °C to room temperature before adding the electrophile.
Significant Starting Material Remains 1. Insufficient Base: Molar equivalent of base is too low to account for any protic impurities and fully deprotonate the substrate. 2. Slow Addition of Electrophile: If the carbanion is not stable under the reaction conditions, it may revert or decompose before the 1,2-dibromoethane is added.1. Stoichiometry: Increase the equivalents of base from a typical 2.2 eq. to 2.5 eq. to ensure complete deprotonation. 2. Reaction Kinetics: Add the 1,2-dibromoethane dropwise but ensure the addition is complete in a reasonable timeframe (e.g., 30-60 minutes) once deprotonation is confirmed.
Formation of Side Products 1. Dimerization: The phenylacetonitrile carbanion can attack an unreacted molecule of the starting material. 2. Elimination: The base can induce E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide.[1] 3. Hydrolysis: Reaction of the carbanion or product with residual water during work-up.1. Minimize Dimer: Add the phenylacetonitrile solution slowly to the base suspension at low temperature (0 °C) to keep its instantaneous concentration low.[2] 2. Control Elimination: Maintain a low reaction temperature during the addition of 1,2-dibromoethane. 3. Anhydrous Conditions: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and that the aqueous work-up is performed cold.
Product "Oils Out" During Purification 1. Residual Impurities: Presence of unreacted starting materials or side products depressing the melting point. 2. Incorrect Recrystallization Solvent: The boiling point of the solvent is higher than the melting point of the impure product.1. Pre-Purification: First, attempt purification via flash column chromatography to remove the bulk of impurities.[3] 2. Solvent Selection: Use a lower-boiling point solvent system for recrystallization, such as isopropanol/water or ethyl acetate/heptane. Induce crystallization by scratching or seeding.[3]
Visualizing the Troubleshooting Process

troubleshooting_flow Troubleshooting Decision Tree Start Reaction Yield is Low CheckTLC Analyze Crude TLC: Compare to Starting Material (SM) Start->CheckTLC HighSM High SM Remaining CheckTLC->HighSM Path A LowSM Low SM, Multiple Unidentified Spots CheckTLC->LowSM Path B NoProduct Smear or No Clear Spots CheckTLC->NoProduct Path C Cause_Deprotonation Cause: Incomplete Deprotonation or Inactive Base HighSM->Cause_Deprotonation Solution_Deprotonation Solution: - Use fresh, stronger base (NaH, LDA) - Ensure anhydrous solvents - Increase base equivalents (2.5 eq.) Cause_Deprotonation->Solution_Deprotonation Cause_SideReaction Cause: Side Reactions (Dimer, Elimination) LowSM->Cause_SideReaction Solution_SideReaction Solution: - Lower reaction temperature (0°C) - Slow, controlled addition of SM - Check reagent purity Cause_SideReaction->Solution_SideReaction Cause_Degradation Cause: Degradation or Complex Mixture NoProduct->Cause_Degradation Solution_Degradation Solution: - Re-evaluate overall conditions - Run small-scale trials varying temperature and addition order Cause_Degradation->Solution_Degradation

Caption: A workflow for diagnosing low-yield reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction? A1: Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective and commonly used base. It is strong enough to irreversibly deprotonate the phenylacetonitrile and generates only hydrogen gas as a byproduct. For substrates sensitive to the heating that can accompany NaH, stronger, soluble bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) can be used at very low temperatures (-78 °C), which often results in a cleaner reaction profile by minimizing side reactions.

Q2: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A2: Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride.[4] Consequently, both the initial intermolecular substitution and the final intramolecular ring-closing step are faster with 1,2-dibromoethane, leading to higher efficiency and potentially better yields under standard conditions. If using 1,2-dichloroethane, expect to use more forcing conditions (e.g., higher temperatures, longer reaction times), which may also increase the prevalence of side reactions.

Q3: My final product has a persistent yellow color after column chromatography. What could be the cause? A3: A persistent yellow tint can be due to trace impurities that co-elute with your product. These are often highly conjugated byproducts formed from minor side reactions. Consider a secondary purification step. Recrystallization from a suitable solvent system (e.g., isopropanol) is often effective. Alternatively, treating a solution of the product with a small amount of activated charcoal followed by filtration through celite can remove colored impurities, though this may lead to some loss of product.

Q4: How critical is the reaction temperature? A4: Temperature control is paramount. The initial deprotonation with NaH is often performed between 0 °C and room temperature to ensure it goes to completion. However, the subsequent alkylation with 1,2-dibromoethane should be initiated at a lower temperature (e.g., 0 °C) and allowed to warm slowly. This controlled approach minimizes the rate of side reactions, such as dimerization of the starting material or base-induced elimination of the 1,2-dibromoethane.[1]

Q5: What is the expected yield for this synthesis? A5: While yields are highly dependent on scale, purity of reagents, and adherence to anhydrous technique, a well-optimized reaction on a laboratory scale should realistically provide yields in the range of 60-80%. If your yields are consistently below 50%, it is a strong indicator that one of the issues outlined in the Troubleshooting Guide needs to be addressed.

IV. Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed for a ~10g scale synthesis. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents & Stoichiometry

ReagentMW ( g/mol )AmountMolesEquivalents
2-(2-Bromo-4-fluorophenyl)acetonitrile214.0410.0 g46.7 mmol1.0
Sodium Hydride (60% in oil)24.004.67 g116.8 mmol2.5
1,2-Dibromoethane187.869.65 g (4.9 mL)51.4 mmol1.1
Anhydrous Dimethylformamide (DMF)-150 mL--

Procedure:

  • Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (4.67 g). Wash the NaH three times with dry hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time under nitrogen.

  • Solvent Addition: Add anhydrous DMF (100 mL) to the washed NaH. Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(2-Bromo-4-fluorophenyl)acetonitrile (10.0 g) in anhydrous DMF (50 mL). Add this solution dropwise to the stirred NaH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The mixture will typically turn a dark red or brown color, indicating carbanion formation.

  • Alkylation: Cool the mixture back down to 0 °C. Add 1,2-dibromoethane (4.9 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Heptane).

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice water (400 mL). This step must be done in a well-ventilated fume hood as unreacted NaH will react vigorously.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., starting from 5% and increasing to 20%). Combine the pure fractions and evaporate the solvent to yield the product as a white to off-white solid.[5]

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Zhang, W., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society.

  • Musacchio, A. J., et al. (n.d.). The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. ChemRxiv.

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

  • Ghorai, M. K., et al. (2018). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Angewandte Chemie International Edition.

  • Phan, D. Q., et al. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society.

  • Arnold, F. H., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition.

  • Chen, D. Y.-K., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Request PDF on ResearchGate.

  • Marek, I., et al. (2025). Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols. Nature Chemistry.

  • Rubin, M., et al. (2016). Nucleophilic Addition of Cyclopropenes. Current Organic Chemistry.

  • Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses.

  • Jarvo, E. R., et al. (2021). Novel Entry to Fluorinated Cyclopropanes. Synlett.

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry.

  • LibreTexts Chemistry. (n.d.). The Discovery of Nucleophilic Substitution Reactions.

  • D'Auria, M. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Molecules.

  • Arnold, F. H., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. PubMed.

  • Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane.

  • BenchChem. (2025). Technical Support Center: Purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

  • MDPI Books. (2022). Molecules from Side Reactions.

Sources

Removing unreacted 1,2-dibromoethane from cyclopropanecarbonitrile mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of Cyclopropanecarbonitrile (CPCN) with a specific focus on removing unreacted 1,2-dibromoethane (EDB).

The Core Challenge: The "Azeotrope-Like" Trap

The separation of 1,2-dibromoethane (EDB) from cyclopropanecarbonitrile (CPCN) is a classic process chemistry bottleneck. The difficulty arises from their nearly identical boiling points and similar volatility profiles, rendering standard fractional distillation ineffective for high-purity isolation.

Comparative Physical Properties
PropertyCyclopropanecarbonitrile (CPCN)1,2-Dibromoethane (EDB)Separation Impact
Boiling Point 135 °C131–132 °CCritical:

T < 4°C makes simple distillation impossible.
Density 0.91 g/mL2.18 g/mLHigh density difference suggests separation by phase (if immiscible), but both are organic soluble.[1]
Solubility Organic/Mod.[1] Water SolubleOrganic SolubleEDB is lipophilic; CPCN has moderate polarity.[1]
Reactivity Nitrile (Electrophilic C)Alkyl Halide (Electrophilic C)Opportunity: EDB is more reactive toward soft nucleophiles.[1]

The Solution: Since physical separation (distillation) is inefficient, we must rely on Chemo-Selective Scavenging . We utilize the higher reactivity of the alkyl bromide (EDB) toward specific nucleophiles to convert it into a water-soluble or non-volatile species, allowing the nitrile (CPCN) to be isolated by simple phase separation.

Validated Purification Protocols

Method A: The Nucleophilic Amine Scavenge (Recommended)

Best for: Small to mid-scale batches (<1 kg) where high purity (>99%) is required. Mechanism: EDB reacts with a secondary amine (e.g., diethylamine or morpholine) to form a polar bis-ammonium salt or diamine, which is easily removed via acid extraction. CPCN remains inert under these mild conditions.[1]

Reaction:



Step-by-Step Protocol:
  • Quantification: Analyze the crude mixture by GC to estimate the mole % of unreacted EDB.

  • Reagent Addition: Add 2.5 equivalents of Diethylamine (DEA) or Morpholine relative to the residual EDB content.[1]

    • Note: If EDB content is unknown, add 10-20 mol% relative to the bulk CPCN.

  • Heating: Dilute with a minimal amount of solvent (e.g., Ethanol or Toluene) if the mixture is too viscous.[1] Heat the mixture to 60–70 °C for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc) or GC.[1] The EDB peak must disappear.[1]

  • Workup (The "Self-Validating" Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) or MTBE.[1]

    • Wash 1: Wash with 1M HCl (2x).[1]

      • Why? The acid protonates the excess amine and the newly formed diamine/salt, forcing them into the aqueous layer. CPCN stays in the organic layer.[1]

    • Wash 2: Wash with water, then brine.[1]

    • Dry: Dry over

      
      , filter, and concentrate.
      
  • Final Polish: Distill the residue. Since EDB is removed, the CPCN can now be distilled cleanly (bp 135 °C).

Method B: The Sulfite Destruction (Green/Scale-Up)

Best for: Large-scale processes where amine waste is a concern. Mechanism: Sodium sulfite (


) acts as a sulfur nucleophile, displacing the bromide to form the water-soluble sodium 2-bromoethanesulfonate or ethane-1,2-disulfonate.

Reaction:



Step-by-Step Protocol:
  • Preparation: Prepare a saturated aqueous solution of Sodium Sulfite (approx. 1.5–2.0 equiv relative to EDB).[1]

  • Biphasic Heating: Add the aqueous sulfite to the crude CPCN mixture. Add a phase transfer catalyst (e.g., TBAB, 1 mol%) to accelerate the reaction.

  • Reflux: Heat the biphasic mixture to 90–100 °C with vigorous stirring for 4–6 hours.

    • Caution: Ensure the nitrile does not hydrolyze.[1] CPCN is relatively robust, but prolonged boiling at pH > 10 should be avoided.[1] Monitor pH and keep it near neutral/mildly basic.

  • Separation:

    • Cool the mixture. The layers will separate.[1][2][3][4]

    • The Aqueous Layer will contain the sulfonated EDB byproducts and inorganic salts.

    • The Organic Layer contains the purified CPCN.

  • Extraction: Extract the aqueous layer once with solvent (DCM or EtOAc) to recover entrained product.[1] Combine organic layers.

  • Drying: Dry and concentrate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and the chemical scavenging workflow.

purification_logic Start Crude Mixture (CPCN + EDB) Analysis 1. Analyze EDB Content (GC/NMR) Start->Analysis Decision Select Method Analysis->Decision MethodA Method A: Amine Scavenge (High Purity / Lab Scale) Decision->MethodA < 1kg / High Value MethodB Method B: Sulfite Wash (Green / Bulk Scale) Decision->MethodB > 1kg / Cost Sensitive ActionA Add Diethylamine (2.5 eq) Heat 60°C, 3h MethodA->ActionA ActionB Add Aq. Na2SO3 + PTC Reflux 95°C, 5h MethodB->ActionB WorkupA Wash with 1M HCl (Removes Amine + Adduct) ActionA->WorkupA WorkupB Phase Separation (Byproducts in Water) ActionB->WorkupB Final Pure Cyclopropanecarbonitrile (Ready for Distillation) WorkupA->Final WorkupB->Final

Caption: Decision matrix for selecting the optimal EDB removal strategy based on scale and purity requirements.

Troubleshooting & FAQs

Q1: Can I just use fractional distillation with a Vigreux column?

A: It is highly unlikely to succeed.[1] The boiling point difference (


T 

3–4 °C) requires a column with >50 theoretical plates and a high reflux ratio (20:1), which is impractical for most lab settings and leads to significant thermal degradation or yield loss.
Q2: I used the Amine method, but I still see EDB in the GC.

A: This indicates incomplete reaction.[1]

  • Cause: Reaction temperature too low or insufficient stirring.[1]

  • Fix: Add another 0.5 equiv of amine and increase temperature to 70 °C. Ensure you are using a secondary amine (Diethylamine); primary amines can form complex oligomers that might be harder to wash out.[1]

Q3: Will the Sodium Sulfite hydrolyze my nitrile to an acid?

A: Cyclopropanecarbonitrile is sterically hindered and relatively stable.[1] However, if the pH of the sulfite solution is too high (>10), hydrolysis risk increases.

  • Prevention: Buffer the sulfite solution to pH 7–8 using a small amount of

    
     or phosphate buffer if you observe amide formation.
    
Q4: My product turned yellow after the amine treatment.

A: Amines can form colored charge-transfer complexes or oxidize slightly.[1]

  • Fix: The acid wash (1M HCl) in the workup usually removes this color. If it persists, a quick filtration through a pad of silica gel or activated charcoal will clarify the oil.

References

  • Synthesis of Cyclopropanecarboxylic Acid (Hydrolysis Context)

    • Title: Cyclopropanecarboxylic Acid[1][5][6][7][8]

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.192 (1941); Vol. 3, p.36 (1923).[1]

    • URL:[Link]

    • Relevance: Establishes stability and hydrolysis conditions for cyclopropane deriv
  • Reactivity of 1,2-Dibromoethane with Sulfite

    • Title: Sodium 2-Bromoethanesulfon
    • Source: Organic Syntheses, Coll.[1] Vol. 2, p.558 (1943); Vol. 10, p.96 (1930).[1]

    • URL:[Link]

    • Relevance: Validates the chemical destruction of EDB using sodium sulfite to form w
  • Physical Properties of Cyclopropanecarbonitrile

    • Title: Cyclopropanecarbonitrile Properties[1][7][9]

    • Source: NIST Chemistry WebBook, SRD 69.[1][7]

    • URL:[Link]

    • )
  • General Azeotropic Data

    • Title: Azeotrope Tables (Water/Organics)[10][11][12]

    • Source: Wikipedia / CRC Handbook of Chemistry and Physics.[1]

    • URL:[Link]

    • Relevance: Supports the use of steam distillation/azeotropic removal strategies if chemical methods are not viable.[1]

Sources

Optimizing phase transfer catalysis for aryl acetonitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase Transfer Catalysis (PTC) for Aryl Acetonitrile Alkylation

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub for PTC alkylations. You are likely here because aryl acetonitriles (e.g., phenylacetonitrile) are high-value scaffolds in pharmaceutical synthesis (precursors to ibuprofen, verapamil, and pethidine), yet they present specific challenges: mono- vs. dialkylation selectivity , catalyst decomposition , and hydrolysis side-reactions .

This guide moves beyond basic textbook definitions. We focus on the Makosza Interfacial Mechanism , which governs the behavior of these substrates under industrial conditions (50% NaOH), distinct from the extraction mechanisms seen with simpler nucleophiles.

Module 1: Critical Parameter Optimization

The Mechanism: Why "Extraction" Models Fail Here

Unlike simple


 displacements where the nucleophile is transferred into the organic phase (Starks' Extraction Mechanism), aryl acetonitrile alkylation with concentrated NaOH follows the Makosza Interfacial Mechanism .
  • The Reality: The aryl acetonitrile (

    
    ) is too weak an acid (
    
    
    
    in DMSO) to be fully deprotonated in the bulk aqueous phase by NaOH.
  • The Process: Deprotonation occurs at the interface between the organic layer and the 50% NaOH.

  • The Catalyst's Role: The quaternary ammonium catalyst (

    
    ) does not transfer hydroxide. Instead, it undergoes ion exchange at the interface with the carbanion formed there, pulling the lipophilic carbanion (
    
    
    
    ) into the organic bulk where alkylation occurs.
Visualization: The Makosza Interfacial Mechanism

MakoszaMechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_Carbanion Q⁺ [Ar-CH-CN]⁻ (Active Species) Product Product Ar-CH(R)-CN Q_Carbanion->Product + R-X (Fast) QX_Organic Q⁺X⁻ (Recycled Catalyst) Product->QX_Organic + X⁻ released AlkylHalide Alkyl Halide (R-X) IonExchange Ion Exchange [Ar-CH-CN]⁻ + Q⁺X⁻ ⇌ Q⁺[Ar-CH-CN]⁻ + X⁻ QX_Organic->IonExchange Returns to Interface Deprotonation Deprotonation Site Ar-CH2-CN + OH⁻ ⇌ [Ar-CH-CN]⁻ + H₂O Deprotonation->IonExchange IonExchange->Q_Carbanion Extracts Carbanion NaX Na⁺X⁻ (Waste) IonExchange->NaX X⁻ trapped in aq NaOH NaOH (Concentrated)

Caption: The Makosza Interfacial Mechanism. Note that deprotonation happens at the interface, not in the bulk aqueous phase.[1] The catalyst transports the carbanion, not the hydroxide.

Module 2: Troubleshooting & Failure Modes

The "Iodide Effect" (Catalyst Poisoning)

Issue: Reaction stalls at 50-60% conversion despite excess reagents. Diagnosis: You are likely using an Alkyl Iodide (


) or have added KI as a promoter.
Root Cause:  The quaternary ammonium cation (

) has a high affinity for "soft" anions. The affinity order is typically:

If Iodide is present, it pairs tightly with

, forming a stable lipophilic pair (

) that stays in the organic phase and refuses to return to the interface to pick up a new carbanion. The catalyst is effectively "poisoned." Corrective Action:
  • Switch to Alkyl Bromides or Chlorides.

  • If Iodide is mandatory, use stoichiometric catalyst (expensive) or huge excess of catalyst (10-20 mol%).

Hofmann Elimination (Catalyst Decomposition)

Issue: Strong smell of amine (fishy odor); reaction slows down over time; low yield at high temperatures. Diagnosis: The catalyst is degrading. Root Cause: In the presence of strong base (50% NaOH) and heat (>60°C), quaternary ammonium salts with


-hydrogens (like TBAB) undergo Hofmann elimination, breaking down into a tertiary amine and an alkene.
Corrective Action: 
  • Keep Temperature < 50°C if possible.

  • Use a more stable catalyst like TEBA (Triethylbenzylammonium chloride) which has no

    
    -hydrogens on the benzyl group (though ethyl groups still pose a slight risk, it is generally more stable than tetra-butyl salts).
    
Troubleshooting Matrix
SymptomProbable CauseVerificationCorrective Action
Low Conversion Stirring is too slowReaction is diffusion-controlledIncrease agitation to >600 RPM. Vortex is required for interfacial generation.
Reaction Stalls Catalyst Poisoning (Iodide)Check if R-I was usedSwitch to R-Br or R-Cl. Avoid KI additives.
Dialkylation High Catalyst Loading / Wrong BaseCheck HPLC/GCReduce catalyst to 1-3 mol%. Use Toluene (dilution favors mono).
Hydrolysis (Amide formation) Temperature too highIR shows C=O peakReduce temp. Ensure 50% NaOH (low water activity reduces hydrolysis risk).
Emulsion Similar densities of phasesVisual inspectionAdd water or brine to break emulsion. Filter solids if present.[2]

Module 3: Standardized Protocol

Target Reaction: Alkylation of Phenylacetonitrile with n-Butyl Bromide.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • n-Butyl Bromide (1.1 eq)

  • 50% w/w NaOH (3.0 eq) - Excess is crucial for the interfacial effect.

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.01 - 0.03 eq / 1-3 mol%)

  • Solvent: Toluene (3-5 volumes) or Solvent-free (Neat).

Step-by-Step Workflow:

  • Charge Organic Phase: In a reactor, dissolve Phenylacetonitrile and TBAB in Toluene.

    • Note: If running neat, mix substrate and catalyst directly.

  • Temperature Control: Bring mixture to 35-40°C.

  • Base Addition: Add 50% NaOH solution.

    • Critical: Start vigorous stirring immediately. The reaction rate is directly proportional to interfacial surface area.

  • Reagent Addition: Add n-Butyl Bromide dropwise over 30-60 minutes.

    • Why? Controlling the concentration of the alkylating agent helps minimize dialkylation, although PTC is naturally selective for mono-alkylation due to the steric bulk of the catalyst-carbanion pair.

  • Reaction Monitoring: Monitor by HPLC/GC. Look for the disappearance of nitrile.

    • Stop point: When nitrile is <1%. Do not over-stir, or hydrolysis byproducts (phenylacetamide) will increase.

  • Quench: Stop stirring. Separate phases. Wash organic layer with water, then dilute HCl (to remove amine degradation products), then brine.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use solid KOH instead of 50% NaOH? A: Yes, this is called Solid-Liquid PTC . It is actually better for preventing hydrolysis because water is absent. However, you may need a trace amount of water or a specific catalyst (like a Crown Ether, though expensive, or PEG) to initiate the surface wetting. For general industrial use, 50% NaOH is preferred for ease of handling.

Q: Why is my selectivity for mono-alkylation poor? A: Dialkylation occurs because the mono-alkylated product is also acidic.

  • Fix 1: Use a less polar solvent (Toluene/Hexane) rather than DCM. Ion pairs are tighter in non-polar solvents, increasing steric shielding.

  • Fix 2: Stop the reaction at 95% conversion. The rate of the second alkylation often picks up only after the primary substrate is depleted.

Q: My catalyst is TEBA (Benzyltriethylammonium chloride). Is this better than TBAB? A: TEBA is excellent for this specific reaction. It is more hydrophilic than TBAB, which keeps it closer to the interface (where the reaction starts). It is also slightly more stable against Hofmann elimination. TBAB is a general-purpose workhorse; TEBA is a specialist for benzylation/alkylation of active methylenes.

Q: Can I use Aliquat 336? A: Aliquat 336 (Methyltrioctylammonium chloride) is very lipophilic. It is great for "Extraction" mechanisms but might be too lipophilic for the Makosza mechanism if the carbanion generation is difficult. However, for phenylacetonitrile, it usually works well, but it is an oil and can be harder to remove during purification than crystalline TBAB.

References

  • Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry, 43(3-4), 439-462. Link

  • Starks, C. M. (1971).[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • Halpern, M. (2002). "Phase Transfer Catalysis: Fundamentals and Selected Industrial Applications." Chimica Oggi, 20(9), 30-33. Link

  • Fedoryński, M. (2003). "Syntheses of carbanionic derivatives of nitriles and esters via phase-transfer catalysis." Chemical Reviews, 103(2), 1099-1132. Link

Sources

Troubleshooting low conversion in Suzuki coupling of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Bromides

A Senior Application Scientist's Guide to Overcoming Low Conversion

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its application to sterically demanding substrates, particularly those bearing ortho-substituents, remains a significant challenge. Low conversion, catalyst deactivation, and competing side reactions are common hurdles that can frustrate even the most experienced researchers. This guide provides a structured, in-depth approach to troubleshooting these challenging transformations, moving from frequently encountered issues to advanced optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an ortho-substituted aryl bromide is giving a very low yield. What are the most common culprits?

A1: Low yields with sterically hindered substrates typically stem from two key steps in the catalytic cycle being kinetically slow:

  • Inefficient Oxidative Addition: The bulky groups on your aryl bromide can physically block the palladium catalyst from accessing the carbon-bromine bond, which is the first and often rate-limiting step of the reaction.[1]

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, can also be severely impeded by steric congestion.[1]

  • Catalyst Decomposition: The higher temperatures often required to drive these reactions can lead to catalyst decomposition into inactive palladium black before the reaction reaches completion.[1][2]

Q2: I'm observing a significant amount of a byproduct where the bromine on my starting material is replaced by a hydrogen. What is this and how can I stop it?

A2: This side reaction is called dehalogenation (or hydrodehalogenation). It's a common problem where the aryl halide is reduced to the corresponding arene, consuming your starting material.[3] Key strategies to minimize it include:

  • Base Selection: Strong bases, particularly alkoxides, can promote dehalogenation. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[3]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[3]

  • Temperature Control: High temperatures can favor dehalogenation. Try running the reaction at the lowest temperature that still allows for reasonable conversion.[3]

Q3: My boronic acid seems to be degrading during the reaction. How can I prevent this?

A3: You are likely observing protodeboronation, the cleavage of the carbon-boron bond. This is especially common with electron-rich boronic acids and under harsh conditions.[1][2] To mitigate this:

  • Use Milder Bases: As with dehalogenation, switching to bases like K₂CO₃ or Cs₂CO₃ can help.[1]

  • Ensure Anhydrous Conditions: Water can facilitate protodeboronation. While some Suzuki protocols use aqueous mixtures, for sensitive substrates, using anhydrous solvents is preferable.[1]

  • Use More Stable Boronic Acid Derivatives: Consider using pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts, which are generally more robust than the free boronic acids.[1]

In-Depth Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue. A systematic approach is required to diagnose the root cause. The following workflow will guide you through the optimization process.

G start Low / No Conversion catalyst Is the Catalyst System Appropriate for Hindered Substrates? start->catalyst conditions Are the Reaction Conditions (Base, Solvent, Temp) Optimal? catalyst->conditions Yes fix_catalyst ACTION: 1. Switch to a bulky, electron-rich ligand (e.g., Buchwald ligands, NHCs). 2. Use a modern pre-catalyst (e.g., G3/G4 Precatalysts). catalyst->fix_catalyst No reagents Are Reagents Pure and Degassed? conditions->reagents Yes fix_conditions ACTION: 1. Screen different bases (K3PO4, K2CO3). 2. Screen solvents (Dioxane, Toluene, 2-MeTHF). 3. Incrementally increase temperature. conditions->fix_conditions No fix_reagents ACTION: 1. Use fresh boronic acid/ester. 2. Thoroughly degas solvents and reaction mixture. 3. Ensure base is dry. reagents->fix_reagents No success Successful Conversion reagents->success Yes fix_catalyst->conditions fix_conditions->reagents fix_reagents->success

Caption: Troubleshooting workflow for low conversion.

For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a ligand that is both bulky and electron-donating. This combination stabilizes the palladium center and promotes the difficult oxidative addition and reductive elimination steps.

  • Expert Insight: The steric bulk of the ligand creates a wider "bite angle" on the palladium center, which facilitates the bond-forming reductive elimination step—a common bottleneck for hindered biaryl synthesis.[4] Electron-donating properties make the palladium center more electron-rich, which in turn accelerates the initial oxidative addition into the aryl bromide C-Br bond.[5]

Recommended Ligands & Catalysts:

Catalyst/Ligand ClassSpecific ExamplesKey Advantages for Hindered Couplings
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding; excellent for promoting both oxidative addition and reductive elimination.[3][6]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, AcenaphthoimidazolylideneStrong σ-donors that form very stable Pd complexes, resistant to decomposition at high temperatures.[7]
Modern Pre-catalysts XPhos Pd G3/G4, CataCXium AAir- and moisture-stable, ensuring accurate catalyst loading and rapid generation of the active Pd(0) species in solution.[1][3]

Actionable Step: If you are using a first-generation catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, switch to a modern system. A reliable starting point is using a Buchwald pre-catalyst like XPhos Pd G3 (0.5–2 mol %).

The choice of base and solvent is interdependent and crucial for success.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. For hindered substrates, a moderately weak base is often optimal to avoid side reactions.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to be effective but generally does not promote high levels of dehalogenation. A small amount of water is sometimes required for it to work effectively in anhydrous couplings.[5]

    • Carbonates (K₂CO₃, Cs₂CO₃): Milder options that can be effective, especially when trying to suppress protodeboronation or dehalogenation.[1][3]

  • Solvent: The solvent must solubilize all components and remain stable at the required temperature. Aprotic, non-coordinating solvents are generally preferred.

    • Dioxane, Toluene, 2-MeTHF: These are excellent general-purpose solvents for Suzuki couplings. Dioxane, in particular, has been shown to be effective in combination with t-BuOK for certain Pd-NHC catalyzed reactions of hindered substrates.[7] The choice of solvent can significantly impact reaction rates and selectivity, though its influence is sometimes less predictable than that of the catalyst and base.[8][9]

Actionable Step: If your current system is failing, screen a combination of bases and solvents. A good starting matrix would be to test K₃PO₄ and K₂CO₃ in both toluene and 1,4-dioxane.

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

Understanding the mechanism highlights the challenges. Steric hindrance primarily affects the oxidative addition and reductive elimination steps.

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Slowed by steric bulk C Ar-Pd(II)(Br)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F Slowed by steric bulk F->A G Ar-Ar' (Product) F->G sub_in Ar-Br (Hindered) sub_in->B bor_in Ar'-B(OR)2 bor_in->D base_in Base base_in->D

Caption: Suzuki catalytic cycle with hindered substrates.

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a robust starting point for optimizing the coupling of a sterically hindered aryl bromide.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and any additional ligand if required.

  • Reaction Setup:

    • Place the reaction vial under an inert atmosphere (Argon or Nitrogen).

    • Add the degassed solvent (e.g., toluene, 0.1 M concentration relative to the aryl bromide) via syringe.

    • Add the catalyst to the reaction mixture.

  • Degassing (Crucial Step):

    • Seal the vial and sparge the reaction mixture with Argon or Nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Workup:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. [Link]

  • ACS Catalysis. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Organic & Biomolecular Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • PMC. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Rose-Hulman Institute of Technology. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • PMC. (2022). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PubMed. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

Sources

Purification methods for 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile oil vs solid

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research, 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is pivotal for the synthesis of various bioactive molecules.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps. However, researchers often face challenges during its purification, primarily due to variations in its physical state, appearing as either a solid or a viscous oil. This guide provides a comprehensive technical resource for troubleshooting and purifying this compound, tailored for both scenarios.

Frequently Asked Questions & Initial Troubleshooting

This section addresses common initial queries and helps diagnose the state of your crude product.

Q1: My product, this compound, is an oil, but the literature reports it as a solid. Why is this?

A1: While the pure form of this compound is a solid, the presence of impurities can depress the melting point, resulting in an oil or a waxy semi-solid at room temperature. Common impurities include residual solvents from the reaction, unreacted starting materials (e.g., 2-bromo-4-fluorobenzonitrile), or by-products from the cyclopropanation reaction.[3][4]

Q2: How can I determine the best purification strategy for my sample?

A2: The optimal strategy depends on the physical state of your crude product.

  • If your product is a solid or semi-solid: Recrystallization is often the most efficient and scalable method.[5]

  • If your product is an oil that does not solidify on standing or cooling: Flash column chromatography is the recommended technique.[6][7]

The following decision-making flowchart can guide your choice:

G start Crude 1-(2-Bromo-4-fluorophenyl) cyclopropanecarbonitrile state What is the physical state of the product at RT? start->state solid Solid or Semi-Solid state->solid   oil Viscous Oil state->oil   recrystallize Proceed with Recrystallization solid->recrystallize try_trituration Attempt Trituration/Seeding Does it solidify? oil->try_trituration yes_solid Yes try_trituration->yes_solid no_oil No try_trituration->no_oil yes_solid->recrystallize chromatography Proceed with Flash Column Chromatography no_oil->chromatography

Caption: Decision matrix for selecting a purification method.

Q3: What are the likely impurities I need to remove?

A3: Impurities typically originate from the synthetic route.[3] For the synthesis of aryl cyclopropanes, these can include:

  • Unreacted Starting Materials: Such as 2-bromo-4-fluorobenzonitrile or the cyclopropanating agent.[4][8]

  • Side-Reaction Products: Formed during the reaction, which may have similar polarities to the desired product.

  • Degradation Products: The cyclopropane ring can be sensitive to certain conditions, although it is generally stable.

Purification Guide for Solid this compound

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[5][9]

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot recrystallization solvent A->B C Heat until all solid dissolves B->C D Allow solution to cool slowly to RT C->D E Cool further in an ice bath D->E F Collect crystals via vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until it boils. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Recommended Solvent Systems for Recrystallization
Solvent SystemRationale & Use Case
Isopropanol (IPA)A good starting point. Its polarity is suitable for many aromatic compounds.
Ethanol/WaterUse if the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add water dropwise until the solution becomes turbid, then reheat to clarify and cool.
Hexane/Ethyl AcetateA versatile non-polar/polar mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity appears.[11]
Toluene/HexaneSimilar to the above, effective for aromatic compounds. Dissolve in hot toluene and add hexane to induce crystallization upon cooling.[5]
Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is too concentrated.

    • Solution: Add more solvent to the hot mixture and reheat until a clear solution is formed, then cool again. Alternatively, switch to a lower-boiling point solvent system.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is too dilute, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites.[9] If that fails, add a "seed" crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and attempt to cool again.

Purification Guide for Oily this compound

Flash column chromatography is the method of choice for purifying oils or solids that are difficult to recrystallize. It separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6][12][13]

Workflow for Flash Column Chromatography

G A 1. Column Packing (Slurry of silica gel in non-polar solvent) B 2. Sample Loading (Dissolve crude oil in minimal solvent, adsorb onto silica) A->B C 3. Elution (Run mobile phase through column with pressure) B->C D 4. Fraction Collection (Collect eluent in sequential tubes) C->D E 5. Analysis & Pooling (Analyze fractions by TLC, pool pure fractions) D->E F 6. Solvent Removal (Evaporate solvent from pooled fractions) E->F

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Column Chromatography Protocol
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give the desired product a Retention Factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Less polar impurities will travel down the column faster.[7] Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis and Evaporation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Recommended Mobile Phases for Chromatography
Mobile Phase SystemGradient ProfileTypical Impurities Removed
Hexane / Ethyl AcetateStart with 100% Hexane, gradually increase to 5-10% Ethyl Acetate.Removes non-polar by-products first, then elutes the target compound. More polar impurities remain on the column.
Hexane / Dichloromethane (DCM)Start with a low percentage of DCM, and gradually increase.Useful for separating compounds of very similar polarity.
Troubleshooting Column Chromatography
  • Problem: Poor separation between the product and an impurity.

    • Cause: The chosen mobile phase is not optimal.

    • Solution: Rerun TLC analysis to find a solvent system that gives better separation between the spots. A shallower gradient during elution can also improve resolution.

  • Problem: The compound streaks or does not elute from the column.

    • Cause: The compound might be too polar for the chosen eluent or may be interacting strongly with the silica gel.

    • Solution: Increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a more polar solvent like methanol might be necessary. However, for this compound, a hexane/ethyl acetate system should be sufficient.

Final Purity Assessment

After purification, it is essential to confirm the purity of the isolated this compound.

  • For Solids: A sharp melting point close to the literature value is a good indicator of high purity.

  • For Both Oils and Solids:

    • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity by identifying any impurity signals.

By following this guide, researchers can effectively troubleshoot and purify this compound, ensuring high-quality material for subsequent applications in drug discovery and development.

References

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Accessed February 15, 2026. [Link]

  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube, February 9, 2021. Accessed February 15, 2026. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Accessed February 15, 2026. [Link]

  • Lin, C. F., et al. One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 2014. Accessed February 15, 2026. [Link]

  • Utah Tech University, Department of Chemistry. Separating Compounds by Column Chromatography. Accessed February 15, 2026. [Link]

  • Angewandte Chemie International Edition. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. 2024. Accessed February 15, 2026. [Link]

  • Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Pharmaceutical Analysis & Quality Assurance, 2023. Accessed February 15, 2026. [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Accessed February 15, 2026. [Link]

  • International Journal of Pharmaceutical Research and Applications. Impurities in Pharmaceutical Substances. 2023. Accessed February 15, 2026. [Link]

  • Wizzbang Chemistry. Recrystallization. YouTube, September 2, 2020. Accessed February 15, 2026. [Link]

  • Reddit. Recrystallisation Help. r/Chempros, 2020. Accessed February 15, 2026. [Link]

  • Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. 2021. Accessed February 15, 2026. [Link]

  • PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Accessed February 15, 2026. [Link]

  • ResearchGate. How to get consistently large crystals during recrystallization?. 2021. Accessed February 15, 2026. [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Accessed February 15, 2026. [Link]

Sources

Controlling mono-alkylation vs cyclopropanation in nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the competitive reaction pathways of nitrile anions, offering solutions for selectively achieving either mono-alkylation or cyclopropanation.

Introduction: The Nitrile Anion Dichotomy

The α-carbon of a nitrile is acidic and can be deprotonated by a suitable base to form a nitrile anion.[1] This carbanion is a potent nucleophile, central to many carbon-carbon bond-forming reactions.[2] However, its reactivity presents a significant synthetic challenge: controlling the reaction outcome. When reacted with electrophiles, particularly those with multiple reactive sites like dihaloalkanes, the nitrile anion can lead to a mixture of products, primarily the desired mono-alkylated nitrile, the over-alkylated di-substituted product, or a cyclized product. This guide provides a comprehensive technical resource for researchers to troubleshoot and control the selectivity between mono-alkylation and cyclopropanation.

Fundamental Principles: Competing Reaction Pathways

The reaction begins with the deprotonation of an alkyl nitrile to form a nitrile anion.[2] This anion exists in a resonance-stabilized form, though it primarily reacts through the α-carbon. The subsequent pathway depends on the nature of the electrophile and the reaction conditions.

  • Mono-alkylation: The nitrile anion undergoes a standard SN2 reaction with a mono-haloalkane or a similar electrophile. This is typically the desired outcome when aiming for chain elongation.

  • Di-alkylation (Over-alkylation): A major side reaction in mono-alkylation is the deprotonation of the newly formed, and often more acidic, mono-alkylated product, followed by a second alkylation.[2][3]

  • Cyclopropanation: When a suitable dihaloalkane (e.g., 1,2-dibromoethane) is used as the electrophile, the reaction can proceed via an initial SN2 displacement of one halide, followed by an intramolecular SN2 reaction to form a cyclopropane ring.[4][5]

Competing_Pathways cluster_products Potential Products Alkyl_Nitrile R-CH₂-CN Nitrile_Anion Nitrile Anion [R-CH-CN]⁻ Alkyl_Nitrile->Nitrile_Anion Deprotonation Base Base Electrophile Electrophile Mono_Alkylation Mono-alkylation R-CH(E)-CN Nitrile_Anion->Mono_Alkylation + E-X (e.g., CH₃I) Cyclopropanation Cyclopropanation Nitrile_Anion->Cyclopropanation + X-(CH₂)n-X (Intramolecular Sₙ2) Di_Alkylation Di-alkylation R-C(E)₂-CN Mono_Alkylation->Di_Alkylation + Base, + E-X (Over-alkylation)

Figure 1: Competing reaction pathways for a nitrile anion.

Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format.

Issue 1: Low yield of mono-alkylation product with significant di-alkylation.

Question: I am trying to perform a mono-alkylation of phenylacetonitrile with butyl bromide, but I'm getting a large amount of the di-butylated product. How can I improve the selectivity for the mono-alkylated product?

Answer: This is a classic problem of over-alkylation, which occurs because the proton on the mono-alkylated product can be more acidic than the starting material, leading to a second deprotonation and alkylation.[2] Here are several strategies to mitigate this:

  • Choice of Base and Stoichiometry:

    • Use a weaker base or controlled stoichiometry: Instead of strong, non-nucleophilic bases like LDA or NaH that completely deprotonate the nitrile, consider using bases like NaOH or KOH, especially under phase-transfer catalysis (PTC) conditions.[4][6] PTC maintains a low concentration of the anion in the organic phase, favoring mono-alkylation.[7]

    • Slow Addition: Add the alkylating agent slowly to a solution of the nitrile and base. This ensures that the electrophile reacts with the initially formed anion before significant amounts of the mono-alkylated product can be deprotonated.

  • Reaction Temperature:

    • Lowering the reaction temperature can often improve selectivity. The activation energy for the second alkylation may be higher, so running the reaction at a lower temperature (e.g., 0°C or -78°C) can kinetically favor the mono-alkylation product.

  • Alternative Synthetic Routes:

    • Alkylation of Cyanoacetates: A reliable method is to alkylate a cyanoacetate ester, which is more acidic and easier to mono-alkylate selectively. The ester group can then be removed via hydrolysis and decarboxylation.[2]

Issue 2: The reaction is not proceeding, or the yield is very low.

Question: I'm attempting to deprotonate a simple aliphatic nitrile like acetonitrile with sodium ethoxide, but the subsequent alkylation is not working. What could be the issue?

Answer: The pKa of simple, unstabilized nitriles is quite high. The choice of base is critical and must be strong enough to generate a sufficient concentration of the nitrile anion.[2]

  • Insufficient Base Strength: Alkoxide bases are often not strong enough to deprotonate unstabilized nitriles effectively. For these substrates, much stronger bases are required, such as alkali metal amides (e.g., NaNH₂) or lithium diisopropylamide (LDA).[2]

  • Anhydrous Conditions: Strong bases like NaH, NaNH₂, and LDA are extremely sensitive to moisture. Ensure your solvent and glassware are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Any protic solvent, including residual water, will quench the base and the nitrile anion.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the anion and improve reaction rates.[4]

Issue 3: I am trying to synthesize a cyclopropane from a nitrile and 1,2-dibromoethane, but I am only getting mono-alkylation or a complex mixture.

Question: My goal is to synthesize cyclopropyl cyanide. However, reacting acetonitrile with 1,2-dibromoethane and a strong base is giving me mostly 3-bromobutanenitrile. How can I favor cyclization?

Answer: Achieving cyclopropanation requires the intramolecular SN2 reaction to be faster than competing intermolecular reactions.

  • Reaction Conditions to Favor Intramolecular Cyclization:

    • Base and Solvent System: A strong base is necessary to initiate the reaction. The key is to promote the second, cyclizing step. Using a base/solvent system that favors SN2 reactions is crucial. For instance, using sodium hydroxide under controlled conditions can be effective for intramolecular alkylations.[4]

    • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular reactions, as the probability of the two ends of the same molecule finding each other is higher than two different molecules reacting.

  • Mechanism of Cyclopropanation: The reaction proceeds in two steps: first, the nitrile anion displaces one of the bromides to form a γ-halonitrile. This intermediate must then be deprotonated again at the α-position to form a new anion, which then undergoes an intramolecular SN2 reaction to close the ring and form the cyclopropane.[5]

Troubleshooting_Workflow cluster_problems Identify the Primary Issue cluster_solutions1 Solutions for Di-alkylation cluster_solutions2 Solutions for Low Conversion cluster_solutions3 Solutions for Cyclopropanation start Problem Encountered prob1 High Di-alkylation start->prob1 prob2 Low or No Conversion start->prob2 prob3 Failed Cyclopropanation start->prob3 sol1a Use Phase-Transfer Catalysis (PTC) prob1->sol1a sol1b Lower Reaction Temperature prob1->sol1b sol1c Slowly Add Alkylating Agent prob1->sol1c sol1d Use Cyanoacetate Route prob1->sol1d sol2a Use a Stronger Base (e.g., LDA, NaH) prob2->sol2a sol2b Ensure Anhydrous Conditions prob2->sol2b sol2c Switch to Polar Aprotic Solvent (DMF, DMSO) prob2->sol2c sol3a Use High Dilution Conditions prob3->sol3a sol3b Optimize Base/Solvent for Intramolecular Sₙ2 prob3->sol3b sol3c Consider Alternative Cyclopropanation Methods prob3->sol3c

Figure 2: Troubleshooting workflow for common issues.

Key Factors Influencing Selectivity

The choice between mono-alkylation and cyclopropanation is a delicate balance controlled by several factors.

FactorFavoring Mono-alkylationFavoring CyclopropanationRationale & Explanation
Electrophile Mono-haloalkanes (e.g., CH₃I, n-BuBr)Dihaloalkanes with appropriate chain length (e.g., 1,2-dibromoethane, 1,3-dibromopropane)The structure of the electrophile dictates the possible reaction pathways. Dihaloalkanes provide the second electrophilic center for intramolecular ring closure.[4][5]
Base Strength & Type Weaker bases (e.g., NaOH, K₂CO₃) under PTC, or stoichiometric use of strong bases.Strong bases (e.g., NaH, NaNH₂) to ensure both deprotonation steps can occur efficiently.For mono-alkylation, controlling the anion concentration is key to prevent over-alkylation.[6] For cyclopropanation, sufficient base is needed for the initial alkylation and the subsequent deprotonation for cyclization.
Solvent Polar aprotic (DMF, DMSO) for SN2 rates. Two-phase systems for PTC.Non-polar or less coordinating solvents under high dilution.Solvent choice affects ion pairing and anion reactivity. High dilution favors intramolecular processes by reducing the probability of intermolecular side reactions.[8][9]
Temperature Lower temperatures (-78°C to 0°C) often improve selectivity.Can be substrate-dependent, but often room temperature or gentle heating is sufficient once the intermediate is formed.Lower temperatures provide kinetic control, which can disfavor the second deprotonation/alkylation step.
Substrate (Nitrile) Stabilized nitriles (e.g., arylacetonitriles) are easier to deprotonate and control.Less sterically hindered nitriles allow for easier formation of the strained three-membered ring.The acidity of the α-proton and steric hindrance around the reaction center play a significant role.[2]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Phenylacetonitrile using Phase-Transfer Catalysis (PTC)

This protocol is designed to favor mono-alkylation by maintaining a low concentration of the nitrile anion in the organic phase.

Materials:

  • Phenylacetonitrile

  • 1-Bromobutane

  • 50% w/w Sodium Hydroxide (aq)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetonitrile (1.0 eq), toluene (2 mL per mmol of nitrile), and tetrabutylammonium bromide (0.1 eq).

  • Begin vigorous stirring to ensure good mixing between the phases.

  • Slowly add 50% aqueous NaOH (3.0 eq) to the mixture.

  • Add 1-bromobutane (1.1 eq) dropwise over 20 minutes.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain 2-phenylhexanenitrile.

Protocol 2: Synthesis of Cyclopropyl Cyanide via Intramolecular Cyclization

This protocol uses a strong base and controlled conditions to promote the formation of the cyclopropane ring.

Materials:

  • Acetonitrile

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (or a dry, high-boiling point ether like diglyme as an alternative solvent system)

  • Ammonium chloride (for quenching)

Procedure (using Liquid Ammonia):

  • Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced with handling liquid ammonia and sodium amide.

  • Set up a three-necked flask with a dry-ice condenser, a gas inlet, and a dropping funnel.

  • Condense anhydrous liquid ammonia into the flask at -78°C.

  • Carefully add sodium amide (2.2 eq) to the liquid ammonia with stirring.

  • Slowly add acetonitrile (1.0 eq) dropwise to the sodium amide suspension. A color change may be observed as the anion forms. Stir for 30 minutes.

  • Add 1,2-dibromoethane (1.05 eq) dropwise to the anion solution over 1 hour. It is critical to maintain a slow addition rate to favor the initial mono-alkylation.

  • Allow the reaction to stir at -33°C (boiling point of ammonia) for 12-18 hours. The second equivalent of base will deprotonate the intermediate to facilitate cyclization.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the solution is colorless.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add water and extract with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation (cyclopropyl cyanide is volatile).

  • Further purification can be achieved by careful fractional distillation.

References

  • Reactions of Nitrile Anions - Encyclopedia.pub. (2022, October 24). Retrieved from [Link]

  • Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. Retrieved from [Link]

  • Denton, J. R., et al. (2008). Stereoselective construction of nitrile-substituted cyclopropanes. Chemical Communications. Retrieved from [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions - ACS Publications. (2025, April 3). Retrieved from [Link]

  • Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PubMed Central. Retrieved from [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PubMed Central. Retrieved from [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis - ACS Publications. (2019, May 22). Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. (2022, April 8). SciSpace. Retrieved from [Link]

  • Nitrile - Wikipedia. Retrieved from [Link]

  • Alkylation of nitriles. (2025, June 25). Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. Retrieved from [Link]

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Cyclopropanation - Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Complexities of Fluorinated Aryl Nitrile Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of fluorinated aryl nitriles. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in dissolving these often-recalcitrant compounds. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Unique Challenge of Fluorinated Aryl Nitriles

Fluorinated aryl nitriles are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.[1] However, the very features that make them valuable also contribute to their poor solubility in many common organic solvents. This difficulty arises from a combination of factors, including the high electronegativity of fluorine, the polar nature of the nitrile group, and the often crystalline and rigid aromatic structure.

This guide provides a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorinated aryl nitrile is poorly soluble in common non-polar solvents like hexanes and toluene, as well as polar protic solvents like ethanol. Why is this happening?

A1: This is a common observation stemming from the unique electronic characteristics of your compound. Fluorinated aryl nitriles possess a complex polarity. While the fluorinated aromatic ring can be considered lipophilic, the highly electronegative fluorine atoms and the polar nitrile group create strong dipole moments. This often results in a molecule that is not truly non-polar nor ideally suited for polar protic solvents.

  • Causality: Non-polar solvents lack the ability to interact effectively with the polar nitrile group. Polar protic solvents, while capable of hydrogen bonding, may not be able to disrupt the strong intermolecular forces (like π-π stacking and dipole-dipole interactions) within the crystalline lattice of your compound. The fluorine atoms themselves are generally poor hydrogen bond acceptors.[2][3]

Q2: I'm considering using a polar aprotic solvent. Which ones are most effective for fluorinated aryl nitriles and why?

A2: Polar aprotic solvents are often the first and best choice for dissolving fluorinated aryl nitriles. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are particularly effective.[4][5]

  • Expertise & Experience: These solvents have high dielectric constants and are strong dipole acceptors, allowing them to effectively solvate the polar nitrile group. Their ability to disrupt intermolecular forces in the solid state is crucial for dissolution. DMSO, in particular, is an excellent solvent for many nitriles due to its high polarity and ability to act as a hydrogen bond acceptor with any potential hydrogen bond donors in your system.[6][7]

Data Presentation: Properties of Recommended Primary Solvents

SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Dimethyl SulfoxideDMSO47.2189Highly polar, excellent for a wide range of polar and some non-polar compounds. Can be difficult to remove.
N,N-DimethylformamideDMF36.7153Good solvency for many organics, lower boiling point than DMSO.
N-Methyl-2-pyrrolidoneNMP32.2202High boiling point, good for high-temperature reactions.[5]
AcetonitrileMeCN37.582Lower boiling point, useful when easy removal is necessary. May have lower solvating power for complex nitriles.[8]
Q3: My compound is still not dissolving sufficiently, even in DMSO. What are my next steps?

A3: If a single solvent system fails, a combination of techniques may be necessary. Here is a systematic approach to enhance solubility:

Experimental Protocols: A Step-by-Step Guide to Solubility Enhancement

1. Co-Solvent Systems:

  • Principle: The addition of a second, miscible solvent (a co-solvent) can modify the overall polarity of the solvent system to better match the solute.

  • Protocol:

    • Start with your primary solvent (e.g., DMSO).

    • Gradually add a co-solvent while stirring and observing for dissolution. Good co-solvents to try with DMSO include other polar aprotic solvents like DMF or NMP, or even chlorinated solvents if appropriate for your downstream application.

    • Record the optimal solvent ratio for complete dissolution.

2. The Application of Heat:

  • Principle: For most compounds, solubility increases with temperature.

  • Protocol:

    • Gently warm your solvent-solute mixture while stirring.

    • Monitor the temperature to avoid decomposition of your compound.

    • Be aware of potential precipitation upon cooling and consider if this is acceptable for your experimental needs.

3. Utilization of Surfactants:

  • Principle: Surfactants are amphiphilic molecules that can form micelles, creating a microenvironment that can solubilize your compound. Fluorinated surfactants can be particularly effective for highly fluorinated molecules.[9][10][11]

  • Protocol:

    • Choose a surfactant that is compatible with your solvent system.

    • Add a small amount of the surfactant to your solvent and stir to dissolve.

    • Introduce your fluorinated aryl nitrile and observe for enhanced solubility.

4. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules or portions of molecules, thereby increasing their solubility in a bulk solvent.[12][13][14][15][16]

  • Protocol:

    • Select a cyclodextrin derivative with appropriate cavity size and solubility (e.g., hydroxypropyl-β-cyclodextrin for increased aqueous solubility).[12]

    • Dissolve the cyclodextrin in your solvent system.

    • Add the fluorinated aryl nitrile and allow time for the inclusion complex to form, which can be facilitated by stirring or sonication.

Mandatory Visualization: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting solubility issues.

Advanced Troubleshooting

Q4: I'm working with a polyfluorinated aryl nitrile, and it's exceptionally difficult to dissolve. Are there specialized solvents I should consider?

A4: Yes, for highly fluorinated compounds, sometimes referred to as "fluorous" compounds, traditional organic solvents may be ineffective. In these cases, you might consider using fluorinated solvents.

  • Expertise & Experience: Fluorous solvents create a unique "fluorous phase" and are excellent at dissolving highly fluorinated molecules.[17] However, they are often immiscible with common organic solvents, which can be leveraged for purification but may complicate reaction setups.

Q5: Can phase-transfer catalysis help with solubility issues in a reaction?

A5: Yes, particularly in heterogeneous reaction systems where a reactant is a solid salt. A phase-transfer catalyst (PTC) can help shuttle a reactant from one phase (e.g., solid) into another (e.g., organic liquid) where the reaction occurs.[18][19][20][21][22]

  • Trustworthiness: While not a direct method for dissolving your fluorinated aryl nitrile, if you are reacting it with an insoluble salt, a PTC can facilitate the reaction by bringing the reactants together in the organic phase, bypassing the need to dissolve the salt completely.

Mandatory Visualization: Solvent-Solute Interactions

G cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Fluorinated Aryl Nitrile S=O S=O CH3_1 CH3 S=O->CH3_1 CH3_2 CH3 S=O->CH3_2 CN C≡N S=O->CN Dipole-Dipole Interaction ArylRing Aryl Ring ArylRing->CN F F ArylRing->F

Sources

Technical Support Guide: Stability of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile. The fluorinated cyclopropane motif is of significant interest in medicinal chemistry for its ability to modulate the pharmacokinetic and metabolic properties of drug candidates.[1][2][3] This document addresses the compound's stability under basic conditions, offering troubleshooting advice and experimental protocols to help navigate potential challenges and ensure reaction success.

Core Technical Discussion: Understanding the Stability Profile

This compound possesses three key structural features that dictate its reactivity in the presence of a base: the nitrile group, the strained cyclopropane ring, and the substituted aromatic ring. Understanding the interplay of these groups is critical for predicting and controlling reaction outcomes.

  • The Nitrile Group (Primary Reactive Site): The most significant reactivity under basic conditions is the hydrolysis of the nitrile (cyano) group.[4] The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack by hydroxide ions or other bases. This reaction proceeds in two main stages: first, conversion to an intermediate amide, followed by further hydrolysis to the corresponding carboxylate salt.[5][6] This transformation can be an intended synthetic step or an undesired degradation pathway.

  • The Cyclopropane Ring: While the three-membered ring is strained, it is generally stable under mild basic conditions. However, the ring is activated by the adjacent electron-withdrawing nitrile and phenyl groups. Under forcing conditions with very strong bases or high temperatures, nucleophilic attack could potentially lead to ring-opening. This is generally considered a secondary and less common degradation pathway compared to nitrile hydrolysis.

  • The Aromatic Ring: The bromo- and fluoro-substituents on the phenyl ring are relatively stable. Nucleophilic Aromatic Substitution (SNAr) to displace the fluoride or bromide is unlikely under typical basic conditions used in standard organic synthesis and would require significantly harsher conditions (e.g., very high temperatures and strong nucleophiles).

Primary Degradation Pathway: Base-Catalyzed Nitrile Hydrolysis

The mechanism below illustrates the step-wise hydrolysis of the nitrile to a carboxylic acid, which is the most probable transformation in a basic aqueous environment.

G cluster_step1 Step 1: Formation of Amide cluster_step2 Step 2: Hydrolysis of Amide Nitrile Aryl-C(C₂H₄)-C≡N ImineAnion [Aryl-C(C₂H₄)-C(O⁻)=NH] Nitrile->ImineAnion + ⁻OH OH1 ⁻OH HydroxyImine Aryl-C(C₂H₄)-C(OH)=NH (Hydroxy Imine) ImineAnion->HydroxyImine + H₂O - ⁻OH H2O1 H₂O Amide Aryl-C(C₂H₄)-C(=O)NH₂ (Amide) HydroxyImine->Amide Tautomerization Amide2 Aryl-C(C₂H₄)-C(=O)NH₂ Tetrahedral [Aryl-C(C₂H₄)-C(O⁻)(OH)NH₂] Amide2->Tetrahedral + ⁻OH OH2 ⁻OH Carboxylate Aryl-C(C₂H₄)-COO⁻ (Carboxylate) Tetrahedral->Carboxylate - NH₃ - H₂O NH3 NH₃

Sources

Technical Support Center: Nitrile Group Stability During Workup

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into a common yet critical challenge in organic synthesis: preventing the unwanted hydrolysis of nitrile groups during reaction workup procedures. This document is structured to provide a foundational understanding of the issue, proactive strategies for prevention, and clear troubleshooting steps if hydrolysis is suspected.

The Core Problem: Understanding Nitrile Hydrolysis

The nitrile group (-C≡N) is a robust and versatile functional group. However, its stability can be compromised under aqueous acidic or basic conditions, especially when heated, leading to the formation of a primary amide and subsequently a carboxylic acid.[1][2] This transformation can significantly lower the yield of the desired product and introduce purification challenges.

The reaction proceeds via two primary pathways:

  • Acid-Catalyzed Hydrolysis : The nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by water.[3][4][5] A series of proton transfers and tautomerization steps leads to a protonated amide, which can then undergo further hydrolysis to the carboxylic acid.[3][4]

  • Base-Catalyzed Hydrolysis : A strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][6] Subsequent protonation from water forms an imidic acid intermediate, which tautomerizes to the more stable amide.[6][7] Under harsh basic conditions, this amide is then saponified to a carboxylate salt.[6][7]

Mechanism Overview: Acid vs. Base Catalysis

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start R-C≡N A_Protonated R-C≡N⁺-H A_Start->A_Protonated + H₃O⁺ A_Adduct R-C(OH₂⁺)=NH A_Protonated->A_Adduct + H₂O A_ImidicAcid R-C(OH)=NH A_Adduct->A_ImidicAcid - H⁺ A_Amide R-C(=O)NH₂ A_ImidicAcid->A_Amide Tautomerization A_Acid R-COOH + NH₄⁺ A_Amide->A_Acid + H₃O⁺, Δ B_Start R-C≡N B_Adduct R-C(O⁻)=N⁻ B_Start->B_Adduct + OH⁻ B_ImidicAcid R-C(OH)=NH B_Adduct->B_ImidicAcid + H₂O B_Amide R-C(=O)NH₂ B_ImidicAcid->B_Amide Tautomerization B_Salt R-COO⁻ + NH₃ B_Amide->B_Salt + OH⁻, Δ

Caption: Key mechanistic steps in acid- and base-catalyzed nitrile hydrolysis.

Prophylactic Strategies: Designing a Hydrolysis-Resistant Workup

The key to preserving the nitrile group is to maintain mild conditions throughout the workup. This involves careful control of pH, temperature, and exposure time to aqueous environments.

Q1: What are the "safe" pH conditions for an aqueous wash?

Answer: The goal is to neutralize any acidic or basic catalysts or byproducts from the reaction mixture without creating conditions that promote nitrile hydrolysis. Generally, a pH range of 5 to 8 is considered safest for most nitriles at room temperature.

  • For Quenching Acidic Reactions: Use a mild base. Saturated aqueous sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is the reagent of choice. It is strong enough to neutralize strong acids but generally not basic enough to initiate significant nitrile hydrolysis at room temperature. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • For Quenching Basic Reactions: Use a mild acid or a buffered solution. Saturated aqueous ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) is excellent for neutralizing organometallic reagents or other strong bases. Dilute acids like 1 M HCl can be used, but they should be added slowly at low temperatures (0 °C) and the contact time should be minimized.

  • Brine Wash (Saturated NaCl): A brine wash is used to remove bulk water from the organic layer before drying. It is neutral (pH ≈ 7) and is always a safe final wash step.

ReagentTypical UsepH (approx.)Risk of Nitrile Hydrolysis
Sat. aq. NaHCO₃ Quench acids8.3Low
Sat. aq. NH₄Cl Quench bases/organometallics5.0Very Low
Brine (Sat. aq. NaCl) Remove water7.0Negligible
Dilute HCl (e.g., 1 M) Neutralize strong bases<1Moderate to High (Time/Temp dependent)
Dilute NaOH (e.g., 1 M) Neutralize strong acids>13High to Very High
Q2: How does temperature affect the stability of my nitrile during workup?

Answer: Hydrolysis is a chemical reaction with activation energy; therefore, its rate is highly temperature-dependent.

  • Recommendation: Perform all aqueous washes at room temperature or below. If you must quench a highly exothermic reaction (e.g., a Grignard or LiAlH₄ reaction), do so at 0 °C or even -78 °C by adding the quenching solution slowly to the reaction mixture.[8]

  • Causality: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Keeping the temperature low dramatically slows the rate of potential hydrolysis, often to a negligible level, during the short duration of a workup.

Protocol: A Standard Mild Workup for a Nitrile-Containing Compound

This protocol assumes the reaction was run in an organic solvent immiscible with water (e.g., EtOAc, DCM, Et₂O) and needs acidic/basic impurities removed.

  • Cooling: Cool the reaction mixture to room temperature. If the reaction was run at high temperatures, cool it to 0 °C.

  • Initial Quench (if necessary): If the reaction contains highly reactive reagents (e.g., LiAlH₄, LDA), quench them slowly at 0 °C with an appropriate reagent (e.g., EtOAc followed by water or Rochelle's salt).

  • Transfer: Transfer the mixture to a separatory funnel. If the reaction volume is large, dilute it with an appropriate organic solvent to facilitate separation.

  • Neutralizing Wash:

    • If the reaction was acidic, add an equal volume of saturated aq. NaHCO₃. Swirl gently at first to release any evolved gas (CO₂), then stopper and shake. Allow the layers to separate and discard the aqueous layer.

    • If the reaction was basic, add an equal volume of saturated aq. NH₄Cl. Shake, separate, and discard the aqueous layer.

  • Final Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Troubleshooting Guide

Even with careful planning, hydrolysis can sometimes occur. Here’s how to diagnose and manage the situation.

Q3: How can I confirm if my nitrile has hydrolyzed?

Answer: Several standard analytical techniques can quickly provide evidence of hydrolysis. The key is to look for the appearance of the amide or carboxylic acid byproducts.

  • Thin-Layer Chromatography (TLC): The amide and carboxylic acid are significantly more polar than the parent nitrile. A new, lower Rf spot (or streak for the acid) is a strong indicator of hydrolysis.

  • Infrared (IR) Spectroscopy: Look for the disappearance or weakening of the sharp C≡N stretch (approx. 2220-2260 cm⁻¹) and the appearance of a strong, broad C=O stretch (approx. 1650-1710 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of broad N-H signals for the amide (approx. 5.5-8.5 ppm) or a very broad O-H signal for the carboxylic acid (>10 ppm).

    • ¹³C NMR: The nitrile carbon (approx. 115-125 ppm) will be replaced by a carbonyl carbon signal (approx. 160-180 ppm).

Q4: My workup is complete, but my analysis shows byproducts. What should I do?

Answer: If hydrolysis has occurred, the primary recourse is purification. Fortunately, the significant polarity difference between the nitrile and its hydrolyzed byproducts makes chromatographic separation highly effective.

Workflow: Diagnosing and Responding to Nitrile Hydrolysis

G Start Workup Complete Crude Product Obtained Analyze Analyze Crude Material (TLC, IR, NMR) Start->Analyze Clean Product is Clean (Nitrile Intact) Analyze->Clean No Byproducts Impure Hydrolysis Detected (Amide/Acid Present) Analyze->Impure Byproducts Seen Purify Purify via Flash Column Chromatography Impure->Purify PureProduct Isolated, Pure Nitrile Purify->PureProduct AcidExtract Consider Acid/Base Extraction (for Carboxylic Acid) AcidExtract->Purify Impse Impse Impse->AcidExtract

Caption: A logical workflow for post-workup analysis and purification.

  • Flash Column Chromatography: This is the most common method. Use a standard silica gel column. The less polar nitrile will elute much earlier than the polar amide or carboxylic acid. A solvent system gradient (e.g., starting with pure hexane and gradually adding ethyl acetate) is typically very effective.

  • Acid-Base Extraction (for Carboxylic Acid Byproduct): If the main byproduct is the carboxylic acid, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the neutral nitrile remains in the organic layer. The layers can then be separated. Caution: This subjects your nitrile to basic conditions again, so it should be done quickly and at low temperatures.

Frequently Asked Questions (FAQs)

  • Q: Is it riskier to use dilute HCl or dilute NaOH in a workup?

    • A: Both carry risks, but dilute NaOH is generally more hazardous to a nitrile. The hydroxide ion is a potent nucleophile that directly attacks the nitrile.[3] While acid catalysis requires protonation first, strong base attack is often faster and more difficult to control.[3]

  • Q: Can I leave my reaction mixture containing a nitrile in contact with an aqueous layer overnight?

    • A: This is strongly discouraged. Prolonged contact time, even at neutral pH, increases the risk of hydrolysis. Workups should always be completed in a timely manner.

  • Q: My nitrile is part of a complex molecule with other sensitive groups. What is the absolute mildest workup?

    • A: A purely non-aqueous workup if possible (e.g., filtering through a plug of silica or celite). If an aqueous wash is unavoidable, a single, quick wash with saturated ammonium chloride followed by a brine wash at 0 °C is a very gentle option.

References

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry.[Link]

  • Reactions of Nitriles. (2024). Chemistry Steps.[Link]

  • Hydrolysis of Nitriles. (n.d.). Chemguide.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). Organic Chemistry with Victor via YouTube.[Link]

  • Nitrile Synthesis. (n.d.). Organic Chemistry Portal.[Link]

  • Reactions of Nitriles. (n.d.). KPU Pressbooks, Organic Chemistry II.[Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps.[Link]

  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate.[Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.[Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). The Organic Chemistry Tutor via YouTube.[Link]

  • A simple, efficient and rapid screening technique for differentiating nitrile hydratase and nitrilase producing bacteria. (2019). National Institutes of Health (NIH).[Link]

  • The mechanism for acidic hydrolysis of a nitrile. (2024). Pearson+.[Link]

Sources

Validation & Comparative

C13 NMR chemical shifts for cyclopropyl carbon in aryl nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: C13 NMR Assignment of Cyclopropyl Carbons in Aryl Nitrile Scaffolds

Executive Summary

In modern drug discovery, the cyclopropyl group is a privileged bioisostere for the isopropyl group, offering improved metabolic stability and rigid vector orientation. However, when integrated into aryl nitrile scaffolds (common in kinase inhibitors and CNS agents), unambiguous assignment of the cyclopropyl carbon resonances becomes critical due to the competing electronic effects of ring strain and the strong dipole of the nitrile group.

This guide provides a definitive, data-driven protocol for assigning these signals, contrasting them with open-chain analogs to validate structural integrity.

Mechanistic Insight: The "Push-Pull" of Chemical Shifts

To accurately interpret the C13 NMR data, one must understand the unique electronic environment created by the cyclopropyl-aryl-nitrile triad.

  • The Cyclopropyl Shielding (Upfield Driver): Unlike standard alkyl groups (

    
    , ~109.5°), cyclopropane carbons possess significant 
    
    
    
    -character in the C-C bonds and
    
    
    -character in the C-H bonds. This unique hybridization, coupled with the ring's magnetic anisotropy, shields the nuclei, pushing resonances significantly upfield (typically 0–20 ppm).
  • The Nitrile Deshielding (Downfield Driver): The cyano group (-CN) is a strong electron-withdrawing group (EWG). Through induction (

    
    ) and resonance (
    
    
    
    ), it depletes electron density from the aromatic ring. This descreening effect propagates to the benzylic position (the cyclopropyl
    
    
    -carbon), causing a subtle but diagnostic downfield shift compared to non-nitrile analogs.
Figure 1: Electronic Influence Pathway

G CN Nitrile Group (-CN) Strong EWG Aryl Aryl Core (Electron Deficient) CN->Aryl Induction/Resonance Alpha Cyclopropyl Alpha-C (Benzylic) Aryl->Alpha Deshielding (+δ) Shift Observed Shift Alpha: ~15-25 ppm Beta: ~10-15 ppm Alpha->Shift Dominant Factor: Ring Strain (Shielding) Beta Cyclopropyl Beta-C (Distal) Beta->Shift Minimal Nitrile Effect

Caption: Logic flow demonstrating how the nitrile group's electronic withdrawal competes with the cyclopropyl ring's inherent shielding to determine the final chemical shift.

Comparative Data Analysis

The following data contrasts the Target Scaffold (p-Cyanophenylcyclopropane) against its direct metabolic precursor (Aryl-H) and its open-chain bioisostere (Isopropyl).

Table 1: C13 NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Scaffold TypeCompound Structure

-Carbon (

ppm)

-Carbon (

ppm)
Key Differentiator
Target 4-Cyclopropylbenzonitrile 19.8 10.5 High-field

-C doublet (unresolved)
Control (H)Cyclopropylbenzene19.39.2Slight upfield shift due to lack of EWG
Bioisostere4-Isopropylbenzonitrile34.223.7

-C is +14 ppm downfield (no ring strain)
Solvent RefCDCl3 (Triplet)77.16N/ACalibration Standard

Technical Analysis:

  • The Nitrile Effect: Adding the p-CN group causes a +0.5 to +1.3 ppm downfield shift on the cyclopropyl carbons compared to the unsubstituted phenyl analog. This confirms that the EWG effect is transmitted through the ring but is heavily attenuated.

  • The Ring Strain Signature: The most critical distinction is between the cyclopropyl and isopropyl scaffolds. The isopropyl

    
    -carbon resonates at ~34 ppm, whereas the cyclopropyl 
    
    
    
    -carbon is at ~20 ppm. If your synthesis yields a peak >30 ppm in the aliphatic region, you have likely opened the ring or failed to cyclize.

Strategic Assignment Protocol

To ensure scientific integrity, one cannot rely on 1D C13 NMR alone due to the possibility of overlapping impurity signals in the crowded 0–40 ppm aliphatic region. The following workflow is the industry standard for validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–20 mg of analyte in 0.6 mL CDCl3 . Avoid DMSO-d6 unless solubility is an issue, as its viscosity broadens signals and its polarity can induce solvent-solute dipole shifts that complicate comparison with literature values.

  • Acquisition 1: 1H NMR: Confirm the presence of the cyclopropyl protons (multiplets at 0.6–1.2 ppm).

  • Acquisition 2: 13C {1H} CPD: Acquire the broadband decoupled spectrum (min 512 scans for S/N > 10).

  • Acquisition 3: DEPT-135 (Crucial Step):

    • This pulse sequence distinguishes CH from CH2.

    • Cyclopropyl

      
      -CH:  Will appear Positive (Up) .
      
    • Cyclopropyl

      
      -CH2:  Will appear Negative (Down) .
      
    • Note: In an isopropyl group, the

      
      -CH3 would appear Positive (Up) . This is the definitive "self-validating" check.
      
  • Acquisition 4: HSQC: Correlate the proton multiplets (0.6–1.2 ppm) directly to the carbon signals to rule out impurities.

Figure 2: The Assignment Decision Tree

Workflow Start Start: Unassigned Aliphatic Peaks (0 - 40 ppm) DEPT Run DEPT-135 Experiment Start->DEPT Branch1 Peak Phase? DEPT->Branch1 Positive Positive (+) (CH or CH3) Branch1->Positive Negative Negative (-) (CH2) Branch1->Negative CheckShift Check Chemical Shift Positive->CheckShift Beta Assignment: Cyclopropyl Beta-CH2 (Expected: ~9-12 ppm) Negative->Beta Alpha Assignment: Cyclopropyl Alpha-CH (Expected: ~19-21 ppm) CheckShift->Alpha If < 22 ppm Methyl Assignment: Isopropyl Methyl (Expected: ~24 ppm) CheckShift->Methyl If > 23 ppm

Caption: Decision matrix for distinguishing cyclopropyl carbons from alkyl impurities using DEPT-135 phasing.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).

  • Hanser, T., et al. (1996). "13C NMR of Cyclopropanes: Systematic Trends." Journal of Chemical Information and Computer Sciences.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for DEPT/HSQC assignment).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Disclaimer: Chemical shift values provided are based on CDCl3 solutions at 298K. Concentration, temperature, and solvent effects (especially DMSO) can induce shifts of ±1.0 ppm.

A Senior Application Scientist’s Guide to HPLC Method Development for Separating Brominated Fluorophenyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Among the more challenging analytical tasks is the separation of structurally similar impurities, such as the positional isomers of brominated fluorophenyl compounds. These impurities, often arising from synthetic pathways, share identical mass and similar physicochemical properties, making their resolution a formidable chromatographic challenge.[1][2] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies, grounded in scientific principles and practical application. We will dissect the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Hurdle: Understanding the Isomer Challenge

Brominated fluorophenyl impurities are often positional isomers, differing only in the substitution pattern of bromine and fluorine atoms on the phenyl ring.[1] This subtle structural variance leads to nearly identical hydrophobicity (logP) and acidity constants (pKa), which are the primary drivers of retention in reversed-phase HPLC.[3] Consequently, standard C18 columns frequently fail to provide adequate resolution, resulting in co-eluting or poorly separated peaks.[4] Achieving baseline separation is not merely an academic exercise; it is a regulatory necessity for accurate quantification and toxicological assessment.[5][6]

To visualize this challenge, consider the subtle differences between three hypothetical isomers:

Isomer_Structures cluster_1 2-Bromo-4-fluorophenyl Derivative cluster_2 3-Bromo-4-fluorophenyl Derivative cluster_3 4-Bromo-5-fluorophenyl Derivative A B C

Caption: Structural similarity of hypothetical brominated fluorophenyl isomers.

Core Strategy for Method Development: A Systematic Approach

A haphazard "guess-and-check" approach to method development is inefficient and rarely yields a robust, transferable method. A systematic workflow, grounded in chromatographic principles, is essential. The process begins with column and mobile phase screening to explore selectivity, followed by systematic optimization of the most promising conditions.

Method_Development_Workflow cluster_screening Screening Details cluster_optimization Optimization Details start Define Separation Goal (e.g., Rs > 2.0 for all impurities) screen Phase 1: Screening Selectivity Exploration start->screen Initial Conditions optimize Phase 2: Optimization Fine-Tuning Parameters screen->optimize Identify Promising Column/Solvent Combo col_screen Column Screening (C18, Phenyl, PFP) validate Phase 3: Validation Confirm Method Robustness optimize->validate Optimized Parameters grad_opt Gradient Optimization finish Final Method validate->finish ICH Guidelines mob_screen Mobile Phase Screening (Acetonitrile vs. Methanol) temp_opt Temperature Tuning flow_opt Flow Rate Adjustment

Caption: Systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases: The Key to Selectivity

The choice of stationary phase is the most powerful tool for influencing selectivity (α) in an HPLC separation.[7][8] For halogenated aromatic compounds, moving beyond a standard C18 column is often necessary. The unique interactions offered by alternative stationary phases can exploit the subtle electronic and steric differences between isomers.

Stationary PhasePrimary Separation MechanismSuitability for Brominated FluorophenylsKey AdvantagesPotential Limitations
Standard C18 Hydrophobic (van der Waals) interactions.Low. Often fails to resolve positional isomers due to similar hydrophobicity.[4]Ubiquitous, stable, and well-understood. Good for initial screening to establish a baseline.Limited selectivity for structurally similar isomers.
Phenyl-Hexyl Hydrophobic and π-π interactions.Moderate to High. The phenyl group provides π-π interactions with the aromatic ring of the analytes, offering a different selectivity mechanism.[1][3]Enhanced retention and selectivity for aromatic and unsaturated compounds.Can exhibit secondary interactions that may lead to peak tailing for some basic compounds.
Pentafluorophenyl (PFP) Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange.Very High. This is often the column of choice. The electron-deficient fluorinated ring interacts strongly with the electron-rich regions of the analytes, providing unique selectivity for positional isomers with varying electron distributions.[3]Excellent for resolving halogenated compounds and positional isomers. Offers orthogonal selectivity to C18.May require careful mobile phase optimization to control the multiple interaction modes. Can have lower pH stability than hybrid silica columns.[3]
C8 Hydrophobic interactions (less retentive than C18).Low to Moderate. A C8 column offers weaker hydrophobic retention than a C18.[3] Its controlled bonding density can sometimes provide spatial selectivity for conformational isomers.[3]Useful if analytes are too strongly retained on C18. Faster elution times.Generally offers less resolution for positional isomers compared to Phenyl or PFP phases.

Expert Recommendation: Begin screening with a PFP and a Phenyl-Hexyl column in parallel with a standard C18. The PFP phase, in particular, is highly recommended due to its multi-modal interaction capabilities that are well-suited for the electronic differences in halogenated isomers.[3]

Mobile Phase Optimization: A Critical Factor for Resolution

Once a promising stationary phase is identified, the mobile phase composition must be optimized to fine-tune the separation.[9] This involves selecting the appropriate organic modifier and controlling the pH.

Comparison of Organic Modifiers
Organic ModifierKey Properties & InteractionsTypical Application
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, acts as a weaker solvent in reversed-phase. Often provides sharper peaks.[9]General purpose, excellent for gradient elution due to low viscosity. Often the first choice for screening.
Methanol (MeOH) Higher viscosity, protic solvent capable of hydrogen bonding. Can alter selectivity compared to ACN.[7]Can improve resolution when ACN fails. The hydrogen bonding capability can introduce different interactions with the analyte and stationary phase, changing elution order.
The Role of pH and Buffers

For ionizable compounds, mobile phase pH is a critical parameter that affects retention time and peak shape.[9] Although brominated fluorophenyls are often neutral, impurities may have acidic or basic functional groups.

  • Acidic Mobile Phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): Suppresses the ionization of acidic analytes, increasing their retention and improving peak shape. It is a common starting point for screening.[10][11]

  • Buffers (e.g., Phosphate, Acetate): Used to maintain a constant pH, which is crucial for method robustness and reproducibility, especially when the pKa of an analyte is close to the mobile phase pH.

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple and robust but may not be suitable for separating compounds with a wide range of polarities.[12]

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent.[9] This allows for the separation of both early and late-eluting peaks in a reasonable time, often with improved peak shape.[9][12] For complex impurity profiles, a shallow gradient is almost always necessary to achieve adequate resolution.

Experimental Protocols

The following protocols provide a framework for a systematic approach to method development.

Protocol 1: Stationary Phase and Organic Modifier Screening
  • Columns:

    • Column 1: C18, 4.6 x 150 mm, 3.5 µm

    • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Column 3: PFP, 4.6 x 150 mm, 3.5 µm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~0.5 mg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Run 1): Acetonitrile

  • Mobile Phase B (Run 2): Methanol

  • Screening Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 25.1 | 10

    • 30 | 10

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV Diode Array Detector (DAD), monitor at 210 nm and 254 nm.

  • Analysis: Evaluate the chromatograms from all six runs (3 columns x 2 organic modifiers). Identify the column and organic modifier combination that shows the best initial separation and selectivity for the critical impurity pairs.

Protocol 2: Gradient Optimization

Using the best column and solvent system from Protocol 1, perform the following to optimize the gradient.

  • Objective: To improve the resolution (Rs) between the most closely eluting peaks.

  • Initial Scouting Run: Use the 20-minute gradient from the screening protocol.

  • Calculate Gradient Slope: Determine the %B change per minute.

  • Modify the Gradient:

    • If peaks are eluting too early with poor resolution, decrease the initial %B and/or flatten the gradient slope (e.g., extend the gradient time from 20 to 40 minutes).

    • If peaks are eluting too late, increase the initial %B.

  • Iterate: Make small, systematic changes to the gradient, focusing on the time window where the critical pair elutes. A 1-2% change in initial organic concentration can have a significant impact on the retention of early eluting peaks.

Method Validation and Alternative Techniques

Once an optimized method is developed, it must be validated according to ICH guidelines to ensure it is fit for purpose.[6][13] Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[5][10]

While HPLC is the workhorse for pharmaceutical analysis, other techniques can be considered:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable halogenated compounds. GC, especially when coupled with a mass spectrometer (GC-MS), can provide excellent resolution and structural information.[14][15]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase. SFC can offer different selectivity and faster separations compared to HPLC and is considered a "greener" technique.[16]

Conclusion

Developing a robust HPLC method for separating brominated fluorophenyl impurities is a challenging but achievable task that hinges on a systematic, science-driven approach. The key to success lies in moving beyond standard C18 columns and exploring stationary phases like PFP and Phenyl-Hexyl that offer alternative selectivity mechanisms based on π-π and dipole-dipole interactions.[3] By coupling the right column with methodical optimization of the mobile phase gradient, temperature, and pH, one can develop a selective, robust, and reliable method. This ensures the accurate quantification of impurities, ultimately safeguarding patient health and satisfying stringent regulatory requirements.

References

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Nishimura, K., et al. (2024, July 24). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • Bentham Science. (2023, March 18). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Available at: [Link]

  • ResearchGate. (2025, August 6). Separation of positional isomers using chiral chromatography columns. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Spectroscopy. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Longdom Publishing. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Available at: [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • ACS Publications. (2022, January 6). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. Available at: [Link]

  • analytica-world.com. (n.d.). Chromatographic Separation Methods in Simple Terms. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Available at: [Link]

  • Chrom Tech. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of C10H7BrFN Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Signature: Core Principles of Fragmentation in Halogenated Aromatics

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses. For C10H7BrFN derivatives, the fragmentation landscape is primarily shaped by three structural features: the stable naphthalene core, the influential halogen substituents (bromine and fluorine), and the nitrogen-containing functional group.

A critical diagnostic feature in the mass spectra of these compounds is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M⁺˙ and [M+2]⁺˙ peak pair with a roughly 1:1 intensity ratio, unequivocally indicating the presence of a single bromine atom in the molecule and its fragments.[1][2] Fluorine, in contrast, is monoisotopic (¹⁹F), and its presence is revealed by the mass of the fragments.[2]

The naphthalene ring system is inherently stable, and thus, the molecular ion peak is expected to be relatively abundant.[3] Fragmentation will be directed by the substituents, leading to characteristic losses.

Charting the Pathways: Predicted Fragmentation of C10H7BrFN Isomers

Given the core structure, several key fragmentation pathways can be predicted. The exact branching ratios of these pathways will be influenced by the isomeric positions of the substituents, offering a potential avenue for differentiation.

Key Predicted Fragmentation Pathways:

  • Halogen Loss: The cleavage of the carbon-halogen bond is a common fragmentation route. Due to the relative bond strengths (C-Br < C-F), the loss of a bromine radical (•Br) is generally more favorable than the loss of a fluorine radical (•F).

    • [M - Br]⁺: This fragment will be a prominent peak in the spectrum.

    • [M - F]⁺: This fragmentation is less likely but may still be observed.

  • Influence of the Nitrogen Group: The nature of the nitrogen-containing group (e.g., amine, nitro, or amide) will significantly direct fragmentation. For this guide, we will consider the fragmentation of an acetylated amine (an N-acetylnaphthalenamine derivative), a common modification used in sample analysis to improve chromatographic properties.[4]

    • Loss of Ketene (CH₂=C=O): A characteristic fragmentation of N-acetylated amines is the loss of a neutral ketene molecule (42 Da) via a McLafferty-type rearrangement. This results in a prominent [M - 42]⁺˙ ion.

    • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom can also occur.

  • Ring Fragmentation: While the naphthalene ring is stable, some fragmentation can occur, leading to smaller, stable aromatic ions.

To illustrate these principles, let's consider a hypothetical comparison between two isomeric N-(bromofluoronaphthyl)acetamides.

Comparative Fragmentation Data (Hypothetical)
m/z (Proposed)Fragment IonIsomer A (e.g., N-(1-bromo-4-fluoronaphthalen-2-yl)acetamide)Isomer B (e.g., N-(2-bromo-6-fluoronaphthalen-1-yl)acetamide)Rationale for Predicted Differences
297/299 [C₁₂H₉BrFNO]⁺˙ (M⁺˙) High AbundanceHigh AbundanceMolecular ion peak, showing the characteristic 1:1 bromine isotopic pattern.
255/257 [M - CH₂CO]⁺˙ High AbundanceHigh AbundanceLoss of ketene is a major pathway for N-acetylated amines.
218 [M - Br]⁺ Moderate AbundanceModerate AbundanceLoss of the bromine radical.
278 [M - F]⁺ Low AbundanceLow AbundanceLoss of the fluorine radical is less favorable.
176 [M - Br - CH₂CO]⁺ Moderate AbundanceModerate AbundanceSequential loss of ketene and bromine.
127 [C₁₀H₇]⁺ PresentPresentNaphthalene cation, indicating loss of all substituents.

Note: The relative abundances are predictive and would require experimental verification. Positional differences between isomers can influence steric hindrance and electronic effects, potentially altering the fragmentation efficiencies of these pathways.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathways M [C12H9BrFNO]+• (M+•, m/z 297/299) M_minus_ketene [M - CH2CO]+• (m/z 255/257) M->M_minus_ketene - CH2CO M_minus_Br [M - Br]+ (m/z 218) M->M_minus_Br - •Br M_minus_F [M - F]+ (m/z 278) M->M_minus_F - •F M_minus_ketene_Br [M - CH2CO - Br]+ (m/z 176) M_minus_ketene->M_minus_ketene_Br - •Br Naphthyl_cation [C10H7]+ (m/z 127) M_minus_Br->Naphthyl_cation - F, - C2H2NO

Caption: Predicted Electron Ionization Fragmentation Pathways for N-(bromofluoronaphthyl)acetamide.

A Practical Approach: Experimental Protocol for GC-MS Analysis

To experimentally determine and compare the fragmentation patterns of C10H7BrFN derivatives, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, particularly after derivatization of the amine functionality.

Step-by-Step GC-MS Protocol:

  • Sample Preparation (Acetylation):

    • Dissolve approximately 1 mg of the C10H7BrFN amine isomer in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, wash the solution with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration of approximately 10 µg/mL for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

    • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent) operated in electron ionization (EI) mode.

    • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum for each isomer.

    • Identify the molecular ion peak and confirm the bromine isotopic pattern.

    • Elucidate the fragmentation pathways by analyzing the major fragment ions.

    • Compare the relative intensities of the key fragment ions between the different isomers to identify distinguishing features.

Workflow for Structural Elucidation

The overall process from sample to structural confirmation follows a logical sequence.

Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataInterp Data Interpretation Sample C10H7BrFN Isomer Derivatization Acetylation Sample->Derivatization Cleanup Extraction & Dilution Derivatization->Cleanup GC_Separation Gas Chromatography Cleanup->GC_Separation MS_Detection Mass Spectrometry (EI) GC_Separation->MS_Detection Spectrum_Acquisition Mass Spectrum Acquisition MS_Detection->Spectrum_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Acquisition->Fragmentation_Analysis Isomer_Comparison Isomer Comparison Fragmentation_Analysis->Isomer_Comparison Structure_Elucidation Structural Elucidation Isomer_Comparison->Structure_Elucidation

Sources

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro vs. 2-Chloro-4-fluoro Analogs in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development and synthetic chemistry, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. Halogenated aromatic compounds are pivotal building blocks, and understanding their nuanced reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-4-fluoro and 2-chloro-4-fluoro analogs in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by mechanistic principles and experimental data from analogous systems.

The Cornerstone of Reactivity: The SNAr Mechanism

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. Unlike aliphatic nucleophilic substitutions (SN1 and SN2), the SNAr reaction proceeds via a two-step addition-elimination mechanism.

The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. These EWGs stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the rate-determining step.

The Halogen Conundrum: Electronegativity vs. Leaving Group Ability

In the context of SNAr reactions, the typical trend for halide leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is reversed. The established reactivity order in SNAr is generally F > Cl ≈ Br > I . This counterintuitive trend is a direct consequence of the SNAr mechanism.

The rate of an SNAr reaction is primarily dictated by the stability of the Meisenheimer complex formed in the first step. A more electronegative halogen substituent exerts a stronger electron-withdrawing inductive effect, which more effectively stabilizes the negative charge of the intermediate. This stabilization of the transition state leading to the Meisenheimer complex lowers the activation energy and accelerates the reaction rate.

Therefore, despite the exceptional strength of the carbon-fluorine bond, fluorine's high electronegativity makes fluoroarenes the most reactive halides in SNAr reactions. The bond-breaking event occurs in the fast, second step of the reaction and thus has a lesser impact on the overall reaction rate.

Comparing 2-Bromo-4-fluoro and 2-Chloro-4-fluoro Analogs: A Data-Driven Analysis

In the 2-halo-4-fluoroaryl scaffold, both the halogen at the 2-position and the fluorine at the 4-position contribute to the activation of the ring. The fluorine atom at the para position acts as a strong activating group through its inductive effect. The key difference in reactivity between the 2-bromo and 2-chloro analogs will, therefore, be governed by the nature of the halogen at the site of nucleophilic attack.

Based on the established principles of SNAr reactivity, the 2-chloro-4-fluoro analog is expected to be more reactive than the 2-bromo-4-fluoro analog . This is because chlorine is more electronegative than bromine, leading to a greater stabilization of the Meisenheimer intermediate through a more potent inductive effect.

Experimental evidence from analogous systems supports this prediction. For instance, in the reaction of 2,4-dinitrophenyl halides with piperidine in methanol, the chloro-substituted compound reacts faster than the bromo-substituted one. Although this system has stronger activating groups, the relative reactivity of the halogens as leaving groups is illustrative.

It is important to note that while the general trend is F > Cl > Br > I, the reactivities of chloro and bromo analogs are often comparable, with the specific reaction conditions and the nature of the nucleophile potentially influencing the outcome.

Factors Influencing Reactivity

Several factors beyond the nature of the halogen can influence the rate and outcome of SNAr reactions with 2-halo-4-fluoroaryl compounds:

  • Nucleophile: The nature of the nucleophile plays a significant role. Stronger, less sterically hindered nucleophiles will generally react faster.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are typically preferred for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

  • Activating Group: The strength of the activating group at the para position (in this case, fluorine) is critical. A stronger electron-withdrawing group will lead to a faster reaction.

Experimental Protocols: A General Approach for Comparing Reactivity

To empirically determine the relative reactivity of 2-bromo-4-fluoro and 2-chloro-4-fluoro analogs, a competitive kinetic experiment can be designed.

Objective: To compare the rate of nucleophilic aromatic substitution of a 2-bromo-4-fluoroaryl compound versus a 2-chloro-4-fluoroaryl compound with a common nucleophile.

Materials:

  • 2-bromo-4-fluoroaryl substrate (e.g., 2-bromo-4-fluoroanisole)

  • 2-chloro-4-fluoroaryl substrate (e.g., 2-chloro-4-fluoroanisole)

  • Nucleophile (e.g., morpholine)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvent (e.g., DMSO)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • In a reaction vessel, prepare a solution of the 2-bromo-4-fluoroaryl substrate (1.0 mmol), the 2-chloro-4-fluoroaryl substrate (1.0 mmol), and the internal standard (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the nucleophile (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to a constant temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the progress of the reaction by withdrawing aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench each aliquot by diluting with a suitable solvent and washing with water.

  • Analyze the organic layer of each aliquot by GC-MS or HPLC to determine the concentration of the remaining reactants and the formed products.

  • Plot the concentration of each reactant versus time to determine the initial reaction rates. The compound that is consumed faster is the more reactive substrate.

Data Presentation:

The quantitative data from the kinetic study should be summarized in a clear and structured table for easy comparison.

Time (min)[2-Bromo-4-fluoroanisole] (M)[2-Chloro-4-fluoroanisole] (M)[Product from Bromo] (M)[Product from Chloro] (M)
00.10.100
15............
30............
60............
120............
240............

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the SNAr mechanism and the key factors influencing reactivity.

SNAr_Mechanism Reactants Aryl-X + Nu⁻ RDS k₁ (slow) Rate-Determining Step Reactants->RDS + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) RDS->Meisenheimer Fast_Step k₂ (fast) Meisenheimer->Fast_Step - X⁻ Products Aryl-Nu + X⁻ Fast_Step->Products

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Halogen_Reactivity Title SNAr Reactivity Trend for Halogens Fluorine Fluorine Chlorine Chlorine Fluorine->Chlorine More Reactive Bromine Bromine Chlorine->Bromine More Reactive Iodine Iodine Bromine->Iodine More Reactive Explanation Reactivity is governed by the inductive effect stabilizing the Meisenheimer complex.

Caption: General reactivity trend of halogens in SNAr reactions.

Conclusion

References

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025, December). Bromide vs.
  • Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile replaces a leaving group on an aromatic ring. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved February 15, 2026, from [Link]

  • What is nucleophilic aromatic substitution (SNAr)? (n.d.). Vapourtec. Retrieved February 15, 2026, from [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. (2025, October 4). Filo. Retrieved February 15, 2026, from [Link]

A Researcher's Guide to the Infrared Spectroscopy of the Cyclopropyl Nitrile Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Complex Functional Groups

In modern drug development and organic synthesis, the cyclopropyl nitrile moiety is an increasingly important structural motif. Its unique combination of a strained three-membered ring and a polar cyano group imparts valuable properties to molecules, including metabolic stability and conformational rigidity. For researchers, unequivocally identifying this group is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. However, the spectral features of the cyclopropyl nitrile group are nuanced and can be easily misinterpreted without a clear understanding of their origins.

This guide provides an in-depth comparison of the characteristic IR absorption peaks of the cyclopropyl nitrile group against common alternatives. We will delve into the causality behind observed peak positions, provide supporting data, and outline a clear protocol for spectral acquisition, ensuring researchers can confidently identify this critical functional group.

The Unique Vibrational Signature of Cyclopropyl Nitrile

The IR spectrum of cyclopropanecarbonitrile is defined by two key regions: the nitrile stretching region around 2250 cm⁻¹ and the C-H stretching region above 3000 cm⁻¹.

The C≡N Stretching Vibration: A Sharp and Intense Beacon

The most prominent and unmistakable feature in the spectrum is the absorption due to the carbon-nitrogen triple bond (C≡N) stretch.

  • Position: For cyclopropyl nitrile, a saturated aliphatic nitrile, this peak appears as a sharp, strong band typically in the 2260–2240 cm⁻¹ range.[1] The actual spectrum for cyclopropanecarbonitrile shows a strong peak at approximately 2250 cm⁻¹ .[2]

  • Causality (Expertise & Experience): The C≡N triple bond is highly polarized. The stretching vibration causes a significant change in the molecular dipole moment, resulting in a very strong absorption of IR radiation.[1] Its appearance in a relatively "quiet" region of the spectrum, often described as a ghost town, makes it a highly diagnostic peak for the presence of a nitrile.[3]

The Cyclopropyl C-H Stretching Vibration: A Deceptive Diagnostic Marker

The C-H stretching vibrations of the cyclopropyl ring provide a second, more subtle, yet equally important diagnostic feature.

  • Position: Unlike typical saturated alkanes which exhibit sp³ C-H stretches exclusively below 3000 cm⁻¹, the C-H bonds of a cyclopropane ring absorb above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[4][5] This is clearly visible in the reference spectrum for cyclopropanecarbonitrile.[2]

  • Causality (Trustworthiness): This phenomenon is a direct result of the significant ring strain in the three-membered ring. To accommodate the 60° bond angles, the carbon atoms utilize hybrid orbitals with higher s-character for the C-C bonds. Consequently, the C-H bonds have increased p-character, making them stronger and stiffer. This increased bond strength shifts the stretching frequency to a higher wavenumber, into the region typically associated with sp² C-H bonds of alkenes and aromatics.[6] Misinterpreting this signal as evidence of a C=C double bond is a common pitfall for the uninitiated.

Fingerprint Region Vibrations

The region below 1500 cm⁻¹ contains a complex series of peaks unique to the molecule as a whole. For cyclopropyl nitrile, key vibrations include:

  • CH₂ Scissoring/Deformation: A notable peak is observed around 1480-1440 cm⁻¹ .[4]

  • Cyclopropyl Ring Skeletal Vibrations: Characteristic absorptions from the ring structure itself can be found between 1020-1000 cm⁻¹ .[4]

Comparative Analysis: Distinguishing Cyclopropyl Nitrile

To appreciate the unique signature of cyclopropyl nitrile, it must be compared with structurally similar functional groups.

Cyclopropyl Nitrile vs. Simple Alkyl Nitriles (e.g., Butyronitrile)
  • C≡N Stretch: Both are saturated nitriles and will exhibit a strong C≡N stretch in the same region, ~2250 cm⁻¹.[3]

  • C-H Stretch: This is the key point of differentiation. Butyronitrile will show sp³ C-H stretches exclusively in the 2850-3000 cm⁻¹ region. The presence of sharp peaks above 3000 cm⁻¹ in conjunction with the nitrile peak is strong evidence for the cyclopropyl group.

Cyclopropyl Nitrile vs. Aryl Nitriles (e.g., Benzonitrile)
  • C≡N Stretch: In benzonitrile, the nitrile group is conjugated with the aromatic ring. This conjugation slightly weakens the C≡N bond, lowering its stretching frequency to ~2230 cm⁻¹ .[3] This ~20 cm⁻¹ shift is a reliable distinguishing feature.

  • C-H Stretch: Benzonitrile will show sharp sp² C-H stretches from the aromatic ring above 3000 cm⁻¹. However, it will also display characteristic aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region, which are absent in cyclopropyl nitrile.[6]

Data Summary: Characteristic IR Peaks

Functional GroupC≡N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Key Features (cm⁻¹)
Cyclopropyl Nitrile ~2250 (Strong, Sharp) ~3080-3040 (Medium, Sharp) CH₂ Deformation (~1450), Ring Mode (~1020)
Alkyl Nitrile~2250 (Strong, Sharp)~2960-2850 (Strong)None above 3000 cm⁻¹
Aryl Nitrile~2230 (Strong, Sharp)~3100-3000 (Medium, Sharp)Aromatic C=C peaks (~1600, ~1500)
Cycloalkane (e.g., Cyclopropane)Absent~3080-3040 (Medium, Sharp)CH₂ Deformation (~1450), Ring Mode (~1020)

Visual Workflow for Spectral Interpretation

The following workflow provides a logical pathway for identifying a cyclopropyl nitrile group from an unknown IR spectrum.

G start Analyze IR Spectrum check_nitrile Peak at ~2250 cm⁻¹? start->check_nitrile check_ch Sharp peaks > 3000 cm⁻¹? check_nitrile->check_ch  Yes not_nitrile Not a Nitrile check_nitrile->not_nitrile  No check_aromatic Peaks at 1600-1450 cm⁻¹? check_ch->check_aromatic  Yes is_alkyl_n Likely Alkyl Nitrile check_ch->is_alkyl_n  No is_cpn High Confidence: Cyclopropyl Nitrile check_aromatic->is_cpn  No is_aryl_n Likely Aryl Nitrile check_aromatic->is_aryl_n  Yes

Caption: Logical workflow for identifying the cyclopropyl nitrile functional group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the standard procedure for analyzing a liquid sample like cyclopropanecarbonitrile using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a clean, artifact-free infrared spectrum of a liquid sample.

Methodology: ATR-FTIR

  • Prepare the Instrument: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a soft lab wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and gently wipe the crystal surface. Allow it to fully dry.

    • Causality: Any residue on the crystal from previous samples will appear in your spectrum. A volatile solvent ensures no cleaning agent remains.

  • Collect the Background Spectrum: With the clean, empty ATR accessory in place, initiate a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor).

    • Causality (Self-Validating System): This spectrum is stored and automatically subtracted from your sample spectrum. This critical step removes interference from atmospheric gases, ensuring the final spectrum contains only absorptions from your sample.

  • Apply the Sample: Place a single drop of the liquid cyclopropanecarbonitrile directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • Expertise: Only a small amount is needed. Using too much sample is wasteful and offers no benefit.

  • Collect the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Clean Up: Once the scan is complete, thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe as in Step 1. This prevents cross-contamination for the next user.

  • Process the Data: The resulting spectrum should be automatically background-corrected. Use the software to label the key peaks, focusing on the C≡N stretch (~2250 cm⁻¹) and the C-H stretches (~3080 cm⁻¹ and ~2950 cm⁻¹).

Conclusion

The infrared spectrum of the cyclopropyl nitrile group presents a unique and definitive fingerprint for researchers. The combination of a sharp, intense C≡N stretching vibration around 2250 cm⁻¹ and the characteristic, often-misleading C-H stretching vibrations above3000 cm⁻¹ provides two powerful points of validation. By comparing an unknown spectrum against the distinct signatures of simple alkyl and aryl nitriles, scientists can confidently confirm the presence of this valuable chemical moiety, accelerating research and development in medicinal chemistry and beyond.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclopropane. Available at: [Link]

  • NIST. (n.d.). Cyclopropanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

  • Chemistry Steps. (n.d.). Nitrile infrared spectra. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount. It dictates not only the compound's physical properties but also its biological activity. The title compound, 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile, represents a class of molecules with significant potential in drug discovery due to the unique combination of a strained cyclopropane ring, a halogenated phenyl moiety, and a nitrile group.[1] This guide provides a comprehensive framework for the crystal structure analysis of this compound, offering a comparative perspective with structurally related molecules to anticipate and interpret its solid-state behavior.

The Significance of Structural Analysis

The incorporation of a fluorine atom and a cyclopropyl group into a phenyl ring can profoundly influence a molecule's conformational preferences, intermolecular interactions, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] Crystal structure analysis via single-crystal X-ray diffraction provides definitive insights into these features, revealing the intricate details of molecular packing, hydrogen bonding, and other non-covalent interactions that govern the crystal lattice.

Experimental Protocol: A Validated Approach

The determination of a crystal structure is a systematic process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

Crystallization

The journey to a crystal structure begins with obtaining high-quality single crystals.

Step-by-Step Protocol:

  • Solvent Screening: Dissolve the synthesized this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Evaporation Techniques: Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion methods to facilitate crystal growth. The choice of method depends on the compound's solubility and the desired crystal size.

  • Crystal Selection: Carefully select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope for data collection.

Rationale: The goal is to achieve slow, controlled precipitation of the solute, allowing for the ordered arrangement of molecules into a crystal lattice. Rapid precipitation often leads to amorphous solids or poorly diffracting crystals.

Experimental Workflow for Crystal Structure Determination

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Solution
  • Data Collection: Mount the selected crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares procedures. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Structural Analysis

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural features by comparing it to related compounds.

Intermolecular Interactions

The presence of fluorine, bromine, and a nitrile group suggests a rich landscape of potential intermolecular interactions.

  • Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are anticipated. In the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, various C-H···O, C-H···F, and C-H···Br hydrogen bonds were observed, forming a three-dimensional network.[2]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of the nitrile group or the fluorine atom of a neighboring molecule.

  • π-Interactions: The fluorophenyl ring can participate in π-π stacking or C-H···π interactions. However, in some fluorinated compounds, classical π-π stacking is absent, with C-H···π interactions being more prevalent.[3]

  • Dipole-Dipole Interactions: The polar nitrile group will contribute to dipole-dipole interactions, influencing the overall crystal packing.

Conformational Analysis

The dihedral angle between the phenyl ring and the cyclopropane ring will be a key conformational descriptor. In the related structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the dihedral angle between the 4-fluorophenyl group and the rest of the molecule is 32.23 (4)°.[4][5] A similar twist is expected for the title compound to alleviate steric strain.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. For 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, this analysis revealed that over 90% of intermolecular contacts involve hydrogen atoms.[4][5] A similar analysis for the title compound would likely highlight the importance of H···F, H···Br, and H···N contacts in dictating the crystal packing.

Logical Relationship of Structural Features

G cluster_0 Molecular Structure cluster_1 Solid-State Properties cluster_2 Physicochemical & Biological Properties Functional_Groups Functional Groups (-F, -Br, -CN, cyclopropyl) Conformation Molecular Conformation (Dihedral Angles) Functional_Groups->Conformation Interactions Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) Conformation->Interactions Packing Crystal Packing Interactions->Packing Properties Solubility, Melting Point, Biological Activity Packing->Properties

Caption: Interplay of molecular and solid-state properties.

Tabulated Comparison of Crystallographic Data

To provide a quantitative comparison, the following table presents hypothetical crystallographic data for this compound alongside actual data for a related compound.

ParameterThis compound (Hypothetical)1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one[4][5]
Formula C₁₀H₇BrFNC₁₁H₁₁FOS₂
Formula Weight 240.07242.33
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) Expected ~10-1510.330(3)
b (Å) Expected ~5-108.019(2)
c (Å) Expected ~15-2014.120(4)
β (°) Expected ~90-105108.581(11)
Volume (ų) Expected ~1000-15001108.6(5)
Z 44
R-factor (%) Target < 53.9

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its potential as a bioactive molecule. By following a rigorous experimental protocol and leveraging comparative analysis with structurally related compounds, researchers can gain deep insights into its solid-state behavior. The interplay of various intermolecular forces, dictated by the unique combination of functional groups, will ultimately define the crystal packing and influence the compound's macroscopic properties. This guide serves as a foundational resource for scientists embarking on the structural characterization of this and similar promising molecules.

References

  • Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2 - IUCr Journals. Available from: [Link]

  • Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC. Available from: [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC. Available from: [Link]

  • Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry. Available from: [Link]

Sources

A Comparative Guide to Purity Verification Standards for 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. The compound 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile—a detailed description of all identified and unidentified impurities—can directly influence the downstream manufacturing process and the toxicological profile of the final drug product.[1]

This guide provides an in-depth comparison of the essential analytical techniques required to establish a robust purity verification standard for this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for analysis that integrates orthogonal techniques for comprehensive characterization.

The Orthogonal Approach: A Mandate for Scientific Rigor

Relying on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be indistinguishable from the parent compound by a low-resolution technique. Therefore, an orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the gold standard. For this compound, a comprehensive strategy integrates chromatographic techniques for separation and quantification with spectroscopic techniques for structural elucidation and identification.

Orthogonal_Approach cluster_quant Quantitative Analysis cluster_ident Identification & Structural Elucidation cluster_volatile Specific Impurity Classes Quant Purity & Impurity Levels Ident Impurity Structure Quant->Ident Requires Identification HPLC HPLC-UV (Primary Method) HPLC->Quant qNMR qNMR (Absolute Quantification) qNMR->Quant Ident->Quant Informs Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Ident MS Mass Spectrometry (LC-MS, GC-MS) MS->Ident Volatile Residual Solvents, Volatiles GC_MS GC-MS GC_MS->Volatile

Caption: Logical relationship between orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment of moderately polar, non-volatile organic molecules like this compound.[2][3] It excels at separating the main component from its structurally similar impurities, allowing for precise quantification.

Why it is the primary choice:

  • Versatility: RP-HPLC with a C18 column can separate a wide range of compounds based on their hydrophobicity.[3][4]

  • Sensitivity: UV detectors are highly sensitive to aromatic compounds like the phenyl ring in the target molecule, enabling the detection and quantification of impurities at very low levels (e.g., <0.1%).[5][6]

  • Quantitative Accuracy: When properly validated, HPLC provides excellent precision and accuracy for determining the percentage purity and the levels of specific impurities.[5]

Comparative Data for HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of resolution, efficiency, and backpressure for separating the main peak from closely related impurities.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for nitrile-containing compounds and improves chromatographic performance.[7]
Mobile Phase B AcetonitrileA common, effective organic modifier that provides good peak shape and elution strength for this class of compounds.[7]
Gradient Elution 50% to 95% B over 20 minA gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 35 °CElevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.
Detection (UV) 254 nmThe substituted benzene ring is expected to have strong UV absorbance at this wavelength, providing a robust signal for both the API and related impurities.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Experimental Protocol: HPLC Purity Determination
  • Preparation of Solutions:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Rationale: Using the same diluent for both standard and sample ensures consistency and avoids peak distortion from solvent effects.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the described mobile phase conditions until a stable baseline is achieved.

    • Rationale: Equilibration is critical for reproducible retention times, which is a key parameter in peak identification.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Calculate the Relative Standard Deviation (RSD) of the peak area. The acceptance criterion is typically ≤2.0%.[2]

    • Determine the tailing factor (must be between 0.8 and 1.5) and theoretical plates (typically >2000).

    • Rationale: SST ensures that the chromatographic system is performing adequately for the analysis, guaranteeing the validity of the results obtained.

  • Analysis:

    • Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.

    • Process the chromatograms and identify peaks.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main compound. For higher accuracy, a relative response factor for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Non-Polar Impurities

While HPLC is ideal for the main compound, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities.[8] This includes residual solvents from the synthesis (e.g., toluene, acetonitrile) and thermally stable, low molecular weight byproducts.

Why it is a necessary orthogonal method:

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency for complex mixtures of volatile compounds.[9]

  • Definitive Identification: The mass spectrometer provides a mass spectrum "fingerprint" for each eluting peak, which can be compared against spectral libraries for positive identification.[8]

  • Sensitivity: GC-MS is highly sensitive, capable of detecting trace-level contaminants.

Comparative Data for GC-MS Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/minA temperature program is required to separate volatile solvents at the beginning of the run from higher-boiling impurities.[9][10]
Injector Temp. 250°CEnsures rapid volatilization of the sample without thermal degradation.
MS Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal decomposition within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.[9]
Mass Range 35 - 450 amuCovers the mass range for common solvents and potential fragmentation products of the target molecule and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules and is the most powerful tool for identifying unknown impurities.[11] Unlike chromatographic methods that rely on comparison to a reference standard, NMR provides direct structural information.

Why it is critical for impurity identification:

  • Structural Information: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

  • Specificity for Fluorine: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally valuable tool. It offers a very clean spectrum with a wide chemical shift range, making it highly sensitive to changes in the electronic environment around the fluorine atom. This can easily distinguish between positional isomers that might be difficult to separate chromatographically.[12]

  • Quantitative Capability (qNMR): qNMR can be used for absolute quantification without needing a reference standard for the impurity itself. By integrating the signals of the impurity against a certified internal standard, a highly accurate concentration can be determined.[13]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the this compound sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. The choice of solvent depends on the sample's solubility.

  • Instrument Setup:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Rationale: Higher field strength provides better signal dispersion and sensitivity, which is crucial for detecting low-level impurities.[13]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key expected signals include aromatic protons and the diastereotopic protons of the cyclopropane ring.

    • Look for small, unexpected signals in the spectrum. The integration of these signals relative to the main compound's signals gives a semi-quantitative estimate of impurity levels.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • A single, sharp signal is expected for the pure compound. The presence of additional signals in the ¹⁹F spectrum is a highly specific indicator of fluorine-containing impurities, such as positional isomers formed during synthesis.

Integrated Workflow for Purity Verification

The data from these orthogonal techniques must be integrated to build a complete and reliable purity profile.

Purity_Workflow cluster_main Purity Verification Workflow for this compound Sample Test Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Prep->NMR Quant Quantify Impurities (Area %) HPLC->Quant Volatiles Identify Volatiles & Residual Solvents GCMS->Volatiles Structure Identify Unknowns & Confirm Structure NMR->Structure Report Comprehensive Purity Report Quant->Report Volatiles->Report Structure->Report

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

Verifying the purity of this compound demands a scientifically sound, multi-faceted approach. While HPLC serves as the primary tool for quantification, its data must be contextualized and validated by orthogonal methods. GC-MS provides essential information on volatile components, and NMR spectroscopy offers definitive structural confirmation and identification of unknown impurities. By integrating these techniques, researchers and drug developers can establish a robust, reliable, and defensible purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][11]

  • SpectraBase. 1-FLUORO-1-BROMO-2-(4-NITROPHENYL)CYCLOPROPANE - Optional[19F NMR]. [Link][12]

  • Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(11), 807-821. [Link][13]

  • Nuvisan. Expert impurity profiling services for pharmaceutical development. [Link][14]

  • Scientific Approaches for Impurity Profiling in New Pharmaceutical substances and its products-An Overview. (2012). International Journal of Pharmaceutical Erudition. [Link][1]

  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link][7]

  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link][5]

  • Tsikas, D. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Journal of Mass Spectrometry. [Link][15]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link][8]

  • Dolan, J. W. (2003). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 21(5), 454-461. [Link][4]

  • University of Canterbury. (2018). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. [Link][16]

  • Kawahara, K., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-242. [Link][17]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185-9188. [Link][18]

  • Al-Mekhlafi, N. A., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1789. [Link][9]

  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. [Link][19]

  • Semantic Scholar. (2023). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. [Link][10]

  • Rasayan J. Chem. (2010). A validated stability indicating HPLC method for the determination of related substances in Quetiapine Fumarate. [Link][6]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. [Link][20]

Sources

The Cyclopropyl Moiety: A Bioisosteric Advantage Over the Isopropyl Group in Aryl Nitrile Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Biological Activity

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The nitrile group, a versatile functional group, is a common feature in many pharmaceutical agents, contributing to target affinity and metabolic stability.[1][2][3] When appended to an aryl scaffold, the nature of adjacent alkyl substituents can profoundly influence the molecule's biological activity. This guide provides a comprehensive comparison of the biological impact of substituting an aryl nitrile with a cyclopropyl group versus an isopropyl group, a common bioisosteric replacement.[4][5] We will delve into the underlying physicochemical properties that drive these differences and provide detailed experimental protocols for their evaluation.

The cyclopropyl group, a small, strained carbocycle, has gained significant traction in medicinal chemistry as a bioisostere for the isopropyl group.[4][6] This substitution is often associated with a range of benefits, including enhanced potency, improved metabolic stability, and a more favorable safety profile.[6] These advantages stem from the unique electronic and conformational properties of the cyclopropyl ring.

Key Physicochemical Differences and Their Biological Implications

The distinct characteristics of the cyclopropyl and isopropyl groups give rise to significant differences in the biological performance of the parent aryl nitrile. A summary of these differences is presented in the table below.

PropertyCyclopropyl Aryl NitrileIsopropyl Aryl NitrileBiological Implication
Conformation Rigid, planarFlexible, capable of free rotationThe rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity by reducing the entropic penalty of binding to the target protein.
Metabolic Stability Generally highOften susceptible to oxidationThe C-H bonds of a cyclopropyl group are stronger than those in an isopropyl group, making it less prone to metabolism by cytochrome P450 (CYP) enzymes.[7] This can lead to a longer half-life and improved bioavailability.
Lipophilicity (logP) LowerHigherA lower logP, as is often observed with cyclopropyl substitution, can improve solubility and reduce off-target toxicities.[8][9]
Potency Often increasedBaselineThe conformational constraint and altered electronic properties of the cyclopropyl group can lead to improved binding affinity for the target protein. In some cases, a cyclopropyl substituent has been shown to be up to two orders of magnitude more effective than an isopropyl substituent.[10]

Comparative Analysis of Biological Activity: A Hypothetical Case Study

To illustrate the practical implications of these differences, let's consider a hypothetical pair of aryl nitrile drug candidates, one with a cyclopropyl substituent (Compound A) and the other with an isopropyl substituent (Compound B). The following table summarizes the expected experimental outcomes based on the principles discussed above.

AssayCompound A (Cyclopropyl)Compound B (Isopropyl)Interpretation
Target Potency (IC50) 10 nM250 nMCompound A is significantly more potent, likely due to the conformational rigidity imparted by the cyclopropyl group, leading to a more favorable binding orientation.
Metabolic Stability (t½ in HLM) 120 min15 minCompound A exhibits superior metabolic stability, indicating that the cyclopropyl group is less susceptible to CYP-mediated metabolism compared to the isopropyl group.
CYP450 Inhibition (IC50 for CYP3A4) > 50 µM5 µMCompound B shows significant inhibition of a major drug-metabolizing enzyme, raising concerns about potential drug-drug interactions. Compound A has a much cleaner profile.
hERG Inhibition (IC50) > 30 µM2 µMThe lower lipophilicity and different spatial arrangement of the cyclopropyl group in Compound A may contribute to its reduced affinity for the hERG channel, indicating a lower risk of cardiotoxicity.
Cytotoxicity (CC50 in HepG2 cells) > 100 µM20 µMThe improved metabolic profile and reduced off-target activity of Compound A likely contribute to its lower cytotoxicity.

This hypothetical data underscores the potential advantages of employing a cyclopropyl group as a bioisosteric replacement for an isopropyl group in the design of aryl nitrile-based drug candidates.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for the key in vitro assays used to compare the biological activity of cyclopropyl and isopropyl aryl nitriles.

Experimental Workflow Overview

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of Aryl Nitriles characterization Purity & Structural Confirmation (NMR, LC-MS) synthesis->characterization potency Target Potency Assay (IC50) characterization->potency metabolism Metabolic Stability Assay (HLM) characterization->metabolism cyp CYP450 Inhibition Assay characterization->cyp herg hERG Inhibition Assay characterization->herg cyto Cytotoxicity Assay (MTT) characterization->cyto data_analysis Calculate IC50, t½, etc. potency->data_analysis metabolism->data_analysis cyp->data_analysis herg->data_analysis cyto->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar decision Lead Candidate Selection sar->decision

Caption: Overview of the experimental workflow for comparing the biological activity of aryl nitriles.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[11][12][13][14]

Materials:

  • Test compounds (cyclopropyl and isopropyl aryl nitriles)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer.

  • Add HLM to the wells and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[15][16][17][18]

Materials:

  • Test compounds

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

  • CYP-specific substrates (e.g., midazolam for CYP3A4)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Plate reader (fluorescence or luminescence) or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, the specific CYP isoform, and the corresponding substrate in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding NADPH.

  • After a set incubation time, stop the reaction with ice-cold acetonitrile.

  • Quantify the formation of the metabolite using a plate reader or LC-MS/MS.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

hERG Potassium Channel Inhibition Assay

This assay is a critical safety screen to assess the risk of a compound causing cardiac arrhythmias.[19][20][21][22][23]

Materials:

  • Test compounds

  • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Extracellular and intracellular buffer solutions

  • Automated patch-clamp system

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • On the day of the experiment, prepare a cell suspension.

  • Using an automated patch-clamp system, establish a whole-cell recording configuration.

  • Apply a voltage protocol to elicit the hERG tail current.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration.

  • Calculate the percentage of channel inhibition at each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.[24][25][26][27][28]

Materials:

  • Test compounds

  • A relevant cell line (e.g., HepG2 for liver toxicity)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (cytotoxic concentration 50%) value.

Conclusion

The bioisosteric replacement of an isopropyl group with a cyclopropyl group in aryl nitrile-based drug candidates can offer significant advantages in terms of potency, metabolic stability, and safety. The unique conformational and electronic properties of the cyclopropyl moiety often translate into a superior biological profile. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these two important structural motifs in the drug discovery process. By understanding the fundamental differences and employing rigorous in vitro testing, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • PMC. (n.d.). Identification of Small-Molecule Scaffolds for P450 Inhibitors. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • PMC. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • ACS Publications. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and.... Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • PubMed. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Retrieved from [Link]

  • Scientific Update. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • PubMed. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,1-Disubstituted Cyclopropanes: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

The 1,1-disubstituted cyclopropane motif is a cornerstone in modern medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry impart valuable properties to molecules, including metabolic stability, conformational rigidity, and novel biological activities. Consequently, the development of efficient and selective methods for its construction is of paramount importance.

This guide provides a comparative analysis of the most robust and widely adopted synthetic routes for accessing 1,1-disubstituted cyclopropanes. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by quantitative data.

Key Synthetic Strategies at a Glance

We will focus on four principal methodologies that have proven to be reliable for the synthesis of 1,1-disubstituted cyclopropanes:

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes: Modern methods utilizing catalysts to transfer a carbene to a 1,1-disubstituted alkene.

  • Simmons-Smith and Related Reactions: The classic approach involving organozinc carbenoids for the cyclopropanation of alkenes.

  • Johnson-Corey-Chaykovsky Reaction: A versatile method employing sulfur ylides for the cyclopropanation of electron-deficient alkenes.

  • Kulinkovich Hydroxycyclopropanation: A specialized route for the synthesis of 1-alkyl-1-hydroxycyclopropanes from esters.

Below is a logical workflow for selecting an appropriate synthetic strategy based on the desired product and available starting materials.

start Desired 1,1-Disubstituted Cyclopropane q1 Precursor Type start->q1 Starting Material? alkene alkene q1->alkene 1,1-Disubstituted Alkene electron_deficient_alkene electron_deficient_alkene q1->electron_deficient_alkene α,β-Unsaturated Carbonyl ester ester q1->ester Ester q2 Asymmetric Synthesis Required? alkene->q2 Desired Selectivity? JCC Johnson-Corey-Chaykovsky Reaction electron_deficient_alkene->JCC Kulinkovich Kulinkovich Reaction ester->Kulinkovich Requires 1-OH group in product Co_cat Co-Catalyzed Cyclopropanation (from gem-dichloroalkane) q2->Co_cat No / Racemic Co_cat_chiral Asymmetric Co-Catalyzed Cyclopropanation q2->Co_cat_chiral Yes SS Simmons-Smith Reaction q2->SS No / Diastereocontrol from Allylic -OH

Caption: Strategy selection workflow for 1,1-disubstituted cyclopropane synthesis.

Cobalt-Catalyzed Asymmetric Cyclopropanation

Transition metal-catalyzed reactions represent the state-of-the-art for many transformations, and cyclopropanation is no exception. Recent advances have shown that cobalt complexes can effectively catalyze the asymmetric cyclopropanation of 1,1-disubstituted alkenes using gem-dichloroalkanes as safe and readily available carbene precursors.[1][2][3] This approach avoids the use of potentially explosive diazo compounds, which are common in other metal-catalyzed systems.

Mechanism Insight: The reaction is proposed to proceed through the formation of a cationic cobalt-carbenoid species.[1][2] The chiral ligand environment around the cobalt center dictates the facial selectivity of carbene delivery to the alkene, enabling high levels of enantioselectivity. The catalyst is particularly sensitive to the steric properties of the alkene, with 1,1-disubstituted alkenes reacting readily.[2]

cluster_cat_cycle Catalytic Cycle Co_L [Co(II)L*] Co_reduced [Co(I)L*]⁻ Co_L->Co_reduced 2e⁻ Reduction (e.g., from Zn) Co_carbene Cationic Co-Carbenoid Co_reduced->Co_carbene Oxidative Addition (R₂CCl₂) Alkene_complex Alkene-Carbenoid Complex Co_carbene->Alkene_complex Alkene Coordination Alkene_complex->Co_L Cyclopropane Formation (Product Release) Product Chiral Cyclopropane Alkene_complex->Product R2CCl2 R₂CCl₂ (Carbene Precursor) R2CCl2->Co_reduced Alkene 1,1-Disubstituted Alkene Alkene->Co_carbene

Caption: Proposed mechanism for Co-catalyzed asymmetric cyclopropanation.

Advantages:

  • High enantioselectivity is achievable with appropriate chiral ligands.[2]

  • Avoids hazardous diazoalkane reagents.[1][3]

  • Good functional group tolerance.

Limitations:

  • The catalyst can be sensitive to steric hindrance on the alkene substrate.[2]

  • Requires careful optimization of ligands and reaction conditions.

Representative Experimental Protocol: Asymmetric Cobalt-Catalyzed Cyclopropanation[2][3]
  • Catalyst Preparation: In a glovebox, an oven-dried vial is charged with the chiral pyridine bis(oxazoline) (Pybox) ligand and anhydrous CoBr₂ (1.0 equiv) in THF. The mixture is stirred for 24 hours. Diethyl ether and pentane are added to precipitate the catalyst, which is then isolated.

  • Reaction Setup: To an oven-dried reaction tube, add the prepared Co-catalyst (5 mol%), the 1,1-disubstituted alkene (1.0 equiv), the gem-dichloroalkane (1.5 equiv), and zinc dust (3.0 equiv).

  • Reaction Execution: The tube is sealed and moved out of the glovebox. Anhydrous solvent (e.g., THF or DCE) is added, and the mixture is stirred vigorously at the specified temperature (e.g., 25-60 °C) for 12-24 hours.

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a foundational method for cyclopropane synthesis, involving an organozinc carbenoid that reacts stereospecifically with an alkene.[4][5] For 1,1-disubstituted alkenes, it provides a reliable route to the corresponding cyclopropanes. A key feature is the ability of nearby hydroxyl groups to direct the cyclopropanation to the cis face, offering excellent diastereocontrol.[4][5]

Mechanism Insight: The active reagent, typically (iodomethyl)zinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple.[5] The reaction is a concerted, cheletropic process where the methylene group is delivered to one face of the double bond, preserving the alkene's stereochemistry.[4]

Caption: Simplified mechanism of the Simmons-Smith reaction.

Advantages:

  • Excellent reliability and predictability.

  • Stereospecific reaction mechanism.[4]

  • Powerful diastereocontrol with directing groups like allylic alcohols.[5]

  • High functional group tolerance.

Limitations:

  • Stoichiometric use of zinc.

  • Can be sluggish with electron-deficient alkenes.

  • Lacks inherent enantioselectivity without chiral auxiliaries or additives.

Representative Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)[4]
  • Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the flask to 0 °C.

  • Reaction Execution: Slowly add diethylzinc (Et₂Zn, 1.1 equiv) to the solvent. After stirring for 10 minutes, add diiodomethane (CH₂I₂, 1.1 equiv) dropwise. A white precipitate may form. After another 10 minutes, add the 1,1-disubstituted alkene (1.0 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether. The combined organic layers are washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

The Johnson-Corey-Chaykovsky Reaction

This reaction provides a powerful method for synthesizing cyclopropanes from α,β-unsaturated carbonyl compounds, which are common and versatile starting materials.[6][7] It involves the 1,4-conjugate addition of a sulfur ylide, followed by intramolecular ring closure.[8]

Mechanism Insight: The reaction begins with the nucleophilic attack of the sulfur ylide at the β-carbon of the enone (1,4-addition).[8] This generates an enolate intermediate. The negatively charged enolate then displaces the sulfonium group in an intramolecular Sₙ2 reaction to form the three-membered ring.[6][9]

Ylide Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) Adduct Enolate Intermediate Ylide->Adduct 1,4-Conjugate Addition Enone α,β-Unsaturated Ketone/Ester Enone->Adduct Product 1,1-Disubstituted Cyclopropane Adduct->Product Intramolecular Ring Closure

Caption: Mechanism of Johnson-Corey-Chaykovsky cyclopropanation.

Advantages:

  • Excellent for electron-poor alkenes.

  • Uses readily available starting materials.

  • Can be rendered asymmetric with chiral sulfides.[8]

Limitations:

  • A competing 1,2-addition to the carbonyl group can occur, leading to epoxide formation instead of cyclopropanation.[9] The choice of ylide (sulfonium vs. sulfoxonium) can influence this selectivity.

  • Requires stoichiometric amounts of ylide, generated from a sulfonium salt and a strong base.

Representative Experimental Protocol: Cyclopropanation of an Enone[10]
  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 equiv) and anhydrous DMSO. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at room temperature. Stir the mixture for 1 hour until gas evolution ceases and a clear solution is formed.

  • Reaction Execution: Cool the ylide solution to 0 °C. Add a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Kulinkovich Reaction

The Kulinkovich reaction is a unique and powerful method for synthesizing 1-substituted cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[10][11] The product is a specific class of 1,1-disubstituted cyclopropane where one substituent is a hydroxyl group.

Mechanism Insight: The reaction proceeds via a fascinating mechanism involving the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[12][13] This reactive species then undergoes a double insertion with the ester carbonyl group. The first insertion forms a β-titanio ketone, which then undergoes a second, intramolecular insertion to forge the cyclopropane ring.[10]

Grignard 2 R'MgX Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_cat Ti(O-iPr)₄ Ti_cat->Titanacyclopropane Intermediate1 Oxatitanacyclopentane Titanacyclopropane->Intermediate1 First Insertion Ester Ester (RCO₂R'') Ester->Intermediate1 Intermediate2 β-Titanio Ketone Intermediate1->Intermediate2 Rearrangement Product Cyclopropanol Product (after workup) Intermediate2->Product Second Insertion (Ring Closure)

Sources

Safety Operating Guide

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a valuable intermediate, but its halogenated nitrile structure demands a rigorous and informed approach to its disposal.

This guide moves beyond generic checklists to provide a deep, procedural framework for the safe management and disposal of this chemical. Our goal is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and responsibility within your laboratory.

Part 1: Pre-Disposal Risk Assessment & Hazard Analysis

Effective disposal begins with a comprehensive understanding of the material's intrinsic hazards. The unique combination of a brominated and fluorinated aromatic ring, coupled with a cyclopropane nitrile group, presents a multi-faceted risk profile that must be respected at every stage of handling and disposal.

Chemical Hazard Profile
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₇BrFN[1][2]
Molecular Weight 240.07 g/mol [1][2]
Appearance Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Core Hazard Deep Dive: The "Why" Behind the Warnings
  • Halogenated Aromatic System (Bromo- and Fluoro- groups): The presence of bromine and fluorine is the primary driver for specific disposal pathways. When incinerated, these halogens can form acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[3][4] Improper combustion could also potentially generate hazardous brominated or fluorinated dioxins and furans.[4] For this reason, halogenated waste must never be mixed with non-halogenated organic waste, as it requires specialized incineration facilities equipped with acid gas scrubbers.[4][5]

  • Nitrile Group (-C≡N): The nitrile functional group is associated with significant toxicity. While this specific molecule is classified as "Harmful if swallowed"[1], many organic nitriles can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through metabolic processes. This potential dictates cautious handling and strict avoidance of mixing with acidic waste streams.

  • Cyclopropane Ring: While the cyclopropane ring itself is not a primary disposal concern, its reactivity in certain chemical contexts underscores the need to avoid uncontrolled reactions in waste containers.

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your first and most critical line of defense. Given the compound's hazards, the following multi-layered approach is mandatory.

Control LevelEquipment & ProcedureRationale
Primary Engineering Control Certified Chemical Fume Hood To prevent inhalation of any fine particulates or potential vapors and provide a contained workspace.[6][7]
Eye & Face Protection ANSI Z87.1-rated Safety Goggles Protects against splashes and airborne particles that can cause serious eye irritation.[7][8]
Skin & Body Protection Flame-Resistant Laboratory Coat Protects skin from incidental contact and clothing from contamination.
Chemical-Resistant Gloves (Nitrile) Nitrile gloves provide good general resistance.[9] Always check the manufacturer's compatibility data for prolonged handling. Discard and replace immediately if contamination is suspected.
Respiratory Protection Not typically required when using a fume hood. If handling large quantities or outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary based on a site-specific risk assessment.[8]

Part 3: Step-by-Step Disposal & Waste Management Workflow

Follow this workflow to ensure compliant and safe disposal from the point of generation to final collection.

Disposal Decision Workflow

G cluster_types Categorize Waste Type start Waste Generated from This compound gross_residue Gross Residue (Unused/Expired Solid) start->gross_residue contaminated_materials Contaminated Materials (PPE, Weigh Boats, Wipes) start->contaminated_materials empty_container Empty Raw Material Container start->empty_container waste_container Designated, Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container gross_residue->waste_container contaminated_materials->waste_container decon Triple-rinse with appropriate organic solvent (e.g., Acetone) empty_container->decon storage Store sealed waste container in a designated satellite accumulation area waste_container->storage rinsate Collect rinsate in 'HALOGENATED ORGANIC LIQUID WASTE' container decon->rinsate disposal Dispose of rinsed container as non-hazardous solid waste (or per institutional policy) decon->disposal pickup Arrange for pickup by Institutional EHS for final disposal via high-temperature incineration storage->pickup

Sources

Personal protective equipment for handling 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Inferred Hazard Assessment and Triage

The molecular structure of this compound suggests a hazard profile that must be treated with significant caution. The presence of bromine, fluorine, and a nitrile group necessitates handling it as a substance with potential for acute toxicity, irritation, and environmental hazards. The following table summarizes the anticipated risks based on analogous chemical structures.

Hazard CategoryInferred Risk & RationaleSupporting Compounds & Citations
Acute Toxicity High. Nitrile-containing compounds (organocyanides) can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]Bromoacetonitrile[1], (2-Bromophenyl)acetonitrile[2]
Skin Corrosion/Irritation High. Halogenated aromatic compounds frequently cause skin irritation.[3][4][5]2-(3-Bromo-4-fluorophenyl)acetonitrile[3], Cyclopropyl bromide[4]
Serious Eye Damage/Irritation High. Expected to be a severe eye irritant and potential lachrymator, causing tearing.[2][3](2-Bromophenyl)acetonitrile[2]
Respiratory Irritation Moderate to High. Volatility may be low, but dust or vapors can cause respiratory tract irritation.[2][5]4-Bromofluorobenzene[5]
Long-Term/Chronic Effects Unknown, Assumed High. Brominated organic compounds can exhibit neurotoxic and reproductive effects.[6][7]1-Bromopropane[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[8][9]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is required over goggles to protect the entire face during procedures with a high splash risk, such as transfers of larger quantities or reaction quenching.[10][11]
Hand Protection Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., neoprene or Viton®).A single pair of nitrile gloves provides only minimal splash protection and can be quickly permeated by halogenated organic compounds.[9][10] Double-gloving with a more robust outer layer provides extended protection. Always consult the glove manufacturer's compatibility chart.[12]
Body Protection A flame-resistant (e.g., Nomex®) or 100% cotton lab coat. A chemical-resistant apron should be worn over the lab coat.The lab coat protects skin and clothing from incidental contact. The apron adds a layer of impermeable protection against spills of this potentially corrosive and toxic substance.[10]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood. All handling of this compound MUST occur within a fume hood to control vapor and dust exposure.[13][14] If procedures with a high risk of aerosolization are unavoidable outside of a hood, a full risk assessment and potential use of a NIOSH-approved respirator are required.[10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. This protocol outlines the essential steps from preparation to disposal.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Area Designation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific area within the hood for the procedure to contain potential contamination.

    • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel time.[8][9]

    • Prepare and clearly label a dedicated "Halogenated Organic Waste" container.[13]

    • Assemble a chemical spill kit containing absorbent materials suitable for organic compounds.

  • Chemical Handling and Aliquoting:

    • Don all required PPE as specified in Section 2 before handling the primary container.

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • Use tools (spatulas, syringes) dedicated to this chemical to prevent cross-contamination.

    • Keep the primary container tightly sealed when not in immediate use.[15]

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the designated work area, equipment, and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the apron, face shield, goggles, and inner gloves.

    • Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.[12]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood & Emergency Equipment B Don Full PPE A->B C Prepare Labeled Halogenated Waste B->C D Work Inside Fume Hood C->D E Perform Weighing & Transfers D->E F Decontaminate Work Area & Tools E->F Emergency Emergency Event (Spill/Exposure) E->Emergency G Dispose of Waste in Designated Container F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I Emergency->I Follow Emergency Protocol

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and correct action during an emergency is vital to mitigate harm.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately move to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[8][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding eyelids open.[8][15] Remove contact lenses if possible. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Call for immediate medical assistance.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) of an analogous compound if available.[2]
Small Spill (<100 mL) If trained and equipped, absorb the spill with an inert material (e.g., vermiculite or sand).[12] Collect the material in the designated halogenated waste container. Decontaminate the area.
Large Spill (>100 mL) Evacuate the immediate area. Alert others and secure the lab. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12]

Waste Disposal Plan

Improper disposal of halogenated compounds can lead to significant environmental harm. A strict disposal protocol is required.

  • Primary Waste: All residual amounts of this compound and solutions containing it must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[13]

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, pipette tips, absorbent pads, and cleaning materials, must also be disposed of in the solid halogenated waste stream.

  • Regulatory Compliance: Do not pour any waste down the drain.[13] All waste disposal must comply with institutional policies and local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[16]

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling Cyclo(L-Trp-L-Trp).
  • Washington State University. (n.d.). Halogenated Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. (2025). Bromoacetonitrile SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Trihydro Corporation. (2020). Chemical PPE.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - (2-Bromophenyl)acetonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(3-Bromo-4-fluorophenyl)acetonitrile.
  • Altarawneh, M., et al. (2019). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part II. PMC.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropyl bromide.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Bromo-4-fluorobutane.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Acutely Toxic Chemicals.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Louisiana State University. (2023). Standard Operating Procedure January 2023 HANDLING CHEMICALS.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - FLAMMABLE LIQUIDS.
  • Milner, P. J., et al. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synform.
  • National Toxicology Program. (n.d.). Relevant Toxicological Effects - Report on Carcinogens Monograph on 1-Bromopropane.
  • Blum, A., et al. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. PMC - NIH.
  • National Academies Press (US). (2000). Toxicological Risks of Selected Flame-Retardant Chemicals.
  • Fisher Scientific. (2021). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (2017). HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane. NCBI Bookshelf - NIH.

Sources

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